Fenoprofen Calcium hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H28CaO7 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
calcium;bis(2-(3-phenoxyphenyl)propanoate);hydrate |
InChI |
InChI=1S/2C15H14O3.Ca.H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;/h2*2-11H,1H3,(H,16,17);;1H2/q;;+2;/p-2 |
InChI Key |
BLTATVJQCBQMAD-UHFFFAOYSA-L |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Fenoprofen Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoprofen (B1672519), a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through a primary mechanism involving the non-selective inhibition of cyclooxygenase (COX) enzymes. This inhibition curtails the biosynthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. Fenoprofen exhibits stereoselectivity, with the (S)-enantiomer being the more pharmacologically active form. Furthermore, recent research has unveiled a novel, COX-independent mechanism involving the positive allosteric modulation of melanocortin receptors, suggesting a more complex pharmacological profile than previously understood. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Cyclooxygenase Inhibition
The principal mechanism of action of fenoprofen calcium hydrate (B1144303) is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins and thromboxanes involved in physiological and pathophysiological processes.[4][5] By blocking the active site of COX enzymes, fenoprofen prevents the synthesis of these pro-inflammatory mediators, thereby exerting its analgesic, anti-inflammatory, and antipyretic effects.[1][6]
Non-Selective Inhibition of COX-1 and COX-2
Fenoprofen is a non-selective inhibitor, meaning it targets both COX-1 and COX-2 isoforms.[3]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as gastrointestinal mucosal protection, renal blood flow regulation, and platelet aggregation.[4] Inhibition of COX-1 is associated with some of the common adverse effects of NSAIDs, including gastric irritation and bleeding.[3]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli like cytokines and growth factors.[4] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2.
Stereoselectivity of Fenoprofen Enantiomers
Fenoprofen is a chiral molecule and is administered as a racemic mixture of its (S)- and (R)-enantiomers. The pharmacological activity resides predominantly in the (S)-enantiomer. In vitro studies have shown that the (S)-isomer is significantly more potent in inhibiting the cyclooxygenase pathway than the (R)-isomer.[7] One study reported the (S)-isomer to be approximately 35 times more active than the (R)-isomer in inhibiting the fatty acid cyclo-oxygenase pathway from human platelets.[8]
Furthermore, the less active (R)-enantiomer undergoes in vivo metabolic chiral inversion to the active (S)-enantiomer, contributing to the overall therapeutic effect of the racemic mixture.[7]
Quantitative Data on COX Inhibition
Despite extensive literature searches, specific IC50 values for fenoprofen and its individual enantiomers against purified human COX-1 and COX-2 enzymes are not consistently reported in publicly available resources. This represents a notable gap in the quantitative characterization of this established NSAID. The available data focuses more on the relative potency of the enantiomers.
| Compound | Target | IC50 (µM) | Selectivity (COX-2/COX-1) | Reference |
| Racemic Fenoprofen | COX-1 | Not Available | Not Available | |
| Racemic Fenoprofen | COX-2 | Not Available | Not Available | |
| (S)-Fenoprofen | COX-1 | Not Available | Not Available | |
| (S)-Fenoprofen | COX-2 | Not Available | Not Available | |
| (R)-Fenoprofen | COX-1 | Not Available | Not Available | |
| (R)-Fenoprofen | COX-2 | Not Available | Not Available |
Note: The (S)-enantiomer is reported to be approximately 35 times more potent than the (R)-enantiomer in inhibiting the cyclo-oxygenase pathway in human platelets.[8]
Novel Mechanism: Positive Allosteric Modulation of Melanocortin Receptors
Recent research has identified a novel, COX-independent mechanism of action for fenoprofen. It has been shown to act as a positive allosteric modulator (PAM) at melanocortin receptors (MCRs), specifically MC3R, MC4R, and MC5R.[8][9][10]
Allosteric modulators bind to a site on the receptor that is distinct from the orthostatic binding site of the endogenous agonist. As a PAM, fenoprofen enhances the signaling of the endogenous melanocortin peptides (e.g., α-melanocyte-stimulating hormone) without activating the receptor on its own.[8][11] This modulation has been linked to pro-resolving properties, including the promotion of macrophage phagocytosis and efferocytosis, which are crucial for the resolution of inflammation.[8][10] This finding suggests that the anti-arthritic effects of fenoprofen may be, at least in part, mediated through this novel pathway.[8]
Signaling Pathways
Cyclooxygenase Inhibition Pathway
The following diagram illustrates the canonical pathway of prostaglandin synthesis from arachidonic acid and the inhibitory action of fenoprofen.
Allosteric Modulation of Melanocortin Receptor
This diagram illustrates the principle of positive allosteric modulation by fenoprofen at a melanocortin receptor.
Experimental Protocols
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.[12][13]
Objective: To determine the IC50 values of fenoprofen for COX-1 and COX-2.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Fenoprofen calcium hydrate dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
-
Incubator, centrifuge, and standard laboratory equipment.
Methodology for COX-2 Inhibition:
-
Aliquots of heparinized whole blood are incubated with various concentrations of fenoprofen or vehicle control for a predetermined period (e.g., 1 hour) at 37°C.
-
LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity.
-
The blood samples are further incubated for 24 hours at 37°C to allow for PGE2 production.
-
Following incubation, the samples are centrifuged to separate the plasma.
-
The concentration of PGE2 in the plasma, a primary product of COX-2 activity, is measured using a specific EIA kit.
Methodology for COX-1 Inhibition:
-
Aliquots of whole blood without anticoagulant are incubated with various concentrations of fenoprofen or vehicle control for 1 hour at 37°C to allow for clotting.
-
During this process, endogenous thrombin stimulates platelet COX-1 to produce TXB2.
-
The clotted blood is centrifuged to obtain serum.
-
The concentration of TXB2 in the serum, a stable metabolite of the COX-1 product Thromboxane A2, is measured using a specific EIA kit.
Data Analysis:
-
The percentage of inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production is calculated for each concentration of fenoprofen relative to the vehicle control.
-
The IC50 value is then determined by plotting the percentage of inhibition against the log concentration of fenoprofen and fitting the data to a sigmoidal dose-response curve.
Oxygen Consumption Assay for Cyclooxygenase Activity
This method directly measures the enzymatic activity of COX by monitoring the consumption of oxygen during the conversion of arachidonic acid to PGH2.[14]
Objective: To determine the inhibitory effect of fenoprofen on purified COX-1 and COX-2.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
This compound.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors (e.g., hematin, phenol).
-
Oxygen electrode and chamber.
Methodology:
-
The reaction chamber of the oxygen electrode is filled with the reaction buffer containing the cofactors and equilibrated to 37°C.
-
The purified COX enzyme (either COX-1 or COX-2) is added to the chamber.
-
A baseline rate of oxygen consumption is established.
-
Fenoprofen, at various concentrations, is added to the chamber and pre-incubated with the enzyme for a defined period.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of oxygen consumption is recorded.
Data Analysis:
-
The percentage of inhibition of COX activity is calculated by comparing the rate of oxygen consumption in the presence of fenoprofen to the rate in the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the log concentration of fenoprofen.
Experimental Workflows
Workflow for Determining COX Selectivity
Conclusion
This compound is a well-established NSAID with a primary mechanism of action centered on the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Its pharmacological activity is stereoselective, with the (S)-enantiomer being the more potent inhibitor. The recent discovery of its role as a positive allosteric modulator of melanocortin receptors introduces a new dimension to its mechanism, suggesting that its anti-inflammatory and pro-resolving effects may be more multifaceted than previously appreciated. Further research to elucidate the precise quantitative contribution of each mechanism to its overall therapeutic profile, particularly the determination of specific IC50 values for its enantiomers against COX isoforms, will be crucial for a more complete understanding of this widely used therapeutic agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is Fenoprofen Calcium used for? [synapse.patsnap.com]
- 3. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fenoprofen-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Fenoprofen Calcium Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoprofen (B1672519) calcium hydrate (B1144303) is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class of compounds. It exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby modulating prostaglandin (B15479496) synthesis. This technical guide provides a comprehensive overview of the pharmacological profile of fenoprofen calcium hydrate, including its mechanism of action, pharmacokinetics, and clinical efficacy in inflammatory conditions. Detailed experimental protocols for key assays and visual representations of relevant pathways are included to support further research and drug development efforts.
Mechanism of Action
Fenoprofen's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins (B1171923) and thromboxanes involved in inflammation, pain, and fever.[2][3] By blocking this pathway, fenoprofen reduces the production of these pro-inflammatory mediators.
dot
Pharmacokinetics
Fenoprofen is rapidly absorbed following oral administration, with its bioavailability not significantly affected by food. It is extensively metabolized in the liver and primarily excreted in the urine.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [4][5] |
| Peak Plasma Concentration (Cmax) | ~50 µg/mL (after 600 mg dose) | [4][5] |
| Plasma Half-life (t½) | ~3 hours | [4][5] |
| Protein Binding | >99% (primarily to albumin) | |
| Metabolism | Hepatic (conjugation and hydroxylation) | |
| Major Metabolites | Fenoprofen glucuronide, 4'-hydroxyfenoprofen glucuronide | |
| Excretion | Primarily renal (~90%) |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of fenoprofen in managing the signs and symptoms of rheumatoid arthritis and osteoarthritis, as well as for the relief of mild to moderate pain.
Table 2: Summary of Clinical Efficacy Data for Fenoprofen
| Indication | Comparator | Key Findings | Reference(s) |
| Rheumatoid Arthritis | Aspirin (B1665792) | Fenoprofen (2.4 g/day ) showed comparable efficacy to aspirin (3.6-4.0 g/day ) in reducing pain, duration of morning stiffness, and improving grip strength. Fenoprofen was associated with fewer gastrointestinal side effects. | [6][7] |
| Rheumatoid Arthritis | Placebo | Statistically significant reduction in pain, duration of morning stiffness, analgesic requirements, and articular index, with an increase in grip strength compared to placebo. | [7] |
| Rheumatoid Arthritis (with maintenance gold therapy) | Placebo | Fenoprofen was significantly more effective than placebo across most efficacy parameters. | |
| Rheumatoid Arthritis (with corticosteroid treatment) | Placebo | Fenoprofen demonstrated significantly greater efficacy than placebo and allowed for a significant reduction in corticosteroid dosage. | |
| Osteoarthritis | Aspirin, Phenylbutazone (B1037) | Fenoprofen compared favorably with phenylbutazone in osteoarthritis of the hips and with aspirin in osteoarthritis of the shoulders, hips, knees, and spine. | [6] |
| Osteoarthritis | Ibuprofen (B1674241), Naproxen (B1676952), Tolmetin (B1215870) | In a crossover trial, tolmetin and naproxen were generally more effective, while ibuprofen and fenoprofen were less effective. Fenoprofen was among the least tolerated. | |
| Mild to Moderate Pain | Not specified | Produced a reduction in pain intensity, an increase in pain relief, and improvement in total analgesia scores. | [5] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of fenoprofen for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (Fenoprofen)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates and plate reader
Procedure:
-
Prepare serial dilutions of fenoprofen in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, either COX-1 or COX-2 enzyme, and cofactors.
-
Add the various concentrations of fenoprofen or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping agent (e.g., HCl).
-
Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each fenoprofen concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the fenoprofen concentration and fitting the data to a dose-response curve.
dot
In Vivo Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This is a standard animal model to evaluate the anti-inflammatory activity of a compound.
Objective: To assess the in vivo anti-inflammatory effect of fenoprofen.
Animals: Male Wistar rats or Swiss albino mice.
Materials:
-
Lambda Carrageenan (1% w/v suspension in sterile saline)
-
Test compound (Fenoprofen)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast animals overnight with free access to water.
-
Divide animals into groups: Vehicle Control, Reference Drug, and Test Compound (various doses).
-
Measure the initial volume of the right hind paw of each animal (V₀) using a plethysmometer.
-
Administer the vehicle, reference drug, or fenoprofen orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) (Vₜ).
-
Calculate the edema volume (Vₜ - V₀) and the percentage of inhibition of edema for each group compared to the control group.
Acetic Acid-Induced Writhing Test (Analgesic)
This model is used to screen for peripheral analgesic activity.
Objective: To evaluate the peripheral analgesic activity of fenoprofen.
Animals: Swiss albino mice.
Materials:
-
Acetic acid (0.6% v/v in saline)
-
Test compound (Fenoprofen)
-
Reference drug (e.g., Aspirin)
-
Vehicle
Procedure:
-
Divide animals into groups: Vehicle Control, Reference Drug, and Test Compound.
-
Administer the vehicle, reference drug, or fenoprofen orally or intraperitoneally.
-
After a specified time (e.g., 30-60 minutes), inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
After a latency period of about 5 minutes, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 20 minutes).
-
Calculate the percentage of protection (analgesia) for each group compared to the control group.
Logical Relationships in Therapeutic Action
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Conclusion
This compound is a potent NSAID with a well-documented pharmacological profile. Its efficacy in treating inflammatory arthritides and mild to moderate pain is attributed to its non-selective inhibition of COX enzymes. While it demonstrates a favorable pharmacokinetic profile for oral administration, its use, like other NSAIDs, requires careful consideration of potential adverse effects, particularly gastrointestinal events. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology. Further research to elucidate the precise inhibitory constants (IC50) for fenoprofen against COX-1 and COX-2 would provide a more complete understanding of its selectivity and contribute to a more refined risk-benefit assessment.
References
- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pedworld.ch [pedworld.ch]
- 6. Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of Fenoprofen Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen (B1672519) calcium is the calcium salt of fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] It is clinically used for the management of mild to moderate pain and for the relief of pain and inflammation associated with rheumatoid arthritis and osteoarthritis.[1][2] The therapeutic effects of fenoprofen are achieved through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3] This inhibition blocks the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][4] Fenoprofen calcium is supplied as the dihydrate form for pharmaceutical applications.[1]
This technical guide provides an in-depth overview of the synthesis and comprehensive characterization of fenoprofen calcium hydrate (B1144303), offering detailed experimental protocols and tabulated data to support research and development activities.
Synthesis of Fenoprofen Calcium Hydrate
The synthesis of this compound can be achieved through various routes. A modern, environmentally friendly approach involves the direct reaction of fenoprofen acid with calcium carbonate in an aqueous medium, which avoids the use of organic solvents.[5] An alternative and commonly cited method involves the reaction of the sodium salt of fenoprofen with calcium chloride.[6][7]
The logical workflow for a common synthesis and purification process is outlined below.
Caption: Workflow for the green synthesis of this compound.
Experimental Protocol: Green Synthesis
This protocol is adapted from a reported eco-friendly synthesis method.[5]
-
Reaction Setup: Charge a suitable reaction vessel with fenoprofen acid and purified water.
-
Reagent Addition: Slowly add a stoichiometric amount of calcium carbonate (CaCO₃) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC, TLC).
-
Filtration: Filter the hot reaction mixture to remove any unreacted starting material or insoluble impurities.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to ambient temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the precipitated white solid product by filtration. Wash the solid with cold purified water to remove any soluble impurities.
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. The final product is fenoprofen calcium dihydrate.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound. This involves a combination of spectroscopic, crystallographic, thermal, and chromatographic techniques.
Caption: Logical workflow for the characterization of this compound.
Spectroscopic Characterization
Spectroscopic methods are used to confirm the molecular structure of the fenoprofen moiety.
Table 1: Summary of Spectroscopic Data
| Technique | Parameter | Observed Values |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | δ 7.25-7.36 (m, 3H), δ 7.09-7.12 (m, 2H), δ 7.05 (t, 1H), δ 6.81-6.88 (dd, 2H)[5] |
| ¹³C NMR | Chemical Shift (δ) | 26.38, 58.11, 116.86, 118.95, 121.15, 123.43, 129.75, 129.86, 144.74, 157.11, 157.43, 184.21[5] |
| FT-IR | Wavenumber (cm⁻¹) | 3367 (O-H stretch of water), 3065, 3039 (Ar C-H stretch), 1163, 1071 (C-O stretch)[5] |
| UV-Vis | λmax (in Methanol) | 270 nm |
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR): Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆).[8] Record ¹H and ¹³C spectra using a high-resolution NMR spectrometer (e.g., 500 MHz).[8] Chemical shifts are reported in ppm relative to an internal standard (TMS).[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a sample by uniformly mixing the this compound with potassium bromide (KBr) and pressing the mixture into a thin pellet.[8] Record the spectrum over a range of 4000-400 cm⁻¹.
-
UV-Vis Spectrophotometry: Prepare a standard solution of a known concentration in a suitable solvent like methanol. Scan the solution using a dual-beam spectrophotometer to determine the wavelength of maximum absorbance (λmax).
Crystallographic Characterization
X-ray diffraction is the definitive technique for analyzing the solid-state structure of this compound.
Table 2: Crystallographic Data for Fenoprofen Calcium Dihydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Parameter (a) | 19.018 Å |
| Unit Cell Parameter (b) | 7.738 Å |
| Unit Cell Parameter (c) | 19.472 Å |
| Unit Cell Angle (β) | 91.66° |
(Data reported from room temperature powder pattern analysis)[9]
Experimental Protocol (Powder X-Ray Diffraction - PXRD):
-
Sample Preparation: Gently grind the sample to a fine, uniform powder. Pack the powder into a sample holder, ensuring a flat, even surface.
-
Data Acquisition: Analyze the sample using a powder X-ray diffractometer with Cu Kα radiation.
-
Instrument Settings: Collect data over a 2θ range of approximately 5° to 40° with a defined step size and scan speed.
-
Analysis: The resulting diffraction pattern can be used to confirm the crystalline form and can be indexed to determine the unit cell parameters.[9]
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior, particularly the dehydration and stability of the hydrate form.
Table 3: Thermal Analysis Data
| Technique | Parameter | Observation |
|---|---|---|
| TGA | Dehydration | Stepwise loss of water molecules upon heating.[10] |
| Isothermal TGA | Activation Energy (Dehydration) | 309 kJ/mol (50-60°C range) and 123 kJ/mol (60-80°C range), suggesting two distinct water environments in the crystal lattice.[10] |
| DSC | Thermal Events | Endothermic peaks corresponding to dehydration events.[10] |
Experimental Protocols:
-
Thermogravimetric Analysis (TGA): Accurately weigh 5-10 mg of the sample into a platinum or alumina (B75360) pan.[11] Heat the sample under a controlled nitrogen atmosphere from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).[11]
-
Differential Scanning Calorimetry (DSC): Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. Place the sample in the DSC instrument alongside an empty reference pan. Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range to observe thermal events like melting and dehydration.[10]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and assay of fenoprofen calcium, as well as for quantifying any impurities.
Table 4: Typical HPLC Conditions (Adapted from USP Monograph)
| Parameter | Specification |
|---|---|
| Column | L7 packing (octylsilane chemically bonded to porous silica), 5-µm, 4.6-mm × 15-cm |
| Mobile Phase | Acetonitrile, water, and phosphoric acid mixture |
| Detector | UV at 272 nm |
| Flow Rate | ~2 mL/min |
| Injection Volume | ~20 µL |
(Details adapted from the USP monograph for Fenoprofen Calcium)[12]
Experimental Protocol (HPLC Purity/Assay):
-
Solution Preparation: Accurately prepare a test solution by dissolving a known quantity of this compound in the appropriate diluent to achieve a target concentration.[12] Prepare a standard solution of USP Fenoprofen Calcium RS with a known concentration.[12]
-
Chromatographic System: Set up the HPLC system according to the parameters specified in Table 4. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject equal volumes of the standard and test solutions into the chromatograph. Record the chromatograms and measure the peak responses.
-
Calculation: Calculate the percentage of fenoprofen and any impurities by comparing the peak areas in the test solution chromatogram to those in the standard solution chromatogram.[12]
References
- 1. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenoprofen - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 4. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN100396658C - Clean production method for fenoprofen calcium - Google Patents [patents.google.com]
- 7. CN1709851A - Clean production method for fenoprofen calcium - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dehydration, hydration behavior, and structural analysis of fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
Unveiling the Solid-State Architecture of Fenoprofen Calcium Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of fenoprofen (B1672519) calcium dihydrate, a non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its solid-state properties is critical for drug development, formulation, and ensuring therapeutic efficacy. This document summarizes the key crystallographic data, details the experimental protocols for its characterization, and visualizes the intricate molecular arrangement.
Crystallographic and Structural Data
The definitive crystal structure of fenoprofen calcium dihydrate was determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic space group P2₁/n.[1][2] The asymmetric unit contains one calcium cation, two fenoprofen anions (one of each enantiomer, as it is a racemic compound), and two water molecules.[2]
The calcium ion is coordinated to six oxygen atoms.[1][3] Two of these coordinating oxygens are from the two water molecules, and the other four are provided by the carboxylate groups of four distinct fenoprofen anions.[1][3] This coordination environment is a key feature of the crystal packing. Each fenoprofen anion, in turn, bridges two different calcium ions, creating a polymeric network.[1][3]
One of the water molecules is situated in a more polar region of the crystal lattice, "sandwiched" between repeating polar carboxylate groups, while the other resides in a less polar environment.[1][3] This difference in the local environment of the water molecules is reflected in the dehydration behavior of the compound.[1]
The crystallographic data for fenoprofen calcium dihydrate at both room temperature and -100 °C are presented in the tables below.
Table 1: Unit Cell Parameters for Fenoprofen Calcium Dihydrate
| Parameter | Value (Room Temperature)[2] | Value (-100 °C)[2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 19.018 | Not explicitly stated |
| b (Å) | 7.738 | Not explicitly stated |
| c (Å) | 19.472 | Not explicitly stated |
| β (°) | 91.66 | Not explicitly stated |
Note: While the room temperature unit cell parameters were determined from powder X-ray diffraction data, the single-crystal structure was solved at -100 °C. The detailed atomic coordinates, bond lengths, bond angles, and torsion angles from the single-crystal study are essential for a complete understanding of the molecular geometry and intermolecular interactions.
Experimental Methodologies
The determination of the crystal structure of fenoprofen calcium dihydrate and its physicochemical characterization involved several key experimental techniques.
Single-Crystal X-ray Diffraction (XRD)
The primary method for elucidating the three-dimensional atomic arrangement was single-crystal XRD analysis.[1]
Experimental Protocol:
-
Crystallization: Single crystals of fenoprofen calcium dihydrate were grown for the analysis. The specific solvent system and crystallization conditions are detailed in the primary literature.
-
Data Collection: A suitable single crystal was mounted on a goniometer. The diffraction data was collected at a temperature of -100 °C to minimize thermal vibrations and obtain a more precise structure.
-
Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares procedures. The positions of all non-hydrogen atoms were refined anisotropically.
Powder X-ray Diffraction (PXRD)
PXRD was employed to analyze the bulk crystalline phase of fenoprofen calcium dihydrate at room temperature and to study its dehydration and rehydration behavior.[1][2]
Experimental Protocol:
-
Sample Preparation: The fenoprofen calcium dihydrate powder was gently packed into a sample holder. For indexing the powder pattern, internal standards such as silicon powder and silver behenate (B1239552) were used.[2]
-
Data Collection: The PXRD patterns were collected using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation). Data was typically collected over a 2θ range sufficient to capture all characteristic diffraction peaks.
-
Data Analysis: The experimental powder pattern was indexed to determine the unit cell parameters at room temperature.[2] Rietveld refinement was also performed using the atomic coordinates from the single-crystal structure determination to confirm the phase purity and refine the lattice parameters.[2]
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were utilized to investigate the thermal behavior, including dehydration and phase transitions.[1]
Experimental Protocol:
-
DSC: A small, accurately weighed sample of fenoprofen calcium dihydrate was placed in an aluminum pan. The sample was heated at a constant rate, and the heat flow to the sample was monitored relative to an empty reference pan. This allows for the determination of the temperatures and enthalpies of thermal events.
-
TGA: A sample of the material was heated in a controlled atmosphere on a sensitive microbalance. The change in mass of the sample as a function of temperature was recorded, providing quantitative information about dehydration and decomposition processes.
Visualizing the Crystal Structure Determination Workflow and Molecular Interactions
To better understand the process of crystal structure determination and the resulting molecular arrangement, the following diagrams are provided.
Caption: Experimental workflow for the characterization of fenoprofen calcium dihydrate.
References
Physicochemical Characterization of Fenoprofen Calcium: A Technical Guide to Solubility and pKa
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and pKa of fenoprofen (B1672519) calcium, a widely used non-steroidal anti-inflammatory drug (NSAID). Understanding these fundamental physicochemical properties is critical for formulation development, pharmacokinetic profiling, and ensuring the therapeutic efficacy of drug products. This document outlines quantitative solubility data, detailed experimental protocols for solubility and pKa determination, and visual workflows to aid in the practical application of these methods.
Core Physicochemical Properties of Fenoprofen Calcium
Fenoprofen calcium, the calcium salt of fenoprofen, is a white crystalline powder.[1] Its therapeutic action is primarily attributed to the inhibition of prostaglandin (B15479496) synthesis. Key physicochemical parameters such as solubility and the acid dissociation constant (pKa) significantly influence its dissolution rate, absorption, and overall bioavailability.
pKa of Fenoprofen
The pKa of fenoprofen is consistently reported as 4.5 at 25°C .[1][2][3] This value indicates that fenoprofen is a weak acid. At a pH below its pKa, the un-ionized form of the molecule will predominate, which is typically more lipid-soluble and readily absorbed across biological membranes. Conversely, at a pH above 4.5, the ionized, more water-soluble form will be prevalent.
Quantitative Solubility Data
The solubility of fenoprofen calcium has been determined in various aqueous and organic solvents. The following table summarizes the available quantitative data for easy comparison.
| Solvent System | Temperature | Solubility | Citation |
| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | ~33 mg/mL | [4][5][6] |
| Dimethylformamide (DMF) | Not Specified | ~33 mg/mL | [4][5] |
| 1:8 DMSO:PBS (pH 7.2) | Not Specified | ~0.11 mg/mL | [4] |
| Alcohol (95%) | 25°C | ~15 mg/mL | [1] |
| Water | Not Specified | Slightly soluble / Insoluble | [1][7] |
Fenoprofen calcium is described as sparingly soluble to insoluble in aqueous buffers.[4][5] For enhanced solubility in aqueous media, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer of choice.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of solubility and pKa. The following sections provide methodologies that can be adapted for the characterization of fenoprofen calcium.
Protocol for Determining Aqueous and Solvent Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8]
1. Materials and Equipment:
-
Fenoprofen Calcium powder
-
Selected solvents (e.g., purified water, phosphate (B84403) buffer pH 7.4, 95% ethanol (B145695), DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector, or a UV-Vis spectrophotometer.
2. Procedure:
-
Add an excess amount of fenoprofen calcium powder to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[8] It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) in a preliminary experiment.
-
After the equilibration period, remove the vials and allow them to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of fenoprofen in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve of known concentrations.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds by measuring the pH of a solution as a titrant is added.[9][10]
1. Materials and Equipment:
-
Fenoprofen Calcium
-
Deionized water (carbon dioxide-free)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Reaction vessel
2. Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Accurately weigh a sample of fenoprofen calcium and dissolve it in a known volume of deionized water. A co-solvent like methanol (B129727) or ethanol may be used if the aqueous solubility is too low, but the pKa value will then be an apparent pKa for that specific solvent mixture.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9][10]
-
If the sample is a salt of a weak acid, it may be necessary to first titrate with a standardized acid (e.g., HCl) to convert the salt to the free acid form, followed by titration with a standardized base (e.g., NaOH). For determining the pKa of fenoprofen (a weak acid), the solution is titrated with a standardized NaOH solution.
-
Place the solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.
-
Begin the titration by adding small, precise increments of the NaOH solution.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point, where a sharp change in pH occurs.
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the curve.
-
The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa of the compound.[2][11]
Visualized Experimental Workflows
To further clarify the experimental procedures, the following diagrams, created using the DOT language, illustrate the workflows for solubility and pKa determination.
Caption: General workflow for the shake-flask solubility determination method.
References
- 1. jocpr.com [jocpr.com]
- 2. study.com [study.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jpionline.org [jpionline.org]
- 8. scispace.com [scispace.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. blamp.sites.truman.edu [blamp.sites.truman.edu]
Fenoprofen Calcium Hydrate and Cyclooxygenase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoprofen (B1672519), a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5] This guide provides a detailed examination of the mechanism of action, pharmacokinetic profile, and the methodologies used to characterize the inhibitory activity of fenoprofen calcium hydrate (B1144303). It is intended to serve as a comprehensive resource for professionals in pharmaceutical research and drug development.
Introduction
Fenoprofen calcium hydrate is a well-established NSAID used for the management of pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis.[3][6] Its pharmacological action is primarily attributed to the inhibition of prostaglandin (B15479496) synthesis.[7] Prostaglandins (B1171923) are lipid compounds derived from arachidonic acid that play a crucial role in mediating inflammation, pain, and fever.[4][5] By inhibiting the COX enzymes responsible for prostaglandin production, fenoprofen effectively mitigates these symptoms.[3][4] This document delves into the technical aspects of fenoprofen's interaction with COX-1 and COX-2, presenting available data, experimental protocols, and relevant signaling pathways.
Chemical and Physical Properties
This compound is the calcium salt dihydrate of fenoprofen.[8]
Table 1: Chemical and Physical Properties of Fenoprofen
| Property | Value |
| Molecular Formula | C₃₀H₃₀CaO₈ |
| Molecular Weight | 242.27 g/mol (fenoprofen) |
| pKa | 4.5 |
| Chirality | Exists as (S)- and (R)-enantiomers. The (S)-enantiomer possesses the desired pharmacological activity.[1] |
Mechanism of Action: Cyclooxygenase Inhibition
Fenoprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3][4][5]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological "housekeeping" functions, including the protection of the gastric mucosa, maintenance of renal blood flow, and platelet aggregation.[5]
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated during inflammatory processes by cytokines and other inflammatory mediators.[5] The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of COX-2.
By blocking the active sites of these enzymes, fenoprofen prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[4]
Signaling Pathway: The Arachidonic Acid Cascade
The inhibition of COX enzymes by fenoprofen occurs within the broader arachidonic acid cascade. This complex signaling pathway is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then metabolized by either the cyclooxygenase or lipoxygenase pathways.
Quantitative Analysis of COX Inhibition
The inhibitory potency of NSAIDs is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. While specific IC50 values for fenoprofen are not consistently reported in publicly available literature, it is classified as a non-selective inhibitor. For comparative context, the IC50 values for other common NSAIDs are presented below. It has been noted in some studies that conventional NSAIDs, including fenoprofen, can exhibit a degree of selectivity for COX-1.[9]
Table 2: Comparative In Vitro COX Inhibition of Various NSAIDs (Human Whole Blood Assay)
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Fenoprofen | Not Consistently Reported | Not Consistently Reported | Not Consistently Reported |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 6 | 0.3 | 20 |
| Celecoxib | 50 | 0.04 | 1250 |
| Naproxen | 2.6 | 5.3 | 0.49 |
Data for comparative NSAIDs are compiled from various sources and may vary based on experimental conditions.[5]
Experimental Protocols for Determining COX Inhibition
Several in vitro and ex vivo assays are employed to determine the inhibitory activity and selectivity of NSAIDs.
Human Whole Blood Assay
This assay is considered a clinically relevant model as it measures COX inhibition in a physiological environment.
Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Inhibition (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis.
-
The reaction is stopped, and serum is collected by centrifugation.
-
The concentration of thromboxane B2 (TXB2), a stable metabolite of TXA2, is measured using an enzyme immunoassay (EIA) or ELISA.
-
-
COX-2 Inhibition (Prostaglandin E2 Production):
-
Aliquots of whole blood are pre-incubated with a low dose of aspirin (B1665792) to irreversibly inhibit platelet COX-1 activity.
-
A stimulating agent, such as lipopolysaccharide (LPS), is added to induce the expression of COX-2 in monocytes.
-
The blood is then incubated with various concentrations of the test compound or vehicle control for an extended period (e.g., 24 hours) at 37°C.
-
Plasma is collected by centrifugation.
-
The concentration of prostaglandin E2 (PGE2) in the plasma is quantified by EIA or ELISA.
-
-
Data Analysis: The percent inhibition of TXB2 and PGE2 production is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[5]
Purified Enzyme Inhibition Assay
This method provides a direct measure of the inhibitory effect of a compound on isolated COX-1 and COX-2 enzymes.
Objective: To determine the IC50 of a test compound for purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine or human COX-1 and recombinant human COX-2 are commonly used.
-
Assay Principle: The production of prostaglandins from arachidonic acid is measured, often using a colorimetric, fluorometric, or chemiluminescent method.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the purified COX-1 or COX-2 enzyme in an appropriate buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated.
-
The amount of prostaglandin produced (e.g., PGE2 or PGF2α) is quantified.
-
-
Data Analysis: IC50 values are calculated by determining the concentration of the inhibitor that causes a 50% reduction in prostaglandin production compared to the control reaction without the inhibitor.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of fenoprofen is crucial for interpreting its pharmacological effects.
Table 3: Pharmacokinetic Parameters of Fenoprofen
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed after oral administration | [3] |
| Protein Binding | 99% | [3] |
| Metabolism | Hepatic, to fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide | [1] |
| Elimination Half-Life | Approximately 3 hours | [3] |
| Excretion | Primarily in urine (approximately 90%) | [3] |
Conclusion
This compound is a non-selective NSAID that effectively inhibits both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain. While specific quantitative data on its inhibitory potency (IC50 values) are not as readily available as for some other NSAIDs, its mechanism of action is well-established. The experimental protocols detailed in this guide provide a framework for the characterization of its and other NSAIDs' cyclooxygenase inhibition profiles. For professionals in drug development and research, a thorough understanding of these principles and methodologies is essential for the evaluation and development of novel anti-inflammatory agents.
References
- 1. Fenoprofen - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of classical NSAIDs and COX-2 selective inhibitors on purified ovine enzymes and human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Inhibition of Prostaglandin Synthesis by Fenoprofen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoprofen (B1672519), a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects primarily through the inhibition of prostaglandin (B15479496) synthesis.[1] This technical guide provides an in-depth analysis of the in vitro mechanisms by which fenoprofen inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the production of prostaglandins (B1171923). Prostaglandins are key mediators of inflammation, pain, and fever.[2] A comprehensive summary of quantitative inhibitory data, detailed experimental protocols for assessing fenoprofen's activity, and visual representations of the relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Fenoprofen is a well-established NSAID used for the management of mild to moderate pain and for the relief of symptoms associated with rheumatoid arthritis and osteoarthritis.[1][3] Its mechanism of action is centered on the non-selective inhibition of both COX-1 and COX-2 enzymes.[2][4] The inhibition of these enzymes prevents the conversion of arachidonic acid into prostaglandins, thereby mitigating the inflammatory cascade.[2] Understanding the in vitro inhibitory profile of fenoprofen is crucial for elucidating its therapeutic effects and potential side effects. The gastrointestinal toxicity associated with some NSAIDs is often linked to the inhibition of the constitutively expressed COX-1 enzyme, which is involved in maintaining the gastric mucosa.[2][5]
Mechanism of Action: Inhibition of Cyclooxygenase
The primary mechanism of action of fenoprofen is the inhibition of the COX enzymes, also known as prostaglandin H synthase.[2] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes.[6] Fenoprofen, like other traditional NSAIDs, is a non-selective inhibitor, meaning it targets both COX-1 and COX-2 isoforms.[2][4]
The Prostaglandin Synthesis Pathway
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane's phospholipid bilayer by the enzyme phospholipase A2. Arachidonic acid is then metabolized by the COX enzymes. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2]
Quantitative Analysis of Fenoprofen's Inhibitory Activity
The potency of NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for fenoprofen are not as widely reported in readily available literature as for some other NSAIDs, comparative analyses have been conducted. One comprehensive in vitro analysis of over 40 NSAIDs provides a framework for understanding fenoprofen's relative activity.[5] The following table summarizes the inhibitory data for fenoprofen in comparison to other common NSAIDs from various in vitro studies.
| Drug | Target Enzyme | IC50 (µM) | Assay System |
| Fenoprofen | COX-1 | - | Human Whole Blood Assay [5] |
| Fenoprofen | COX-2 | - | William Harvey Modified Assay (A549 cells) [5] |
| Ibuprofen | COX-1 | 12 | Human peripheral monocytes[6] |
| Ibuprofen | COX-2 | 80 | Human peripheral monocytes[6] |
| Naproxen | COX-1 | - | - |
| Naproxen | COX-2 | - | - |
| Diclofenac | COX-1 | - | - |
| Diclofenac | COX-2 | - | - |
| Celecoxib | COX-1 | 9.4 | Ovine COX-1[7] |
| Celecoxib | COX-2 | 0.08 | Human recombinant COX-2[7] |
Note: Specific IC50 values for fenoprofen were not explicitly stated in the primary comparative study, but it was grouped with other non-selective NSAIDs.[5] Further targeted studies are required to determine precise IC50 values.
Experimental Protocols for In Vitro Prostaglandin Synthesis Inhibition
The in vitro assessment of fenoprofen's inhibitory effect on prostaglandin synthesis can be conducted using several well-established methodologies. These assays are crucial for determining the potency and selectivity of NSAIDs.
Purified Enzyme (Cyclooxygenase) Inhibition Assay
This method directly measures the effect of a test compound on the enzymatic activity of isolated COX-1 and COX-2.[6][8]
Objective: To determine the IC50 values of fenoprofen against purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Utilize purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Reagent Preparation:
-
Prepare a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of a heme cofactor and other necessary co-factors.
-
Dissolve fenoprofen in a suitable solvent (e.g., DMSO) to create stock solutions and perform serial dilutions.
-
-
Enzyme Reaction:
-
In a reaction vessel, combine the purified COX enzyme, heme cofactor, and buffer.
-
Add various concentrations of fenoprofen or a vehicle control and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Initiation and Termination:
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
After a defined incubation period (e.g., 2 minutes), terminate the reaction (e.g., by adding a reducing agent like stannous chloride).
-
-
Quantification of Prostaglandin Production:
-
Measure the amount of a specific prostaglandin product (e.g., PGE2 or PGF2α) using techniques such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each fenoprofen concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the fenoprofen concentration.
-
References
- 1. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 3. Fenoprofen: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Fenoprofen calcium hydrate molecular formula and weight
For Immediate Release
This technical guide provides an in-depth analysis of the molecular properties of fenoprofen (B1672519) calcium, a non-steroidal anti-inflammatory drug (NSAID). The focus of this document is to delineate the molecular formula and weight of both its anhydrous and hydrated forms, catering to the needs of researchers, scientists, and professionals in drug development.
Fenoprofen calcium is utilized for symptomatic relief in conditions such as rheumatoid arthritis and osteoarthritis, as well as for managing mild to moderate pain.[1] The active moiety, fenoprofen, functions by inhibiting cyclooxygenase enzymes, which in turn reduces the synthesis of prostaglandins, thereby mitigating inflammation, pain, and fever.[2][3]
Molecular Composition and Variants
Fenoprofen calcium exists in two primary forms: an anhydrous salt and a hydrated salt. The hydrated form, specifically the dihydrate, is the state in which it is commonly formulated as a therapeutic agent.[4][5]
-
Fenoprofen Calcium (Anhydrous): This form is the calcium salt of fenoprofen without any associated water molecules.[4]
-
Fenoprofen Calcium Dihydrate: This is the more common pharmaceutical form, where each molecule of fenoprofen calcium is associated with two molecules of water.[6][7]
A detailed summary of the molecular formula and weight for each component and the final salt forms is presented below.
| Component/Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Fenoprofen (Free Acid) | 2-(3-phenoxyphenyl)propanoic acid[1][5] | C₁₅H₁₄O₃[5][8] | 242.27[5][8][9] |
| Calcium | Calcium[10][11][12] | Ca[11] | 40.08[13] |
| Water | Oxidane[14][15][16][17] | H₂O[15][[“]] | 18.015 |
| Fenoprofen Calcium (Anhydrous) | calcium;bis(2-(3-phenoxyphenyl)propanoate)[4] | C₃₀H₂₆CaO₆[4] | 522.6[4][13][19] |
| Fenoprofen Calcium Dihydrate | calcium;bis(2-(3-phenoxyphenyl)propanoate);dihydrate[6] | C₃₀H₃₀CaO₈[6] or C₃₀H₂₆CaO₆·2H₂O[20][21] | 558.6[6] or 558.65[20][21] |
Note: Minor variations in molecular weight may be observed based on the source and calculation methods.[7][22]
Structural Relationships
To visualize the relationship between the constituent parts of Fenoprofen Calcium Dihydrate, the following logical diagram is provided.
This guide serves as a foundational resource for professionals engaged in the formulation, analysis, and research of fenoprofen-based pharmaceuticals. Accurate understanding of its molecular characteristics is paramount for ensuring consistency and efficacy in drug development and manufacturing processes.
References
- 1. Fenoprofen - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Calcium 2-(3-phenoxyphenyl)propionate | C30H26CaO6 | CID 64746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medkoo.com [medkoo.com]
- 9. scbt.com [scbt.com]
- 10. Calcium: Naming and classification | Pilgaard Elements [pilgaardelements.com]
- 11. Calcium - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. quora.com [quora.com]
- 15. Water_(molecule) [chemeurope.com]
- 16. youtube.com [youtube.com]
- 17. Water - Wikipedia [en.wikipedia.org]
- 18. consensus.app [consensus.app]
- 19. Fenoprofen Calcium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 20. Nalfon (Fenoprofen Calcium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Fenoprofen calcium dihydrate | COX | TargetMol [targetmol.com]
Fenoprofen Calcium Hydrate: A Technical Guide to its Anti-inflammatory and Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoprofen (B1672519), a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class, is a well-established agent for the management of pain and inflammation. This technical guide provides an in-depth overview of the anti-inflammatory and analgesic properties of its calcium hydrate (B1144303) salt. It details the mechanism of action, presents available quantitative efficacy data from preclinical and clinical studies, outlines common experimental protocols for its evaluation, and visualizes key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory and analgesic drugs.
Core Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
The primary mechanism underlying the anti-inflammatory and analgesic effects of fenoprofen is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2] By blocking the action of COX enzymes, fenoprofen effectively reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms and pain.[1]
Signaling Pathway of Fenoprofen's Anti-inflammatory Action
The inflammatory cascade begins with cell membrane phospholipids (B1166683) being converted to arachidonic acid by phospholipase A2. Arachidonic acid is then metabolized by COX-1 and COX-2 to produce prostaglandin H2 (PGH2), a precursor to various pro-inflammatory prostaglandins such as PGE2. Fenoprofen acts as a non-selective inhibitor of both COX-1 and COX-2, blocking this conversion and thereby reducing the production of prostaglandins that mediate inflammation and pain.
Quantitative Efficacy Data
This section summarizes the available quantitative data on the efficacy of this compound from in vitro and in vivo preclinical studies, as well as clinical trials.
In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Fenoprofen | Data not available | Data not available | Data not available |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac (B195802) | 0.076 | 0.026 | 2.92 |
| Celecoxib | 82 | 6.8 | 12.06 |
| Note: IC50 values can vary significantly based on the assay system and experimental conditions. |
Preclinical In Vivo Analgesic and Anti-inflammatory Activity
Standard animal models are used to evaluate the analgesic and anti-inflammatory potential of NSAIDs.
| Experimental Model | Species | Endpoint | This compound Dose | Result | Reference |
| Phenylquinone-induced Writhing Test | Mouse | ED50 (Oral) | 3.70 mg/kg | - | [3] |
| Carrageenan-induced Paw Edema | Rat | % Inhibition of Edema | Data not available | Data not available | - |
Clinical Efficacy in Rheumatoid Arthritis
Clinical trials have demonstrated the efficacy of fenoprofen in managing the signs and symptoms of rheumatoid arthritis.
| Trial Design | Comparison | Key Efficacy Parameters | Outcome | Reference |
| Double-blind, crossover | Fenoprofen vs. Placebo | Pain, duration of morning stiffness, analgesic requirements, articular index, grip strength | Statistically highly significant reduction in all parameters with fenoprofen. | [4][5] |
| Double-blind, group-comparative | Fenoprofen vs. Aspirin (B1665792) | Relief of rheumatoid arthritis symptoms | Fenoprofen was as effective as aspirin with strikingly fewer side effects. | [4][5] |
| Double-blind, crossover | Fenoprofen vs. Placebo (in patients on corticosteroids) | Subjective and objective measurements | Fenoprofen showed significantly greater effect than placebo; allowed for reduction in corticosteroid dose. | [6] |
| Double-blind, crossover, multi-center | Fenoprofen (1600 mg/day) vs. Aspirin (4000 mg/day) | Rheumatoid activity parameters | Both drugs were significantly more effective than placebo with no significant difference in efficacy between them. Fenoprofen had fewer side effects. | [7] |
| Long-term parallel study (1 year) | Fenoprofen calcium vs. Acetylsalicylic acid | Efficacy in rheumatoid arthritis | Both drugs were efficacious, with a slight advantage to fenoprofen at the doses employed and fewer side effects. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays used to evaluate the anti-inflammatory and analgesic properties of fenoprofen.
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay provides a physiologically relevant assessment of COX-1 and COX-2 inhibition.
-
Blood Collection : Fresh venous blood is collected from healthy, drug-free volunteers into heparinized tubes.
-
Incubation with Test Compound : Aliquots of whole blood are incubated with various concentrations of fenoprofen (or vehicle control) for a specified time (e.g., 60 minutes) at 37°C.
-
COX-2 Induction and Measurement : To measure COX-2 activity, lipopolysaccharide (LPS) is added to induce COX-2 expression. The blood is then incubated for 24 hours at 37°C. Plasma is separated by centrifugation, and the concentration of Prostaglandin E2 (PGE2), a primary product of COX-2, is measured using an enzyme immunoassay (EIA) kit.
-
COX-1 Measurement : To assess COX-1 activity, a separate aliquot of the drug-incubated blood is allowed to clot for 1 hour at 37°C, which stimulates platelet COX-1 to produce thromboxane (B8750289) A2 (TXA2). The serum is then collected, and the level of the stable TXA2 metabolite, thromboxane B2 (TXB2), is quantified by EIA.
-
Data Analysis : The percentage inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production is calculated for each fenoprofen concentration relative to the vehicle control. IC50 values are then determined by plotting the percentage of inhibition against the log of the fenoprofen concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.[2][9][10]
-
Animals : Wistar or Sprague-Dawley rats (150-200g) are used.
-
Grouping and Administration : Animals are divided into control and treatment groups. The treatment groups receive varying oral doses of this compound. The control group receives the vehicle. A positive control group may receive a standard NSAID like indomethacin.
-
Induction of Edema : One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume : Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis : The percentage increase in paw volume (edema) is calculated for each time point relative to the baseline volume. The percentage inhibition of edema by fenoprofen is then calculated by comparing the increase in paw volume in the treated groups to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.[10][11]
-
Animals : Swiss albino mice (20-25g) are used.
-
Grouping and Administration : Mice are divided into control and treatment groups. The treatment groups are administered different oral doses of this compound. The control group receives the vehicle. A standard analgesic like diclofenac sodium can be used as a positive control.
-
Induction of Writhing : Thirty to sixty minutes after drug administration, 0.1 mL/10g of a 0.6% acetic acid solution is injected intraperitoneally.
-
Observation : Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically 20-30 minutes.
-
Data Analysis : The mean number of writhes for each treatment group is compared to the control group. The percentage inhibition of writhing is calculated to determine the analgesic effect. The ED50, the dose that produces 50% of the maximum effect, can also be calculated.[3]
Experimental Workflows and Logical Relationships
Visualizing experimental workflows and logical relationships can aid in understanding the evaluation process for fenoprofen's properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Rheumatoid Arthritis with Fenoprofen: Comparison with Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of rheumatoid arthritis with fenoprofen: comparison with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenoprofen calcium in steroid treated rheumatoid arthritis: efficacy, safety, and steroid-sparing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenoprofen calcium in rheumatoid arthritis. A controlled double-blind crossover evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some problems in the interpretation of clinical trials: longterm parallel study of fenoprofen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Fenoprofen: A Technical Whitepaper
Abstract
This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of fenoprofen (B1672519), a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It details the pharmacological profile, pharmacokinetic properties, and the pivotal experimental and clinical studies that established its therapeutic utility in the management of pain and inflammation associated with rheumatic diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Quest for Safer and More Efficacious NSAIDs
The development of nonsteroidal anti-inflammatory drugs has been a cornerstone of pain and inflammation management for decades. Fenoprofen emerged from research efforts aimed at identifying compounds with a more favorable therapeutic index compared to existing agents like aspirin, particularly with regard to gastrointestinal side effects. Fenoprofen, chemically known as (±)-2-(3-phenoxyphenyl)propanoic acid, was developed to offer potent anti-inflammatory, analgesic, and antipyretic effects.[1][2][3] This document traces its journey from initial synthesis to its establishment as a valuable therapeutic option.
Discovery and Chemical Synthesis
Fenoprofen was first synthesized and patented by Eli Lilly and Company.[1] The synthesis of fenoprofen involves a multi-step process, a common pathway for which is outlined below.
Experimental Protocol: Chemical Synthesis of Fenoprofen
A representative synthesis of fenoprofen is as follows:
-
Esterification: 3-hydroxyacetophenone is esterified with bromobenzene (B47551) in the presence of potassium carbonate and copper fillings. This reaction yields 3-phenoxyacetophenone.[4]
-
Reduction: The carbonyl group of 3-phenoxyacetophenone is then reduced using a reducing agent such as sodium borohydride (B1222165) to form the corresponding alcohol.
-
Bromination: The resulting alcohol is subsequently brominated using phosphorus tribromide to yield a bromo derivative.
-
Nitrile Formation: The bromo derivative is reacted with sodium cyanide to produce 2-(3-phenoxyphenyl)propionitrile.[4]
-
Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group yields fenoprofen.
Pharmacological Profile
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Fenoprofen's therapeutic effects are primarily attributable to its reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandin precursors.[2][7] By blocking this pathway, fenoprofen reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8][9][10] The (S)-enantiomer of fenoprofen is the pharmacologically active form.[8] Interestingly, the less active (R)-isomer can undergo stereoselective bioconversion to the (S)-enantiomer in the body.[8]
References
- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenoprofen : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Fenoprofen - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. mims.com [mims.com]
- 6. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Fenoprofen - Wikipedia [en.wikipedia.org]
- 9. minicule.com [minicule.com]
- 10. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chirality and Biological Activity of Fenoprofen Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen (B1672519) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, commonly known as "profens". It is utilized for its analgesic, antipyretic, and anti-inflammatory properties in the management of conditions such as rheumatoid arthritis and osteoarthritis. A critical feature of fenoprofen is its chirality; it possesses a single stereocenter, and therefore exists as two enantiomers: (R)-(-)-fenoprofen and (S)-(+)-fenoprofen. The pharmacological activity of these enantiomers is not equivalent, with the (S)-enantiomer being primarily responsible for the therapeutic effects. This guide provides a detailed examination of the stereoselective biological activity, pharmacokinetics, and relevant experimental methodologies for the study of fenoprofen enantiomers.
Stereoselective Pharmacodynamics and Pharmacokinetics
The therapeutic effects of fenoprofen, like other profens, are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) that mediate pain, inflammation, and fever. The two enantiomers of fenoprofen exhibit significant differences in their biological activity and metabolic fate.
(S)-Fenoprofen is the pharmacologically active enantiomer, acting as a potent inhibitor of COX enzymes. In contrast, (R)-Fenoprofen is significantly less active in this regard. However, the pharmacological profile of racemic fenoprofen is complicated by the in vivo chiral inversion of the (R)-enantiomer to the active (S)-enantiomer. This unidirectional metabolic process means that the inactive (R)-form acts as a prodrug for the active (S)-form, contributing to the overall therapeutic effect of the racemate.
Quantitative Analysis of Enantiomer Activity
The differential activity and pharmacokinetic profiles of the fenoprofen enantiomers have been quantified in various studies. The following tables summarize key data regarding their in vitro potency and in vivo disposition.
Table 1: In Vitro Activity of Fenoprofen Enantiomers
| Enantiomer | Target | Activity | Reference |
| (S)-Fenoprofen | Human Platelet COX | ~35 times more potent than (R)-fenoprofen | |
| (R)-Fenoprofen | Human Platelet COX | Weak inhibitor |
Table 2: Pharmacokinetic Parameters of Fenoprofen Enantiomers in Humans (Oral Administration of Racemate)
| Parameter | (S)-Fenoprofen | (R)-Fenoprofen | Condition | Reference |
| Cmax (µg/mL) | 14.1 (12.5-15.8) | 3.6 (2.5-4.7) | Rheumatoid Arthritis Patients | |
| AUCss (0-8h) (µg.h/mL) | 80.5 (67.3-93.7) | 12.1 (8.8-15.4) | Rheumatoid Arthritis Patients | |
| ClT/f (L/h) | 1.3 (1.0-1.5) | 9.1 (6.5-11.8) | Rheumatoid Arthritis Patients | |
| t1/2 (h) | 3.1 (2.3-3.9) | 1.2 (0.8-1.6) | Rheumatoid Arthritis Patients | |
| AUC (+)/(-) Ratio in Plasma | 6.0 | - | Arthritis Patients | |
| AUC (+)/(-) Ratio in Synovial Fluid | 9.9 | - | Arthritis Patients |
Signaling and Metabolic Pathways
The primary mechanism of action for fenoprofen's anti-inflammatory effects is the inhibition of the cyclooxygenase pathway. Additionally, the chiral inversion of (R)-fenoprofen is a key metabolic pathway that influences its overall activity.
Caption: Inhibition of the COX pathway by (S)-fenoprofen.
Caption: Metabolic pathway of the chiral inversion of (R)-fenoprofen.
Experimental Protocols
Chiral Separation of Fenoprofen Enantiomers by HPLC
This protocol is based on a published method for the separation of fenoprofen enantiomers in biological matrices.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H column (or equivalent).
-
Mobile Phase: A mixture of n-hexane, isopropyl alcohol, and trifluoroacetic acid (e.g., 91.5:8.4:0.1 v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at a specified wavelength (e.g., 272 nm).
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of racemic fenoprofen and individual enantiomer solutions (if available) in the mobile phase.
-
Inject the standard solutions to determine the retention times and resolution of the (R)- and (S)-enantiomers. The typical elution order is (R)-fenoprofen followed by (S)-fenoprofen.
-
For biological samples (plasma, urine), perform a liquid-liquid or solid-phase extraction to isolate the drug. A typical extraction might involve acidification of the sample followed by extraction with an organic solvent mixture (e.g., n-pentane and dichloromethane).
-
Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
Quantify the enantiomers by comparing their peak areas to a calibration curve prepared from spiked blank biological matrix.
-
Cyclooxygenase (COX) Inhibition Assay
This protocol is a generalized procedure based on commercially available COX inhibitor screening kits.
-
Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
A detection reagent (e.g., a fluorometric or colorimetric probe that reacts with the prostaglandin product).
-
Assay buffer (e.g., Tris-HCl).
-
(R)- and (S)-fenoprofen solutions of known concentrations.
-
Microplate reader (fluorometric or colorimetric).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the detection probe to the appropriate wells.
-
Add the test compounds ((R)- or (S)-fenoprofen) at various concentrations to the sample wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Add the COX-1 or COX-2 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate to allow the inhibitors to interact with the enzymes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the signal (fluorescence or absorbance) over time.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the fenoprofen enantiomers.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each enantiomer against each COX isoform.
-
Pharmacokinetic Analysis of Fenoprofen Enantiomers in Plasma by UHPLC-MS/MS
This protocol is based on a published method for the quantification of fenoprofen in human plasma.
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and 0.2% acetic acid in water (e.g., 75:25 v/v).
-
Sample Preparation:
-
To a 200 µL plasma sample, add an internal standard (e.g., fenoprofen-d3).
-
Perform protein precipitation (e.g., with acetonitrile).
-
Follow with solid-phase extraction (SPE) for sample cleanup and concentration.
-
Elute the analyte from the SPE cartridge, evaporate the eluate, and reconstitute in the mobile phase.
-
-
MS/MS Detection:
-
Operate the ESI source in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the transitions for fenoprofen (e.g., m/z 241 -> 197) and the internal standard (e.g., m/z 244 -> 200 for fenoprofen-d3).
-
-
Data Analysis:
-
Construct a calibration curve by analyzing spiked plasma standards.
-
Determine the concentration of fenoprofen in the study samples by interpolating from the calibration curve.
-
Pharmacokinetic parameters (Cmax, tmax, AUC, t1/2) are then calculated using appropriate software.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the stereoselective analysis of fenoprofen.
Caption: Workflow for chiral separation and bioactivity testing.
Conclusion
The biological activity of fenoprofen is highly dependent on its stereochemistry. The (S)-enantiomer is the active moiety responsible for the anti-inflammatory effects through the inhibition of COX enzymes. The inactive (R)-enantiomer undergoes in vivo chiral inversion to the (S)-form, contributing to the overall therapeutic effect of the racemic mixture. A thorough understanding of these stereoselective processes is crucial for drug development, and the use of enantioselective analytical methods is essential for accurately characterizing the pharmacokinetics and pharmacodynamics of fenoprofen. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of fenoprofen and other chiral NSAIDs.
Methodological & Application
Application Notes: In Vitro Assays Using Fenoprofen Calcium Hydrate
Introduction
Fenoprofen (B1672519) calcium hydrate (B1144303) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1][2] It is primarily utilized for its anti-inflammatory, analgesic, and antipyretic properties.[3] The principal mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[4][5] These application notes provide an overview of the in vitro applications of fenoprofen calcium hydrate, focusing on its mechanism of action and providing detailed protocols for relevant assays.
Mechanism of Action
Fenoprofen's primary anti-inflammatory effect is achieved through the inhibition of prostaglandin (B15479496) synthesis.[3][6] It non-selectively blocks both COX-1 and COX-2 enzymes, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[5][7] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and is predominantly expressed at sites of inflammation.[5]
Beyond COX inhibition, fenoprofen has been shown to exhibit other in vitro activities. It can act as an activator of peroxisome proliferator-activated receptors (PPARα and PPARγ).[8] Additionally, this compound functions as a positive allosteric modulator for melanocortin receptors (MC3R, MC4R, and MC5R), leading to the activation of the ERK1/2 signaling pathway.[4][9]
Data Presentation
Quantitative data from various in vitro assays are summarized below. Note that IC50 values can vary based on specific experimental conditions.[10]
Table 1: Antiproliferative Activity of Fenoprofen [8]
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HT-29 | Colon Carcinoma | 240 |
| DID-1 | Colon Carcinoma | 300 |
| SW480 | Colon Carcinoma | 360 |
Table 2: ERK1/2 Activation via Melanocortin Receptors in HEK293T Cells [4][9]
| Receptor | Optimal Concentration for Max Activation (µM) |
|---|---|
| MC3R | 3 - 10 |
| MC4R | 1 |
| MC5R | 3 |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from standard enzyme activity assays and is designed to determine the inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.[11][12] The assay measures the peroxidase activity of COX by monitoring the consumption of a suitable substrate.[13]
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
This compound
-
Arachidonic acid (substrate)
-
Hematin (B1673048) (co-factor)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving fenoprofen)
-
Detection reagent (e.g., luminometric or colorimetric substrate)
-
96-well microplate (white or clear, depending on detection method)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Prepare Fenoprofen Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50-100 mM).[14]
-
Prepare Reagents: Prepare working solutions of COX enzyme, arachidonic acid, and hematin in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
Hematin solution
-
COX-1 or COX-2 enzyme solution
-
-
Inhibitor Addition: Add serial dilutions of the fenoprofen stock solution to the appropriate wells. For control wells, add an equivalent volume of DMSO.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Initiate Reaction: Add the arachidonic acid solution to all wells to start the reaction.
-
Detection: Immediately following substrate addition, add the detection reagent. Read the signal (luminescence or absorbance) using a plate reader. The signal is inversely proportional to the degree of COX inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each fenoprofen concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay measures the ability of fenoprofen to inhibit the production of PGE2 in a cellular context, often using macrophages or other cells stimulated to produce prostaglandins.[15][16]
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
PGE2 quantification kit (e.g., ELISA or HTRF)[17]
-
Cell culture plates (24- or 48-well)
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus (e.g., LPS) to the wells to induce COX-2 expression and PGE2 production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for PGE2 accumulation in the supernatant.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercial ELISA or HTRF kit, following the manufacturer's instructions.[17]
-
Data Analysis: Calculate the fenoprofen-induced inhibition of PGE2 production compared to the stimulated control. Determine the IC50 value.
Protocol 3: Antiproliferative Sulforhodamine B (SRB) Assay
This protocol details a method to assess the modest antiproliferative activity of fenoprofen on cancer cell lines as previously reported.[8]
Materials:
-
Cancer cell lines (e.g., HT-29)
-
Cell culture medium and supplements
-
This compound
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris buffer (e.g., 10 mM, unbuffered)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach for 24 hours.
-
Drug Treatment: Expose the cells to various concentrations of fenoprofen dissolved in the culture medium. Incubate for the desired period (e.g., 6 days).[8]
-
Cell Fixation: After incubation, gently add cold TCA to each well to a final concentration of 10%. Incubate at 4°C for 1 hour to fix the cells.[8]
-
Washing: Discard the supernatant and wash the plates several times with deionized water. Allow the plates to air dry completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Remove Unbound Dye: Discard the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add Tris buffer to each well to solubilize the bound SRB stain.
-
Absorbance Reading: Read the absorbance on an automated spectrophotometer at a wavelength of approximately 540 nm.[8] The absorbance is proportional to the cell number.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each fenoprofen concentration and determine the IC50 value.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 6. Fenoprofen: inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Prostaglandin production by macrophages and the effect of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
Application Notes and Protocols: Fenoprofen Calcium Hydrate in Animal Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for evaluating the efficacy of Fenoprofen (B1672519) Calcium Hydrate, a non-steroidal anti-inflammatory drug (NSAID), in established animal models of rheumatoid arthritis (RA). This document outlines the mechanism of action, detailed experimental protocols for Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) in rats, key assessment parameters, and a summary of available efficacy data. The provided methodologies and workflows are intended to assist researchers in designing and executing robust preclinical studies for the assessment of anti-arthritic compounds.
Mechanism of Action
Fenoprofen is a propionic acid derivative that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] By blocking these enzymes, fenoprofen prevents the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key lipid mediators of inflammation, pain, and fever.[1][3][4] The reduction in prostaglandin (B15479496) synthesis in peripheral tissues and the central nervous system is the cornerstone of its therapeutic effect in inflammatory conditions like rheumatoid arthritis.[5][6]
Efficacy Data in Animal Models
The available data indicates that fenoprofen demonstrates anti-inflammatory effects in rodent models of arthritis. However, detailed dose-response studies are limited in publicly accessible literature. The following table summarizes key findings.
| Parameter | Collagen-Induced Arthritis (Rat) | K/BxN Serum-Induced Arthritis (Mouse) |
| Species/Strain | Rat | C57BL/6J Mouse |
| Dosage | 40 mg/kg/day | 10 mg/kg |
| Administration Route | Oral (p.o.) | Intraperitoneal (i.p.), twice daily |
| Treatment Duration | Not specified | 7 days |
| Key Outcomes | Partially suppressed paw swelling.[7] | Reduced paw volume and disease incidence.[8] |
| Reference | [7] | [8] |
Experimental Workflow and Protocols
A typical preclinical study to evaluate fenoprofen in a rat arthritis model follows a standardized workflow. Prophylactic (dosing starts before or at disease induction), semi-established (dosing starts before clinical signs), and therapeutic (dosing starts after clinical signs appear) paradigms can be employed to assess different aspects of drug efficacy.[8]
Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a widely used, T-cell mediated autoimmune model that produces a robust, polyarticular inflammation.[5][7]
Materials:
-
Animals: Male or female Lewis rats (highly susceptible) or Sprague-Dawley rats, 6-8 weeks old.[3][9]
-
Adjuvant: Complete Freund's Adjuvant (CFA) or a suspension of heat-killed Mycobacterium butyricum or Mycobacterium tuberculosis in mineral oil or Incomplete Freund's Adjuvant (IFA). A typical concentration is 10 mg/mL.[3][5][7]
-
Fenoprofen Calcium Hydrate: Suspend in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).
-
Positive Control: Indomethacin (e.g., 1-2 mg/kg, p.o.) or other clinically used NSAID.
-
Equipment: 1 mL syringes with 26G needles, calipers or plethysmometer for paw measurement.
Procedure:
-
Acclimatization: House rats for at least 7 days under standard conditions prior to the experiment.
-
Induction (Day 0):
-
Thoroughly vortex the adjuvant suspension to ensure it is homogenous.
-
Under brief isoflurane (B1672236) anesthesia, inject 0.1 mL of the adjuvant suspension subcutaneously into the plantar surface of the right hind paw.[3] Alternatively, a 0.05 mL injection into the footpad or a 0.1 mL injection at the base of the tail can be performed.[5]
-
An acute inflammatory reaction (primary lesion) will develop in the injected paw within 24-72 hours.
-
-
Disease Development: Systemic polyarthritis (secondary lesions), characterized by inflammation in the contralateral (left) paw and other joints, typically develops between days 10 and 14.[2]
-
Treatment:
-
Begin daily oral gavage of the vehicle, this compound (e.g., 40 mg/kg), or positive control according to the chosen dosing paradigm (e.g., therapeutic dosing from day 11 to day 21).
-
-
Assessments:
-
Paw Volume: Measure the volume of both hind paws every 2-3 days using a plethysmometer. The percentage increase in paw volume relative to baseline (Day 0) is a primary endpoint.
-
Arthritis Score: Score each paw daily or every other day from Day 10 onwards based on a 0-4 scale for inflammation severity.[9][10]
-
0: No erythema or swelling.
-
1: Slight erythema or swelling of one or two toes.
-
2: Moderate erythema and swelling of the paw.
-
3: Pronounced edema involving the entire paw.
-
4: Severe edema and ankylosis.
-
-
Body Weight: Record body weight every 2-3 days as an indicator of systemic health. Arthritic rats typically show reduced weight gain or weight loss.[11]
-
-
Terminal Procedures:
-
At the end of the study (e.g., Day 21 or 28), collect blood for serum biomarker analysis.
-
Euthanize animals and collect hind paws/ankles for histopathological evaluation of joint inflammation, cartilage damage, and bone erosion.[8]
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Rats
The CIA model is highly relevant to human RA as it involves an autoimmune response to type II collagen, a major component of articular cartilage.[1][8]
Materials:
-
Animals: Female Lewis rats (8-10 weeks old) are commonly used.[11]
-
Collagen: Bovine or porcine type II collagen, dissolved in 0.05 M acetic acid (e.g., at 2-4 mg/mL).[1][8]
-
Adjuvant: Incomplete Freund's Adjuvant (IFA).
-
This compound & Controls: As described in the AIA protocol.
-
Equipment: Homogenizer or two-syringe emulsification system, 1 mL syringes with 27G needles, calipers/plethysmometer.
Procedure:
-
Acclimatization: As in the AIA protocol.
-
Preparation of Emulsion:
-
Prepare the collagen/IFA emulsion by mixing equal volumes. The mixture should be emulsified until a stable, white, viscous emulsion is formed (a drop should not disperse in cold water). An electric homogenizer is recommended for consistency.[1]
-
-
Primary Immunization (Day 0):
-
Inject 0.1-0.2 mL of the emulsion intradermally at multiple sites on the lower back or at the base of the tail.[8]
-
-
Booster Immunization (Day 7):
-
Disease Development: Clinical signs of arthritis, such as joint swelling and redness, typically appear 3-7 days after the booster immunization (around day 10-14 of the study).[2][8]
-
Treatment: Initiate daily dosing as described for the AIA model, typically starting when the mean arthritis score of the group reaches a predefined level (e.g., therapeutic dosing).
-
Assessments:
-
Paw Volume, Arthritis Score, Body Weight: Monitor and record as detailed in the AIA protocol. Measurements are typically performed from Day 9 until study termination.[8]
-
-
Terminal Procedures:
Key Assessment Parameters
Effective evaluation of fenoprofen requires a multi-faceted approach. The following table outlines critical parameters, their method of measurement, and the expected outcome in untreated arthritic control animals.
| Parameter Category | Specific Marker | Method of Measurement | Expected Change in Control Group |
| Clinical Assessment | Paw Volume / Swelling | Plethysmometer or Calipers | Increase |
| Arthritis Score | Visual Scoring (0-4 scale) | Increase | |
| Body Weight | Weighing Scale | Decrease / Reduced Gain | |
| Pain / Hyperalgesia | von Frey Filaments, Hargreaves Test | Decrease in Paw Withdrawal Threshold | |
| Serum Biomarkers | Pro-inflammatory Cytokines | ELISA (TNF-α, IL-1β, IL-6, IL-17) | Increase[11] |
| Anti-inflammatory Cytokines | ELISA (IL-10) | Decrease or No Change[11] | |
| Acute Phase Proteins | ELISA (C-Reactive Protein - CRP) | Increase[10] | |
| Autoantibodies (CIA Model) | ELISA (Anti-Type II Collagen IgG) | Increase[11] | |
| Histopathology | Joint Inflammation | H&E Staining (Synovial Infiltration) | Increase in Inflammatory Cells |
| Cartilage Damage | Safranin-O Staining (Proteoglycan Loss) | Decrease in Staining | |
| Bone Erosion | H&E or TRAP Staining | Increase in Osteoclast Activity/Erosion |
References
- 1. chondrex.com [chondrex.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of Rheumatoid Arthritis with Fenoprofen: Comparison with Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. Fenoprofen: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. Effects of Naringenin on Experimentally Induced Rheumatoid Arthritis in Wistar Rats [archrazi.areeo.ac.ir]
- 11. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collagen-induced arthritis in rats [bio-protocol.org]
- 13. Biochemical markers of ongoing joint damage in rheumatoid arthritis - current and future applications, limitations and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for Fenoprofen Quantification in Plasma
These application notes provide detailed methodologies for the quantitative analysis of fenoprofen (B1672519) in plasma, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established and validated analytical techniques, ensuring accuracy, precision, and reliability.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of fenoprofen in human plasma, making it suitable for pharmacokinetic studies.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.02-20 µg/mL | [1][2] |
| Correlation Coefficient (r²) | ≥ 0.9996 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL | [1] |
| Accuracy | 96.4-103.7% | [1][2] |
| Precision (% CV) | ≤ 4.3% | [1][2] |
| Internal Standard | Fenoprofen-d3 | [1][2] |
Experimental Protocol
a. Sample Preparation (Protein Precipitation followed by Solid-Phase Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard (fenoprofen-d3).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
-
Wash the cartridge to remove interferences.
-
Elute fenoprofen and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
b. UHPLC Conditions
-
Mobile Phase: Methanol and 0.2% acetic acid in water (75:25, v/v)[1][2]
-
Flow Rate: As optimized for the specific system.
-
Injection Volume: As optimized for the specific system.
c. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), negative mode[1][2]
-
Detection: Selected Reaction Monitoring (SRM)[1]
-
Ion Transitions:
Workflow Diagram
Caption: UHPLC-MS/MS workflow for fenoprofen quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A robust and cost-effective method for the routine analysis of fenoprofen in plasma.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10-80 µg/mL | [3] |
| Correlation Coefficient (r²) | 0.9998 | [3] |
| Limit of Detection (LOD) | 2.082 µg/mL | [3] |
| Limit of Quantification (LOQ) | 6.92 µg/mL | [3] |
| Accuracy (% Recovery) | 99.4-100.8% | [3] |
| Precision (% RSD) | 0.5 - 0.69% | [3] |
| Internal Standard | Betamethasone dipropionate or other suitable compound | [1] |
Experimental Protocol
a. Sample Preparation (Protein Precipitation)
-
Take a 0.25 mL aliquot of human plasma.
-
Add the internal standard.
-
Add acetonitrile (B52724) for protein precipitation.[1]
-
Vortex the mixture for a specified time.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the clear supernatant.
-
Inject a portion of the supernatant directly into the HPLC system.
b. HPLC Conditions
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or Enable C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 20 mmol/L ammonium (B1175870) phosphate (B84403) buffer (pH 3) and acetonitrile (35:65, v/v) or Methanol and acetonitrile (80:20 v/v)[1]
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min or 1.5 mL/min[1]
-
Detection: UV at 265 nm or 270 nm[1]
-
Temperature: Ambient
Workflow Diagram
Caption: HPLC-UV workflow for fenoprofen quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than LC-based methods for fenoprofen, GC-MS can be employed, typically requiring derivatization to increase volatility.
Quantitative Data Summary
Note: Specific quantitative data for a validated fenoprofen GC-MS method in plasma is not as readily available in the provided search results. The data below is generalized from GC-MS analysis of other NSAIDs.
| Parameter | General Expected Value | Reference |
| Linearity Range | Analyte dependent, typically in µg/mL range | [4][5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range | [5] |
| Accuracy (% Relative Error) | < 15% | [5] |
| Precision (% RSD) | < 15% | [4] |
| Internal Standard | A structurally similar compound (e.g., another NSAID) | [6] |
Experimental Protocol
a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Acidify a plasma sample with a suitable buffer (e.g., phosphate buffer pH 6).
-
Add an internal standard.
-
Extract fenoprofen using an organic solvent (e.g., methylene (B1212753) chloride).[6]
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[6]
-
Derivatization: Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to convert the carboxylic acid group of fenoprofen into a more volatile silyl (B83357) ester.[5][6]
-
Heat the mixture to ensure complete derivatization.
-
Inject an aliquot into the GC-MS system.
b. GC-MS Conditions
-
Column: A non-polar capillary column (e.g., HP-5ms).[7]
-
Injector: Split/splitless or PTV, operated at a high temperature.[7]
-
Oven Temperature Program: A gradient program to separate the analyte from matrix components (e.g., initial temp 120°C, ramp to 300°C).[7]
-
Carrier Gas: Helium.
-
Ionization: Electron Impact (EI).[7]
-
Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Workflow Diagram
Caption: GC-MS workflow for fenoprofen quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]
- 4. Measurement of plasma ibuprofen by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fenoprofen
AN-HPLC-028
Introduction
Fenoprofen (B1672519) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties.[1] It is crucial to have a robust and reliable analytical method for the quantitative determination of fenoprofen in bulk drug substances and pharmaceutical formulations to ensure its quality, safety, and efficacy. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of fenoprofen.
Purpose
This document provides a detailed protocol for the determination of fenoprofen using a reversed-phase HPLC method with UV detection. The method is based on established and validated procedures, including those outlined in the United States Pharmacopeia (USP).[1][2]
Method Summary
The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a mixture of acetonitrile, water, and an acidifier. Detection is performed using a UV-Vis detector at the wavelength of maximum absorbance for fenoprofen.
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (50:49.6:0.4, v/v/v)[1] |
| Flow Rate | 1.5 mL/min[3] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 272 nm[1] |
| Run Time | 10 minutes[4] |
Experimental Protocol
1. Reagents and Materials
-
Fenoprofen Calcium Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2. Instrument and Equipment
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 500 mL of acetonitrile, 496 mL of water, and 4 mL of phosphoric acid.
-
Combine the components in a suitable container and mix thoroughly.
-
Degas the mobile phase using an ultrasonic bath for 15 minutes or by vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of Fenoprofen Calcium Reference Standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of a 50:50 methanol:water mixture and sonicate for 10 minutes to dissolve.[1]
-
Allow the solution to cool to room temperature and then dilute to the mark with the 50:50 methanol:water mixture.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
4. Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of fenoprofen and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of a 50:50 methanol:water mixture and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the 50:50 methanol:water mixture.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solution and the sample solutions.
-
Record the chromatograms and measure the peak areas.
Data Presentation
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 10 - 80 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Accuracy (% Recovery) | 99.4% - 100.8%[4] |
| Precision (%RSD) | < 2.0%[4] |
| Limit of Detection (LOD) | 2.08 µg/mL[4] |
| Limit of Quantification (LOQ) | 6.92 µg/mL[4] |
Visualization
Caption: Workflow for the HPLC analysis of fenoprofen.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantitative analysis of fenoprofen in bulk drug and pharmaceutical dosage forms. The method has been validated and demonstrated to be suitable for routine quality control analysis.
References
Application Notes & Protocols: Formulation of Fenoprofen Calcium Hydrate for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenoprofen (B1672519) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] It functions as an analgesic, anti-inflammatory, and antipyretic agent primarily by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which blocks prostaglandin (B15479496) synthesis.[1][2] For preclinical in vivo research, fenoprofen is commonly used in its calcium salt hydrate (B1144303) form (Fenoprofen Calcium Hydrate).
The poor aqueous solubility of this compound presents a significant challenge for developing formulations suitable for in vivo administration.[3] Proper formulation is critical to ensure accurate dosing, consistent drug exposure, and optimal bioavailability, thereby yielding reliable and reproducible experimental results. These application notes provide detailed protocols for preparing various formulations of this compound for oral and parenteral administration in animal models and outline a standard protocol for evaluating its anti-inflammatory efficacy.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for selecting appropriate solvents and excipients.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₀CaO₈ (dihydrate) | [3] |
| Molecular Weight | 558.63 g/mol (dihydrate) | [3] |
| Appearance | Crystalline solid | [4] |
| Water Solubility | Insoluble / 1 mg/mL (with sonication) | [2][3] |
| Solubility in Organic Solvents | DMSO: ~48 mg/mLEthanol: ~18 mg/mLDimethylformamide: ~33 mg/mL | [3][4] |
| Solubility in Co-solvents | 1:8 DMSO:PBS (pH 7.2): ~0.11 mg/mL | [4] |
| Storage (Powder) | 3 years at -20°C | [3] |
| Storage (Stock Solution) | 1 year at -80°C in solvent1 month at -20°C in solvent | [3] |
| Stability Note | Aqueous solutions are not recommended for storage beyond one day. | [4] |
Formulation Protocols
The selection of a formulation strategy depends on the intended route of administration, the required dose, and the experimental model.
Protocol for Oral Suspension (Oral Gavage)
This is the most common method for oral administration in rodent studies due to the drug's poor water solubility. A suspending agent like carboxymethylcellulose sodium (CMC-Na) is used to create a uniform dispersion.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water or saline
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water or saline while stirring vigorously with a magnetic stirrer. Continue stirring until the CMC-Na is fully dissolved and the solution is clear.
-
Calculate Required Amounts: Determine the total volume of suspension needed and the required concentration (e.g., 5 mg/mL). Calculate the mass of this compound powder required.
-
Trituration: Weigh the calculated amount of this compound. Place the powder in a mortar.
-
Forming the Paste: Add a small volume of the 0.5% CMC-Na vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Dilution: Gradually add the remaining vehicle to the paste while continuously stirring.
-
Homogenization: Transfer the mixture to a beaker or flask and stir with a magnetic stirrer for at least 15-30 minutes to ensure a homogeneous suspension.[3]
-
Administration: Keep the suspension under continuous agitation (e.g., on a magnetic stirrer at a low speed) during dosing to ensure uniform concentration.
Protocol for Clear Solution (Parenteral Injection)
For intravenous or intraperitoneal administration, a clear, sterile solution is required. This necessitates the use of co-solvents to solubilize the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
-
Syringe filters (0.22 µm)
Procedure:
-
Calculate Required Amounts: Based on the desired final concentration (e.g., 2.5 mg/mL), calculate the required mass of this compound and the volume of each solvent. The final formulation will consist of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Initial Solubilization: Add the weighed this compound powder to a sterile vial.
-
Sequential Solvent Addition: Add the solvents in the following order , ensuring the powder is fully dissolved after each addition before proceeding to the next.[2] a. Add 10% of the final volume as DMSO. Vortex or sonicate until the powder is completely dissolved. b. Add 40% of the final volume as PEG300. Mix thoroughly. c. Add 5% of the final volume as Tween-80. Mix thoroughly. d. Add the final 45% of the volume as saline. Mix until the solution is clear and homogeneous.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Use the solution immediately or store at 4°C for short-term use. As a general precaution, aqueous solutions should not be stored for more than a day.[4]
Table of Example In Vivo Formulations:
| Route | Formulation Composition | Achievable Concentration | Source(s) |
| Oral | Homogeneous suspension in 0.5% - 1% CMC-Na in saline | ≥ 5 mg/mL | [3] |
| Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| Injection | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
| Injection | 30% Propylene Glycol, 5% Tween 80, 65% D5W | Not specified | [3] |
Experimental Protocols
Protocol for Oral Gavage in Rodents
Oral gavage is a standard procedure for administering precise volumes of liquid formulations directly into the stomach.[5]
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[6]
-
Syringe
-
Prepared Fenoprofen formulation
-
Animal scale
Procedure:
-
Determine Dose Volume: Weigh the animal. Calculate the required volume based on the animal's weight and the desired dose (e.g., mg/kg). The maximum recommended dosing volume is 10 mL/kg.[5][6]
-
Measure Insertion Depth: Measure the gavage needle externally from the tip of the animal's nose to the last rib (xiphoid process) to estimate the distance to the stomach.[7] Mark this depth on the needle.
-
Restrain the Animal: Restrain the mouse or rat securely to prevent movement and ensure the head and body are in a straight line.
-
Insert the Needle: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. [6]
-
Administer the Dose: Once the needle is inserted to the pre-measured depth, slowly dispense the formulation from the syringe.
-
Withdraw and Monitor: Gently remove the needle along the same path of insertion. Monitor the animal briefly for any signs of respiratory distress.
Protocol for Carrageenan-Induced Paw Edema Model
This is a widely used and validated model for assessing the acute anti-inflammatory activity of NSAIDs.[8][9]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Prepared Fenoprofen formulation
-
Vehicle control (e.g., 0.5% CMC-Na)
-
Positive control (e.g., Indomethacin)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration:
-
Test Group: Administer the prepared Fenoprofen formulation orally (e.g., 40 mg/kg).[3]
-
Control Group: Administer the vehicle only.
-
Positive Control Group: Administer a standard NSAID like Indomethacin.
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Visualizations
Mechanism of Action: COX Inhibition Pathway
Caption: Mechanism of action of Fenoprofen via inhibition of COX enzymes.
Experimental Workflow: Oral Suspension Preparation
Caption: Workflow for preparing an oral suspension of Fenoprofen.
Experimental Workflow: Carrageenan-Induced Paw Edema
References
- 1. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. researchgate.net [researchgate.net]
- 9. ijpras.com [ijpras.com]
Application Notes and Protocols: Dosage Considerations for Fenoprofen Calcium in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen (B1672519) calcium, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is a widely utilized compound in preclinical research for its analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] More recent research has also identified fenoprofen as a positive allosteric modulator of melanocortin receptors (MCRs), suggesting a more complex pharmacological profile. This document provides detailed application notes and protocols for the use of fenoprofen calcium in rodent models, with a focus on dosage considerations, administration routes, and experimental methodologies.
Data Presentation
Table 1: Effective Doses of Fenoprofen Calcium in Rodent Models
| Rodent Model | Species/Strain | Dosage | Route of Administration | Effect | Reference |
| K/BxN Serum-Induced Arthritis | C57BL/6J Mice | 10 mg/kg | Intraperitoneal (i.p.), twice daily | Reduced paw volume and disease incidence | |
| Collagen-Induced Arthritis | Rats | 40 mg/kg/day | Oral | Partial suppression of paw swelling | |
| Acetic Acid-Induced Writhing | Mice | 21 mg/kg | Oral gavage | Analgesic effect | |
| Formalin-Induced Licking | Mice | Not specified | Not specified | Analgesic activity | |
| Thrombus Formation | Guinea Pigs | ~200 mg/kg | Oral | Potent inhibition of thrombus formation | |
| Endometriosis-Related Pain | Rodent Model | Not specified | Not specified | Alleviation of vaginal hyperalgesia | [3] |
Table 2: Toxicological Data for Fenoprofen Calcium in Rodents
| Parameter | Species | Dosage | Route of Administration | Reference |
| LD50 | Rat | 415 mg/kg | Oral |
Table 3: Pharmacokinetic Parameters of Fenoprofen in Rodents (Qualitative)
| Parameter | Species | Observation | Reference |
| Absorption | Human (oral) | Rapidly absorbed, peak plasma levels within 2 hours | |
| Half-life | Human (oral) | Approximately 3 hours | |
| Metabolism | Rodents | Primarily metabolized in the liver | |
| Excretion | Rodents | Excreted in urine as metabolites |
Signaling Pathways
Fenoprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins. This disruption of the prostaglandin (B15479496) synthesis pathway is central to its anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action of Fenoprofen Calcium.
The inhibition of prostaglandin synthesis leads to a reduction in the downstream signaling cascades that mediate inflammation and pain. Prostaglandin E2 (PGE2), for example, exerts its effects through various E-prostanoid (EP) receptors.
Downstream Signaling of Prostaglandin E2.
Experimental Protocols
Preparation of Fenoprofen Calcium for Administration
1. Oral Administration (Suspension):
-
Vehicle: 0.5% or 1% Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Preparation:
-
Weigh the required amount of fenoprofen calcium powder.
-
Prepare the desired concentration of CMC-Na solution (e.g., 0.5 g of CMC-Na in 100 mL of sterile water).
-
Gradually add the fenoprofen calcium powder to the CMC-Na solution while continuously stirring or vortexing to ensure a homogenous suspension. For a 5 mg/mL suspension, add 5 mg of fenoprofen calcium to 1 mL of CMC-Na solution.[4]
-
Ensure the suspension is well-mixed immediately before each administration to prevent settling.
-
2. Intraperitoneal Injection (Solution):
-
Vehicle: A multi-component solvent system is often required due to the poor water solubility of fenoprofen. A common formulation includes Dimethyl sulfoxide (B87167) (DMSO), PEG300, Tween-80, and saline.[5]
-
Preparation:
-
Dissolve fenoprofen calcium in DMSO to create a stock solution.
-
In a separate sterile tube, mix the required volumes of PEG300, Tween-80, and saline.
-
Add the fenoprofen-DMSO stock solution to the vehicle mixture dropwise while vortexing to ensure it remains in solution. A typical final composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
The final solution should be clear. Prepare fresh daily.
-
Administration Protocols
1. Oral Gavage (Rats and Mice):
-
Materials:
-
Appropriately sized gavage needle (flexible or with a ball tip is recommended to minimize esophageal injury). For mice, typically 20-22 gauge; for rats, 16-18 gauge.[6]
-
Syringe corresponding to the calculated dose volume.
-
-
Procedure:
-
Accurately weigh the animal to determine the correct dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is 10-20 mL/kg.[6]
-
Restrain the animal firmly but gently to prevent movement. For mice, scruffing is common. For rats, holding the animal against your body with one hand securing the head and neck is effective.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle.[7]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, advance it to the pre-measured mark.
-
Administer the fenoprofen calcium suspension slowly and steadily.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
2. Intraperitoneal (IP) Injection (Rats and Mice):
-
Materials:
-
Sterile syringe (1 mL or smaller).
-
Sterile needle (25-27 gauge for mice, 23-25 gauge for rats).
-
-
Procedure:
-
Weigh the animal to calculate the correct dose volume. The maximum recommended IP injection volume is 10 mL/kg for both mice and rats.
-
Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
The injection site is typically the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle at a 15-30 degree angle into the abdominal cavity.
-
Aspirate gently to ensure no fluid (urine or intestinal contents) or blood is drawn back. If any fluid or blood is aspirated, withdraw the needle and inject at a new site with a fresh needle and syringe.
-
Inject the fenoprofen calcium solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Experimental Workflow Example: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the anti-inflammatory activity of NSAIDs.
Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) to the housing conditions for at least one week.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, fenoprofen calcium low dose, fenoprofen calcium high dose, positive control like indomethacin).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer fenoprofen calcium or the vehicle via oral gavage one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Conclusion
The selection of an appropriate dosage and administration route for fenoprofen calcium in rodent models is critical for obtaining reliable and reproducible data. The information and protocols provided in this document serve as a comprehensive guide for researchers. It is essential to consider the specific experimental objectives, the animal model being used, and relevant ethical guidelines when designing studies involving fenoprofen calcium. Careful attention to formulation, administration technique, and animal monitoring will contribute to the successful and humane use of this compound in preclinical research.
References
- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposed drug shows promise against endometriosis-related pain in animal model | National Institutes of Health (NIH) [nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for Fenoprofen Calcium Hydrate in Rat Pain Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fenoprofen (B1672519) calcium hydrate (B1144303) for investigating pain and inflammation pathways in rat models. This document outlines the mechanism of action, detailed experimental protocols, and data presentation formats to facilitate reproducible and robust preclinical research.
Introduction
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivative class. Its calcium hydrate salt is used for its analgesic, anti-inflammatory, and antipyretic properties. The primary mechanism of action of fenoprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, fenoprofen prevents the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. This makes fenoprofen calcium hydrate a valuable tool for studying the role of the prostaglandin (B15479496) pathway in various pain models in rats.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Fenoprofen exerts its therapeutic effects by inhibiting the conversion of arachidonic acid to prostaglandins. Tissue injury or inflammation triggers the release of arachidonic acid from the cell membrane. The COX enzymes then metabolize arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various other prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). These eicosanoids are potent signaling molecules that contribute to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, edema, and pain sensitization. Fenoprofen's non-selective inhibition of both COX-1 and COX-2 isoforms effectively reduces the production of these pro-inflammatory mediators.
Experimental Protocols
Two standard and well-validated rat models for assessing the anti-inflammatory and analgesic properties of compounds like this compound are the carrageenan-induced paw edema model and the formalin test.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to evaluate the anti-inflammatory activity of NSAIDs. Sub-plantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles (26-30G)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory environment for at least 7 days before the experiment, with free access to food and water.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Fenoprofen (various doses, e.g., 10, 30, 100 mg/kg), and Positive control. Fast the animals overnight before the experiment with free access to water.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).
-
Drug Administration: Administer this compound, vehicle, or the positive control orally (p.o.) via gavage, 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vt).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: Edema (mL) = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Experimental Workflow:
Data Presentation:
| Treatment Group | Dose (mg/kg, p.o.) | Mean Increase in Paw Volume (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control (0.5% CMC) | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05 | 27.1 |
| This compound | 30 | 0.45 ± 0.04** | 47.1 |
| This compound | 100 | 0.31 ± 0.03 | 63.5 |
| Indomethacin (Positive Control) | 10 | 0.28 ± 0.03 | 67.1 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are representative examples. |
Formalin Test in Rats
The formalin test is a model of tonic chemical pain and is useful for differentiating between centrally and peripherally acting analgesics. Sub-plantar injection of a dilute formalin solution elicits a biphasic nociceptive response (licking and flinching of the injected paw). The early phase (Phase 1) is a neurogenic pain response, while the late phase (Phase 2) is an inflammatory pain response.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Formalin solution (2.5% in saline)
-
Vehicle (e.g., 0.5% w/v CMC in saline)
-
Positive control (e.g., Morphine, 5 mg/kg, s.c.)
-
Observation chambers with a clear floor
-
Stopwatch or automated recording system
-
Oral gavage needles
-
Syringes and needles (26-30G)
Procedure:
-
Animal Acclimatization and Habituation: Acclimatize rats as described above. On the day of the experiment, place the rats in the observation chambers for at least 30 minutes to allow for habituation to the testing environment.
-
Grouping: Randomly assign animals to experimental groups (n=6-8 per group): Vehicle control, Fenoprofen (various doses, e.g., 10, 30, 100 mg/kg), and Positive control.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) 60 minutes before the formalin injection. Administer the positive control (morphine) subcutaneously (s.c.) 30 minutes before the formalin injection.
-
Induction of Nociception: Briefly restrain the rat and inject 50 µL of 2.5% formalin solution into the plantar surface of the right hind paw.
-
Observation and Scoring: Immediately after the injection, return the rat to the observation chamber and start the timer. Record the total time (in seconds) that the animal spends licking or biting the injected paw. The observation period is typically 60 minutes, divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection.
-
Phase 2 (Late Phase): 15-60 minutes post-injection.
-
-
Data Analysis: Calculate the mean total licking time for each group in both phases. Calculate the percentage reduction in licking time for each treated group compared to the vehicle control group.
Experimental Workflow:
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Licking Time (seconds ± SEM) - Phase 1 (0-5 min) | Mean Licking Time (seconds ± SEM) - Phase 2 (15-60 min) |
| Vehicle Control (0.5% CMC) | - (p.o.) | 85.2 ± 7.5 | 155.6 ± 12.3 |
| This compound | 10 (p.o.) | 82.1 ± 8.1 | 110.4 ± 10.9 |
| This compound | 30 (p.o.) | 79.5 ± 7.8 | 75.3 ± 9.2** |
| This compound | 100 (p.o.) | 75.8 ± 6.9 | 45.1 ± 6.8 |
| Morphine (Positive Control) | 5 (s.c.) | 20.3 ± 4.5 | 15.8 ± 3.9*** |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are representative examples. |
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the cyclooxygenase pathway in pain and inflammation in rats. The detailed protocols for the carrageenan-induced paw edema and formalin test provide a robust framework for assessing its anti-inflammatory and analgesic effects. While specific dose-response data for fenoprofen in these models were not found in the provided search results, the representative data illustrates the expected outcomes and data presentation format. Researchers should establish their own dose-response curves to accurately characterize the effects of this compound in their specific experimental settings.
Application Notes: Fenoprofen Calcium Hydrate as a Tool for Studying Melanocortin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen (B1672519), a non-steroidal anti-inflammatory drug (NSAID), has been identified as a positive allosteric modulator (PAM) of melanocortin receptors (MCRs), specifically subtypes MC3, MC4, and MC5.[1][2][3][4] This discovery has opened new avenues for studying the therapeutic potential of targeting the melanocortin system in inflammatory diseases, such as arthritis.[1][2][3] Unlike its primary function as a cyclooxygenase (COX) inhibitor, fenoprofen's effects on MCRs are independent of this pathway.[1][2] It uniquely demonstrates biased signaling, selectively activating the ERK1/2 cascade without stimulating the canonical cAMP pathway.[5][6][7] This makes fenoprofen calcium hydrate (B1144303) a valuable pharmacological tool for dissecting the downstream signaling pathways of melanocortin receptors and for developing novel therapeutics with selective actions.
Data Presentation
The following table summarizes the key in-vitro and in-vivo effects of fenoprofen on melanocortin receptors based on published studies.
| Parameter | Receptor Subtype(s) | Effect | Concentration/Dose | Reference |
| Allosteric Modulation | MC3, MC4, MC5 | Positive Allosteric Modulator (PAM) | Not specified | [1][2][3][4] |
| Signaling Pathway Activation | MC3, MC4, MC5 | Selective ERK1/2 activation | 1-10 µM | [5][7][8] |
| MC1, MC3, MC4, MC5 | No activation of canonical cAMP signaling | Not specified | [5][6][7] | |
| Functional Effects (In Vitro) | Macrophages (expressing MC1, MC3, MC5) | Promotion of phagocytosis and efferocytosis | Not specified | [2] |
| Functional Effects (In Vivo) | Murine Model of Arthritis | Potent inhibition of arthritis | 10 mg/kg daily | [1][2][3] |
| Mc3r-/- Mice | Markedly attenuated anti-arthritic effects | 10 mg/kg daily | [1][2][3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of fenoprofen at melanocortin receptors and a general workflow for assessing its activity.
Experimental Protocols
The following are generalized protocols for key experiments to study the effects of fenoprofen calcium hydrate on melanocortin receptors, based on methodologies described in the literature.
Protocol 1: In Vitro cAMP Production Assay (PAM Mode)
This assay determines the ability of fenoprofen to enhance the production of cyclic AMP (cAMP) in response to a sub-optimal concentration of a melanocortin receptor agonist.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the melanocortin receptor of interest (e.g., MC3R).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Melanocortin agonist (e.g., α-melanocyte-stimulating hormone, α-MSH).
-
This compound (Sigma-Aldrich).
-
cAMP assay kit (e.g., HTRF cAMP assay kit, Cisbio; or other detection technologies like FRET or luminescence-based assays).[9][10]
-
96-well or 384-well assay plates.
Procedure:
-
Cell Seeding: Seed the MCR-expressing CHO cells into the assay plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of fenoprofen in assay buffer. Also, prepare a solution of the melanocortin agonist (e.g., α-MSH) at a concentration that elicits a sub-maximal response (e.g., EC20).
-
Treatment:
-
For the "PAM mode," add the diluted fenoprofen solutions to the cells, followed by the addition of the sub-maximal concentration of the agonist.
-
Include control wells with:
-
Agonist alone (to determine the basal response).
-
Fenoprofen alone (to test for agonist activity).
-
Vehicle control (e.g., DMSO).
-
-
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30-60 minutes) to allow for cAMP production.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the fenoprofen concentration to determine the potentiation of the agonist response.
Protocol 2: ERK1/2 Phosphorylation Assay
This assay is used to assess the biased signaling of fenoprofen by measuring the phosphorylation of ERK1/2.
Materials:
-
HEK293T cells transiently or stably expressing the melanocortin receptor of interest.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Secondary antibody conjugated to HRP.
-
Western blotting equipment and reagents or an In-Cell ELISA kit.
Procedure:
-
Cell Culture and Treatment: Culture the MCR-expressing cells to ~80% confluency. Starve the cells in serum-free medium for several hours before treatment. Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
Protocol 3: In Vitro Phagocytosis Assay
This functional assay evaluates the pro-resolving effects of fenoprofen by measuring the phagocytic capacity of macrophages.
Materials:
-
Murine peritoneal macrophages or a macrophage cell line (e.g., J774).
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
This compound.
-
pHrodo™ Red E. coli BioParticles™ (or other fluorescently labeled bacteria or apoptotic cells).
-
Fluorescence microscope or a plate reader with fluorescence capabilities.
Procedure:
-
Macrophage Culture and Treatment: Isolate and culture peritoneal macrophages or seed a macrophage cell line in a multi-well plate. Treat the cells with this compound for a specified duration.
-
Phagocytosis Induction: Add the fluorescently labeled bioparticles to the macrophage cultures and incubate to allow for phagocytosis (e.g., 1-2 hours).
-
Signal Quenching/Washing: Quench the fluorescence of non-internalized particles or wash the cells to remove them.
-
Quantification:
-
Microscopy: Visualize the cells using a fluorescence microscope and count the number of cells with internalized particles.
-
Plate Reader: Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Compare the phagocytic activity in fenoprofen-treated cells to that in vehicle-treated control cells.
Conclusion
This compound serves as a unique tool for investigating the nuanced signaling of melanocortin receptors. Its properties as a biased positive allosteric modulator allow for the specific exploration of the ERK1/2 pathway's role in the anti-inflammatory and pro-resolving functions of MC3, MC4, and MC5 receptors. The protocols outlined here provide a framework for researchers to further elucidate the therapeutic potential of targeting these receptors in various disease models.
References
- 1. [PDF] Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3 | Semantic Scholar [semanticscholar.org]
- 2. Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old drugs with new skills: fenoprofen as an allosteric enhancer at melanocortin receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fenoprofen-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. innoprot.com [innoprot.com]
- 10. innoprot.com [innoprot.com]
Application Notes and Protocols for In Vitro Dissolution Studies of Fenoprofen Calcium Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenoprofen (B1672519) calcium, a non-steroidal anti-inflammatory drug (NSAID), is formulated into various tablet forms, including immediate-release, floating, colon-targeted, and orodispersible tablets. The in vitro dissolution test is a critical quality control parameter that measures the rate and extent of drug release from the tablet matrix. This document provides detailed protocols for the dissolution testing of Fenoprofen Calcium tablets, based on United States Pharmacopeia (USP) standards and methods described in scientific literature. It also includes analytical procedures for sample quantification and data from various studies to aid in formulation development and assessment.
Experimental Protocols
Protocol 1: Standard USP Dissolution Test for Fenoprofen Calcium Tablets (Immediate Release)
This protocol is based on the USP monograph for Fenoprofen Calcium Tablets.
1. Dissolution Parameters:
-
Apparatus: USP Apparatus 1 (Basket).
-
Dissolution Medium: 1000 mL of pH 7.0 phosphate (B84403) buffer.[1]
-
Rotation Speed: 100 rpm.[1]
-
Temperature: 37 ± 0.5°C.
-
Time: 60 minutes.[1]
-
Acceptance Criteria: Not less than 75% (Q) of the labeled amount of fenoprofen (C₁₅H₁₄O₃) is dissolved in 60 minutes.[2]
2. Procedure:
-
Prepare the pH 7.0 phosphate buffer dissolution medium and place 1000 mL into each vessel of the dissolution apparatus.
-
Allow the medium to equilibrate to 37 ± 0.5°C.
-
Place one Fenoprofen Calcium tablet into each basket.
-
Start the apparatus and withdraw an aliquot (e.g., 10 mL) of the dissolution medium at 60 minutes.
-
Filter the sample through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the filtrate for fenoprofen content using a validated analytical method (UV-Vis or HPLC).
Protocol 2: Dissolution Test for Floating Fenoprofen Tablets
This protocol is adapted from studies on gastroretentive floating drug delivery systems.
1. Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle).[3]
-
Dissolution Medium: 900 mL of pH 7.4 phosphate buffer.[3]
-
Rotation Speed: 50 rpm.
-
Temperature: 37 ± 2°C.[3]
-
Time: Up to 12 hours, with multiple sampling points (e.g., 1, 2, 4, 6, 8, 10, 12 hours).
2. Procedure:
-
Prepare the pH 7.4 phosphate buffer and fill each vessel with 900 mL.
-
Equilibrate the medium to 37 ± 2°C.
-
Place one tablet in each vessel.
-
Begin the test and observe the floating lag time.
-
At each predetermined time point, withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[3]
-
Filter and analyze the samples.
Protocol 3: Dissolution Test for Colon-Targeted Fenoprofen Calcium Tablets
This protocol is designed for enteric-coated or delayed-release formulations intended for colon targeting. It involves a multi-stage pH change to simulate the gastrointestinal tract.
1. Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Media and Procedure:
-
Stage 1 (Acid Stage): 900 mL of 0.1N HCl for 2 hours.
-
Stage 2 (Buffer Stage): After 2 hours, withdraw the acid medium and replace it with 900 mL of pH 6.8 phosphate buffer. Continue the test for a specified period (e.g., up to 12 or 24 hours).[1]
-
-
Rotation Speed: 75-100 rpm.
-
Temperature: 37 ± 0.5°C.
-
Sampling: Withdraw samples at the end of the acid stage and at various time points during the buffer stage.
Analytical Methods for Sample Quantification
This is a common and straightforward method for analyzing dissolution samples.
-
Blank: The respective dissolution medium.
-
Procedure:
-
Prepare a standard stock solution of Fenoprofen Calcium or Fenoprofen Sodium RS in the dissolution medium.
-
Create a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the calibration standards and the filtered dissolution samples.
-
Construct a calibration curve and determine the concentration of fenoprofen in the samples.
-
HPLC offers greater specificity and is suitable for formulations with interfering excipients. The following is a typical method based on USP guidelines.
-
Column: L7 packing (C8), 4.6-mm × 15-cm; 5-µm particle size.[3]
-
Mobile Phase: A degassed mixture of acetonitrile, water, and phosphoric acid (50:49.6:0.4).[3]
-
Flow Rate: 1.5 - 2.0 mL/minute.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare a standard solution of USP Fenoprofen Calcium RS in the mobile phase or a suitable diluent.
-
Inject the standard and filtered sample solutions into the chromatograph.
-
Calculate the concentration of fenoprofen in the samples by comparing the peak areas to that of the standard.
-
Data Presentation
The following tables summarize quantitative data from various in vitro dissolution studies on different Fenoprofen Calcium tablet formulations.
Table 1: Dissolution Data for Various Fenoprofen Calcium Tablet Formulations
| Formulation Type | Dissolution Conditions | Time Point | % Drug Release | Reference |
| Floating Tablet (Optimized Batch F4) | USP II, 900 mL, pH 7.4 Phosphate Buffer, 37±2°C | 12 hours | 99.12% | [3] |
| Orodispersible Tablet (ODT9) | Modified method, 6 mL, pH 6.8 Sorenson's Buffer, 37±0.5°C | 10 min | 58.55% | [4] |
| Orodispersible Tablet (ODT9) | Modified method, 6 mL, pH 6.8 Sorenson's Buffer, 37±0.5°C | 25 min | 98.72% | [4] |
| Colon-Targeted (Enteric Coated FT9) | USP II, pH change (acid to buffer), 37±0.5°C | 12 hours | 76.08% | [1][2] |
| Colon-Targeted (Press Coat) | USP II, pH change (acid to buffer), 37±0.5°C | 12 hours | 83.53% | [1][2] |
| Immediate Release (Core Tablet) | Not specified | 30 min | 95.92% | [1][2] |
Table 2: USP Dissolution Test Parameters for Fenoprofen Calcium Capsules and Tablets
| Dosage Form | Apparatus | Medium | Volume (mL) | Speed (rpm) | Time (min) | Analytical Method |
| Capsules | 1 (10-mesh basket) | pH 7.0 Phosphate Buffer | 1000 | 100 | 60 | UV |
| Tablets | 1 (10-mesh basket) | pH 7.0 Phosphate Buffer | 1000 | 100 | 60 | UV |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in dissolution studies.
References
Application Notes: Spray Drying of Fenoprofen Calcium Dihydrate Solid Dispersions for Enhanced Solubility and Dissolution
Introduction
Fenoprofen (B1672519) calcium dihydrate, a non-steroidal anti-inflammatory drug (NSAID), exhibits poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy.[1] Solid dispersion technology is a well-established technique to enhance the dissolution rate and solubility of poorly water-soluble drugs.[2] Among the various methods to prepare solid dispersions, spray drying is a scalable and continuous process that can produce amorphous solid dispersions with a narrow particle size distribution in a short time.[3] This application note details the use of spray drying to prepare solid dispersions of fenoprofen calcium dihydrate with hydrophilic carriers, namely β-cyclodextrin and skimmed milk powder, to improve its physicochemical properties.
Principle of the Technique
Spray drying involves the atomization of a feed solution or suspension into fine droplets inside a hot drying chamber. The high temperature rapidly evaporates the solvent, leading to the formation of dry particles.[3] In the context of solid dispersions, the drug and carrier(s) are dissolved in a suitable solvent system to create the feed solution. The rapid solvent evaporation during spray drying prevents the drug molecules from arranging into a crystalline lattice, resulting in an amorphous solid dispersion where the drug is molecularly dispersed within the carrier matrix.[4] This amorphous state, combined with the increased surface area of the small particles, leads to a significant enhancement in the drug's dissolution rate.
Materials and Methods
The solid dispersions of fenoprofen calcium dihydrate were prepared using a spray drying technique. The formulation components included fenoprofen calcium dihydrate as the active pharmaceutical ingredient (API), and β-cyclodextrin and skimmed milk powder (SMP) as hydrophilic carriers.[1] Distilled water was used as the solvent system. The prepared solid dispersions were subsequently characterized for their micromeritic properties, drug content, and in vitro dissolution behavior.
Experimental Protocols
1. Preparation of the Feed Solution for Spray Drying
This protocol describes the preparation of the feed solution containing fenoprofen calcium dihydrate, β-cyclodextrin, and skimmed milk powder.
-
Materials:
-
Fenoprofen Calcium Dihydrate (FCD)
-
β-Cyclodextrin (βCD)
-
Skimmed Milk Powder (SMP)
-
Distilled Water
-
-
Equipment:
-
Analytical balance
-
Magnetic stirrer with hot plate
-
Beakers
-
Volumetric flasks
-
-
Procedure:
-
Accurately weigh the required quantities of FCD, βCD, and SMP according to the desired drug-to-carrier ratio (see Table 1 for example formulations).
-
In a beaker, dissolve the weighed amount of skimmed milk powder in 10 mL of distilled water with gentle stirring.[4]
-
In a separate beaker, dissolve the weighed β-cyclodextrin in distilled water.
-
Add the fenoprofen calcium dihydrate to the β-cyclodextrin solution and stir until a clear solution is obtained. A small amount of a co-solvent like DMSO can be used if necessary to aid dissolution, which is then diluted with water.
-
Combine the two solutions and make up the final volume with distilled water to achieve the desired solid content.
-
Continuously stir the final solution for 30 minutes to ensure homogeneity before introducing it into the spray dryer.
-
2. Spray Drying Protocol
This protocol outlines the general procedure for spray drying the prepared feed solution. The parameters provided are starting points and may require optimization based on the specific spray dryer model used.
-
Equipment:
-
Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer)
-
Peristaltic pump
-
Cyclone separator
-
Collection vessel
-
-
Procedure:
-
Set up the spray dryer according to the manufacturer's instructions.
-
Set the inlet temperature to a suitable level, typically in the range of 120-180°C.
-
Set the aspirator rate to maintain a sufficient airflow for drying, for instance, 80-100% of the maximum capacity.
-
Adjust the feed pump to a constant feed rate, for example, 3-10 mL/min.
-
Set the atomizing air pressure to achieve fine droplets.
-
Once the inlet and outlet temperatures have stabilized, feed the prepared solution into the spray dryer.
-
The dried solid dispersion will be collected in the collection vessel via the cyclone separator.
-
After the completion of the spray drying process, carefully collect the powdered solid dispersion and store it in a desiccator for further characterization.
-
3. Characterization of the Solid Dispersions
3.1. Micromeritic Properties
This protocol describes the evaluation of the flow properties of the spray-dried powder.
-
Equipment:
-
Graduated cylinder
-
Funnel
-
Digital balance
-
Tap density tester
-
-
Procedure:
-
Bulk Density:
-
Accurately weigh a specified amount of the solid dispersion powder.
-
Gently pour the powder into a tared graduated cylinder.
-
Record the volume occupied by the powder.
-
Calculate the bulk density using the formula: Bulk Density = Mass of powder / Bulk volume of powder.[4]
-
-
Tapped Density:
-
Place the graduated cylinder containing the powder on a tap density tester.
-
Subject the cylinder to a set number of taps (B36270) (e.g., 100 taps) until a constant volume is achieved.
-
Record the final tapped volume.
-
Calculate the tapped density using the formula: Tapped Density = Mass of powder / Tapped volume of powder.[4]
-
-
Carr's Index and Hausner Ratio:
-
Calculate Carr's Index using the formula: Carr’s Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100.
-
Calculate the Hausner Ratio using the formula: Hausner Ratio = Tapped Density / Bulk Density.[4]
-
-
Angle of Repose:
-
Use the fixed funnel method.
-
Pour the powder through a funnel held at a fixed height above a flat surface.
-
Measure the height (h) and radius (r) of the resulting powder cone.
-
Calculate the angle of repose using the formula: θ = tan⁻¹(h/r).[4]
-
-
3.2. Drug Content Uniformity
This protocol determines the amount of fenoprofen calcium dihydrate in the prepared solid dispersions.
-
Equipment:
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Analytical balance
-
Whatman filter paper
-
-
Procedure:
-
Accurately weigh an amount of solid dispersion equivalent to a specific amount of fenoprofen calcium.
-
Dissolve the weighed sample in a suitable solvent (e.g., methanol (B129727) or phosphate (B84403) buffer pH 6.8) in a volumetric flask.[5]
-
Stir the solution for a sufficient time to ensure complete dissolution of the drug.
-
Filter the solution through a Whatman filter paper.
-
Make appropriate dilutions of the filtrate with the same solvent.
-
Measure the absorbance of the final solution using a UV-Vis spectrophotometer at the λmax of fenoprofen (approximately 270 nm).[3]
-
Calculate the drug content using a pre-constructed calibration curve of fenoprofen calcium in the same solvent.
-
3.3. In Vitro Dissolution Study
This protocol evaluates the dissolution rate of fenoprofen calcium dihydrate from the solid dispersions, following the USP General Chapter <711> guidelines.[6][7][8][9][10]
-
Equipment:
-
USP Dissolution Testing Apparatus (Apparatus 2 - Paddle)
-
Water bath
-
UV-Vis Spectrophotometer
-
Syringes with filters
-
-
Procedure:
-
Prepare 900 mL of dissolution medium (e.g., phosphate buffer pH 6.8) and place it in the dissolution vessel.[3]
-
Maintain the temperature of the medium at 37 ± 0.5°C.
-
Set the paddle speed to 50 rpm.[3]
-
Accurately weigh a quantity of the solid dispersion equivalent to a single dose of fenoprofen calcium and place it in the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a specific volume of the sample (e.g., 5 mL) from the dissolution medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the samples for drug content using a UV-Vis spectrophotometer at the λmax of fenoprofen.
-
Calculate the cumulative percentage of drug released at each time point.
-
Data Presentation
Table 1: Formulation Composition of Fenoprofen Calcium Dihydrate Solid Dispersions
| Formulation Code | Drug (FCD) : Carrier (βCD:SMP) Ratio | FCD (mg) | β-Cyclodextrin (mg) | Skimmed Milk Powder (mg) |
| SD1 | 1:1:1 | 100 | 100 | 100 |
| SD2 | 1:2:1 | 100 | 200 | 100 |
| SD3 | 1:1:2 | 100 | 100 | 200 |
| SD4 | 1:2:2 | 100 | 200 | 200 |
Table 2: Micromeritic Properties of Fenoprofen Calcium Dihydrate Solid Dispersions
| Formulation Code | Bulk Density (g/cm³) | Tapped Density (g/cm³) | Carr's Index (%) | Hausner Ratio | Angle of Repose (°) |
| Pure Drug | |||||
| SD1 | |||||
| SD2 | |||||
| SD3 | |||||
| SD4 |
Table 3: Drug Content and In Vitro Dissolution of Fenoprofen Calcium Dihydrate Solid Dispersions
| Formulation Code | Drug Content (%) | Cumulative Drug Release (%) at 60 min |
| Pure Drug | N/A | |
| SD1 | ||
| SD2 | ||
| SD3 | ||
| SD4 |
Visualizations
References
- 1. Formulation of mouth-dissolving tablets containing a spray-dried solid dispersion of poorly water-soluble fenoprofen calcium dihydrate and its characterization | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. researchgate.net [researchgate.net]
- 3. journals.uran.ua [journals.uran.ua]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 9. usp.org [usp.org]
- 10. drugfuture.com [drugfuture.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Fenoprofen Calcium Hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of fenoprofen (B1672519) calcium hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of fenoprofen calcium hydrate?
This compound is characterized as slightly soluble to sparingly soluble in water.[1][2][3] Its limited aqueous solubility can pose challenges for formulation development and in vitro testing. Published data indicates a solubility of approximately 0.11 mg/mL in a 1:8 solution of DMSO:PBS (pH 7.2).[4][5] The crystalline dihydrate form has a reported solubility of 2.8+/-0.2 mg/ml.[6]
Q2: Why is improving the aqueous solubility of this compound important?
Improving the aqueous solubility of this compound, a BCS Class II drug (poorly soluble, highly permeable), is crucial for enhancing its dissolution rate and, consequently, its oral bioavailability.[7][8] For researchers, achieving higher concentrations in aqueous media is essential for conducting various in vitro assays and pharmacological studies.
Q3: What are the most common strategies for enhancing the solubility of this compound?
Common and effective strategies include the formation of solid dispersions, inclusion complexation with cyclodextrins, use of co-solvents, and the addition of surfactants.[7][9][10][11][12][13]
Q4: How does solid dispersion improve the solubility of this compound?
Solid dispersion technology involves dispersing the drug in a hydrophilic carrier matrix.[9] This can lead to the drug being present in an amorphous state, which has a higher energy state and thus greater apparent solubility and dissolution rate compared to the crystalline form.[7] Common carriers include polyethylene (B3416737) glycols (PEGs) and poloxamers.[7][8]
Q5: What is the role of cyclodextrins in solubilizing this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate the poorly soluble fenoprofen molecule, forming an inclusion complex that has significantly improved aqueous solubility.[10][11][14] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[10][11]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Formation of Solid Dispersion
Problem: You are preparing a solid dispersion of this compound, but the resulting product shows low drug content or evidence of crystalline drug.
| Possible Cause | Troubleshooting Step |
| Improper Solvent Selection (Solvent Evaporation Method) | Ensure that both this compound and the carrier are fully soluble in the chosen solvent or solvent mixture. If not, try a different solvent system. |
| Insufficient Mixing | During the solvent evaporation or fusion method, ensure thorough and continuous mixing to achieve a homogeneous dispersion of the drug in the carrier. |
| Inadequate Heating (Fusion Method) | The temperature must be high enough to melt the carrier and dissolve the drug completely. However, be cautious of drug or carrier degradation at excessive temperatures. |
| Too Rapid Solvent Evaporation | Very rapid evaporation can lead to precipitation of the drug before it is adequately dispersed in the carrier matrix. Optimize the evaporation rate by adjusting temperature or pressure. |
| Incorrect Drug-to-Carrier Ratio | The amount of carrier may be insufficient to completely amorphize the drug. Experiment with different drug-to-carrier ratios (e.g., 1:1, 1:2, 1:3).[7] |
Issue 2: Precipitation of this compound from Solution
Problem: After preparing a solution using co-solvents or surfactants, the drug precipitates over time or upon dilution.
| Possible Cause | Troubleshooting Step |
| Exceeding the Solubility Limit | You may have created a supersaturated solution that is thermodynamically unstable. Determine the equilibrium solubility in the specific solvent system to avoid precipitation. |
| pH Shift | Fenoprofen is a weak acid with a pKa of 4.5.[1][2] Changes in the pH of the medium upon dilution can significantly affect its ionization and, therefore, its solubility. Ensure the final pH of the solution is maintained in a range where the ionized, more soluble form is predominant. |
| Incompatible Excipients | Some excipients may interact with this compound and reduce its solubility. Evaluate the compatibility of all components in the formulation. |
| "Salting Out" Effect | The addition of high concentrations of salts or other electrolytes to your aqueous solution can decrease the solubility of this compound. |
Issue 3: Inconsistent Results in Dissolution Studies
Problem: You are observing high variability in the dissolution profiles of your this compound formulations.
| Possible Cause | Troubleshooting Step |
| Inhomogeneity of the Formulation | Ensure that the solid dispersion or cyclodextrin (B1172386) complex is uniform. For solid dispersions, this means the drug is evenly dispersed in the carrier. For complexes, ensure consistent complexation efficiency. |
| Particle Size Variation | The particle size of the formulation can significantly impact the dissolution rate. Ensure consistent particle size reduction through techniques like sieving or milling. |
| Inadequate Wetting | The formulation may not be properly wetted by the dissolution medium. The inclusion of a surfactant can improve wettability. |
| Formation of Aggregates | The particles of the formulation may be agglomerating in the dissolution medium, reducing the effective surface area for dissolution. Gentle agitation or the use of a dispersing agent can help. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PEG 4000, Poloxamer 407) in a suitable common solvent (e.g., methanol, ethanol).[7]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Mixing: Mix this compound and a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a specific molar ratio (e.g., 1:1) in a mortar.[9]
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., ethanol:water 1:1 v/v) to the mixture and knead thoroughly for a specified time (e.g., 45-60 minutes) to form a paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a designated sieve.
-
Storage: Store the prepared inclusion complex in a well-closed container in a cool, dry place.
Quantitative Data
Table 1: Solubility of Fenoprofen and its Formulations in Various Solvents
| Substance/Formulation | Solvent/Medium | Solubility | Reference |
| This compound | Alcohol (95%) | ~15 mg/mL at 25°C | [1] |
| This compound | DMSO & Dimethylformamide | ~33 mg/mL | [4][5][8] |
| This compound | 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [4][5] |
| Fenoprofen Calcium Dihydrate (crystalline) | Water | 2.8 ± 0.2 mg/mL | [6] |
| Fenoprofen Calcium (liquid crystal) | Water | 5.0 ± 0.3 mg/mL | [6] |
| Fenoprofen | Supercritical CO2 (308-338 K, 12-40 MPa) | 2.01 x 10⁻⁵ to 4.20 x 10⁻³ (mole fraction) | [15] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of Fenoprofen via inhibition of COX-1 and COX-2.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US6828334B2 - Fenofibrate-cyclodextrin inclusion complexes and their pharmaceutical composition - Google Patents [patents.google.com]
- 10. veterinaria.org [veterinaria.org]
- 11. Study of the binding in an aqueous medium of inclusion complexes of several cyclodextrins involving fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Fenoprofen calcium hydrate stability in different solvent systems
This technical support center provides essential information for researchers, scientists, and drug development professionals working with fenoprofen (B1672519) calcium hydrate (B1144303). It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and analysis of fenoprofen calcium hydrate in various solvent systems.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for solid this compound?
-
A1: Solid this compound should be stored in a well-closed container at -20°C for long-term stability, where it can be stable for up to three years.
-
-
Q2: How should I prepare stock solutions of this compound?
-
A2: For organic solvents like DMSO and ethanol, directly dissolve the solid in the solvent. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice to avoid precipitation.
-
-
Q3: What is the recommended short-term storage for solutions of this compound?
-
A3: In a solvent, stock solutions can be stored at -80°C for up to one year and at -20°C for up to one month. It is not recommended to store aqueous solutions for more than one day.[1]
-
-
Q4: this compound is sparingly soluble in water. How can I improve its aqueous solubility?
-
A4: To enhance aqueous solubility, you can prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer. Alternatively, the use of solubilizing agents such as cyclodextrins can be explored.[2]
-
Troubleshooting Common Experimental Issues
-
Issue 1: Precipitation is observed when preparing an aqueous solution from a DMSO stock.
-
Possible Cause: The concentration of this compound in the final aqueous solution may exceed its solubility limit.
-
Solution:
-
Ensure the final concentration in the aqueous buffer is low enough to maintain solubility.
-
Increase the proportion of the organic co-solvent (e.g., DMSO) if permissible for your experiment.
-
Consider using a different buffer system or adjusting the pH, as pH can influence solubility.
-
-
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause: This could be due to several factors including solvent quality, improper storage, or degradation during handling.
-
Solution:
-
Use high-purity (HPLC grade) solvents for all experiments.
-
Moisture-absorbing solvents like DMSO should be fresh.[3]
-
Prepare fresh solutions for each experiment, especially for aqueous solutions.
-
Protect solutions from light if photostability is a concern, although studies suggest it is relatively stable under photolytic conditions.[4][5][6][7]
-
-
-
Issue 3: Broad or tailing peaks during HPLC analysis.
-
Possible Cause: This can be caused by issues with the mobile phase, column, or sample preparation.
-
Solution:
-
Ensure the mobile phase is properly degassed.
-
Check the pH of the mobile phase; a mismatch with the analyte's pKa can cause peak distortion.
-
Verify that the column is not degraded or clogged.
-
Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
-
-
Data on Stability and Solubility
While specific degradation kinetics in various solvents are not extensively available in public literature, the following tables summarize the known solubility and qualitative stability information.
Table 1: Solubility of this compound in Common Solvents
| Solvent System | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~33 mg/mL | [2] |
| Dimethylformamide (DMF) | ~33 mg/mL | [2] |
| Ethanol | 18 mg/mL | [3] |
| Water | Sparingly soluble | [3] |
| 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [1] |
Table 2: Summary of Forced Degradation Studies
Forced degradation studies help to understand the intrinsic stability of a molecule by subjecting it to harsh conditions.
| Stress Condition | Observation | Reference |
| Acidic (0.1N & 1.0 N HCl) | No significant degradation observed. | [4][5][6][7] |
| Basic (0.1 N & 1.0 N NaOH) | No significant degradation observed. | [4][5][6][7] |
| Oxidative (3%, 10%, and 20% H₂O₂) | Degradation observed. | [4][5][6][7] |
| Thermal (105°C) | No significant degradation observed. | [4][5][6][7] |
| Photolytic | No significant degradation observed. | [4][5][6][7] |
| Humidity (75% & 90% RH) | No significant degradation observed. | [4][5][6][7] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for the determination of fenoprofen calcium and its related substances.[4][5][6][7]
Chromatographic Conditions:
-
Column: C8 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water: Acetic acid (980:20 v/v)
-
Mobile Phase B: Acetonitrile: Acetic acid (980:20 v/v)
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Ramp to 40% A, 60% B
-
20-25 min: Ramp to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to 90% A, 10% B
-
35-40 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 270 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the diluent to obtain a known concentration (e.g., 1000 µg/mL).
-
Sample Solution for Stability Study: a. Prepare solutions of this compound in the desired solvent systems (e.g., methanol, ethanol, DMSO, water) at a specified concentration. b. Store the solutions under the desired conditions (e.g., different temperatures, light exposure). c. At each time point, withdraw an aliquot of the sample solution, dilute it with the diluent to a suitable concentration for HPLC analysis, and filter through a 0.45 µm syringe filter before injection.
Visualizations
Experimental Workflow for Stability Testing
References
Technical Support Center: Fenoprofen Calcium Hydrate Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenoprofen (B1672519) calcium hydrate (B1144303) crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the known crystalline forms of fenoprofen calcium?
Fenoprofen calcium is known to exist in multiple crystalline forms, primarily as a dihydrate, monohydrate, and an anhydrous form.[1][2] The dihydrate is a common crystalline form and its stability is dependent on factors like temperature and relative humidity.[3][4] Dehydration of the dihydrate form can lead to the formation of the monohydrate or the anhydrous form, which may appear partially crystalline or amorphous.[1][2]
Q2: What is the solubility of fenoprofen calcium hydrate in common solvents?
This compound is sparingly soluble in water and aqueous buffers.[5] Its solubility is higher in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). The choice of solvent can significantly impact the crystallization process and the resulting crystal form. For detailed solubility data, please refer to the data tables section.
Q3: How do temperature and humidity affect the stability of fenoprofen calcium dihydrate?
Temperature and humidity are critical factors in maintaining the crystalline integrity of fenoprofen calcium dihydrate. Heating the dihydrate can lead to the loss of water molecules, resulting in the formation of the monohydrate or anhydrous form.[1][2][3][4] High humidity can promote the conversion of amorphous or anhydrous forms back to the dihydrate.[1]
Troubleshooting Crystallization Issues
Q4: I am not getting any crystals, only an oil or amorphous precipitate. What should I do?
The formation of an oil or amorphous precipitate instead of crystals is a common issue with poorly soluble drugs like fenoprofen calcium. This often indicates that the level of supersaturation is too high, leading to rapid precipitation rather than ordered crystal growth.
Troubleshooting Steps:
-
Reduce the rate of supersaturation:
-
If using a cooling crystallization method, slow down the cooling rate.
-
If using an anti-solvent addition method, add the anti-solvent more slowly and with vigorous stirring.
-
-
Decrease the concentration of the solute: Start with a more dilute solution to avoid reaching excessively high supersaturation levels.
-
Select a different solvent system: The choice of solvent can significantly influence crystallization kinetics. Experiment with different solvents or solvent mixtures.
-
Introduce seed crystals: Adding a small amount of pre-existing this compound crystals can provide a template for crystal growth and bypass the nucleation barrier.
Q5: My crystal yield is very low. How can I improve it?
Low crystal yield can be attributed to several factors, including incomplete crystallization or losses during isolation.
Troubleshooting Steps:
-
Optimize the final crystallization temperature: For cooling crystallizations, ensure the final temperature is low enough to maximize the amount of product that crystallizes out of solution.
-
Increase the concentration of the starting solution: A higher starting concentration can lead to a greater yield, but be mindful of the risk of amorphous precipitation.
-
Optimize the solvent/anti-solvent ratio: In anti-solvent crystallization, the final ratio of solvent to anti-solvent is critical for maximizing yield.
-
Allow sufficient time for crystallization: Ensure the solution is held at the final crystallization temperature for an adequate period to allow for complete crystallization.
-
Minimize losses during filtration and drying: Ensure proper filtration techniques and avoid overly aggressive drying conditions that could lead to sample loss.
Q6: I have obtained the wrong polymorph (e.g., monohydrate instead of dihydrate). How can I control the polymorphic form?
Controlling polymorphism is crucial for ensuring the desired physical and chemical properties of the final product. For fenoprofen calcium, controlling the hydration state is key.
Troubleshooting Steps:
-
Control the water content of the crystallization medium: To favor the formation of the dihydrate, ensure sufficient water is present in the solvent system. For anti-solvent crystallization, using water as the anti-solvent can promote dihydrate formation.
-
Control the temperature: The relative stability of different hydrates can be temperature-dependent. Investigate the effect of crystallization temperature on the resulting polymorph.
-
Control the relative humidity during drying and storage: To prevent the dihydrate from converting to the monohydrate or anhydrous form, dry the crystals under controlled humidity and store them in a humidity-controlled environment.
-
Use seed crystals of the desired polymorph: Seeding with dihydrate crystals will encourage the growth of the dihydrate form.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | Sparingly soluble | [5] |
| Ethanol | Soluble | [6] |
| Methanol | Slightly soluble | [6] |
| Chloroform | Almost insoluble | [6] |
| Dimethyl Sulfoxide (DMSO) | ~33 | [5] |
| Dimethylformamide (DMF) | ~33 | [5] |
Experimental Protocols
Protocol 1: Green Synthesis and Crystallization of Fenoprofen Calcium Dihydrate
This protocol is adapted from a green synthesis method and is suitable for producing the dihydrate form.[7]
Materials:
-
Fenoprofen
-
Calcium Carbonate (CaCO₃)
-
Deionized Water
Procedure:
-
In a reaction vessel, suspend Fenoprofen in deionized water.
-
Slowly add a stoichiometric amount of Calcium Carbonate to the suspension while stirring.
-
Heat the mixture to reflux and maintain for a specified period to ensure complete reaction. The reaction can be monitored by techniques like HPLC to confirm the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature to allow for the crystallization of fenoprofen calcium dihydrate.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials or soluble impurities.
-
Dry the crystals under controlled temperature and humidity to preserve the dihydrate form.
Mandatory Visualization
Caption: Troubleshooting workflow for common this compound crystallization issues.
Caption: Relationship between different polymorphic forms of fenoprofen calcium.
Caption: Key factors influencing the crystallization of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Physical stability and solubility of the thermotropic mesophase of fenoprofen calcium as pure drug and in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN105520915A - Fenoprofen sustained-release tablets and preparation method thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Fenoprofen Calcium Hydrate Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and products of fenoprofen (B1672519) calcium hydrate (B1144303). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for fenoprofen calcium hydrate under forced degradation conditions?
A1: Based on stability-indicating method development studies, this compound is susceptible to degradation primarily under oxidative conditions. It has been reported to be stable under hydrolytic (acid, base), thermal, and photolytic stress conditions.[1][2]
Q2: What are the expected degradation products of this compound?
A2: Under oxidative stress, the most likely degradation products involve hydroxylation of the aromatic rings. A major in-vivo metabolite, which can also be a potential degradation product under certain oxidative conditions, is 4'-hydroxyfenoprofen.[3][4] Other potential oxidative degradation products, by analogy to structurally similar NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614), could include compounds resulting from the cleavage of the ether linkage or further oxidation of the propionic acid side chain.[5][6][7]
Q3: Are there any known process-related impurities of fenoprofen that I should be aware of?
A3: Yes, several process-related impurities have been identified and are often designated with letters (e.g., Impurity-A, Impurity-B, Impurity-C, etc.).[8] While the specific structures for all of them are not always publicly detailed, they are crucial for monitoring during stability studies.
Q4: How does the hydration state of fenoprofen calcium affect its stability?
A4: Fenoprofen calcium typically exists as a dihydrate. The water molecules play a role in stabilizing the crystal structure. Changes in humidity and temperature can lead to dehydration, potentially affecting the physical and chemical stability of the compound.
Troubleshooting Guide
Issue: I am not observing any degradation of fenoprofen calcium under acidic or basic conditions. Is this expected?
Solution: Yes, this is consistent with published findings. Fenoprofen calcium has been shown to be stable to acid and base hydrolysis.[1][2] If your experimental goal is to generate degradation products, you should focus on applying oxidative stress.
Issue: My oxidative degradation experiment is yielding multiple, poorly resolved peaks in my chromatogram.
Solution: This could be due to several factors:
-
Over-stressing: Excessive exposure to the oxidizing agent or high temperatures can lead to a complex mixture of secondary degradation products. Try reducing the concentration of the oxidizing agent (e.g., hydrogen peroxide), the temperature, or the exposure time.
-
Chromatographic Method: Your analytical method may not be optimized to resolve all the degradation products. Consider adjusting the mobile phase composition, gradient profile, column chemistry (e.g., C8 or C18), or flow rate.
-
Sample Preparation: Ensure your sample is fully dissolved and that the quenching agent for the oxidizing agent is not interfering with the chromatography.
Issue: I am having difficulty identifying the structures of the degradation products.
Solution: Structure elucidation of unknown degradation products typically requires a combination of analytical techniques.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for obtaining the molecular weight and fragmentation patterns of the degradation products, which can provide significant structural clues.
-
Nuclear Magnetic Resonance (NMR): If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) can provide definitive structural information.
-
Reference Standards: If you have a hypothesis about the structure of a degradation product (e.g., 4'-hydroxyfenoprofen), you can confirm its identity by comparing its retention time and mass spectrum with a certified reference standard.
Quantitative Data Summary
The following table summarizes the typical outcomes of forced degradation studies on this compound as reported in the literature. The extent of degradation can vary based on the specific experimental conditions.
| Stress Condition | Reagent/Parameters | Typical Outcome |
| Acid Hydrolysis | 0.1N - 1.0 N HCl | No significant degradation observed[1][2] |
| Base Hydrolysis | 0.1 N - 1.0 N NaOH | No significant degradation observed[1][2] |
| Oxidative | 3% - 30% H₂O₂ | Degradation observed[1][2] |
| Thermal | Up to 105°C | No significant degradation observed[1][2] |
| Photolytic | UV/Vis light exposure | No significant degradation observed[1][2] |
| Humidity | 75% - 90% RH | No significant degradation observed[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat the mixture at 80°C for a specified duration (e.g., 6 hours). After cooling, neutralize the solution with an appropriate amount of 1N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat the mixture at 80°C for a specified duration (e.g., 6 hours). After cooling, neutralize the solution with an appropriate amount of 1N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 10% hydrogen peroxide. Keep the solution at room temperature for a specified duration (e.g., 6 hours).
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for a specified duration. Also, heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method. A typical method might use a C8 or C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile. Detection is commonly performed at 270 nm.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of degradation of ketoprofen and paracetamol by ultrasonic irradiation: Mechanism, toxicity and DBP formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fenoprofen Calcium Hydrate Dosage for Anti-Inflammatory Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving fenoprofen (B1672519) calcium hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for fenoprofen's anti-inflammatory effect?
A1: Fenoprofen calcium hydrate is a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3][4] These enzymes are crucial for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[3][5][6] By blocking COX enzymes, fenoprofen reduces the synthesis of these pro-inflammatory prostaglandins.[2][4]
Q2: What is the difference between COX-1 and COX-2, and why is fenoprofen's non-selective inhibition important?
A2: COX-1 is a constitutively expressed enzyme involved in physiological functions like protecting the gastric lining and maintaining renal blood flow.[2] COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins in pathological inflammatory processes.[2] Because fenoprofen inhibits both, it effectively reduces inflammation (a COX-2 mediated effect) but can also lead to potential side effects, such as gastrointestinal issues, due to the inhibition of COX-1's protective functions.[2][3]
Q3: What are the typical dosage ranges for fenoprofen in clinical and preclinical studies?
A3: Dosages are highly dependent on the model system (in vitro vs. in vivo) and the condition being studied. For clinical use in humans, doses for inflammatory diseases typically range from 400 to 600 mg taken three to four times daily, not to exceed 3200 mg per day.[3][7][8] Preclinical dosages vary significantly; for example, a dose of 40 mg/kg/day has been used in rat models of arthritis.[1] Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Q4: Can fenoprofen affect other cellular pathways besides the cyclooxygenase pathway?
A4: Yes, some research indicates that fenoprofen can activate peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha and PPAR-gamma.[1][5] This action may contribute to its overall anti-inflammatory effects through mechanisms distinct from COX inhibition.
Q5: How quickly can an anti-inflammatory response to fenoprofen be observed?
A5: The onset of action is relatively rapid. In clinical settings, symptomatic improvement can begin within a few days.[7][8] However, the full therapeutic benefit for chronic conditions like rheumatoid arthritis may take two to three weeks to become apparent.[7][8] In acute in vivo experimental models, effects can often be measured within hours of administration.
Quantitative Data Summary
The following tables summarize key dosage and concentration data from clinical and preclinical studies.
Table 1: Human Clinical Dosage for Inflammatory Conditions
| Indication | Recommended Starting Dosage | Frequency | Maximum Daily Dose | Citation |
| Rheumatoid Arthritis | 400 - 600 mg | 3 or 4 times daily | 3200 mg | [3][7][8] |
| Osteoarthritis | 400 - 600 mg | 3 or 4 times daily | 3200 mg | [3][7][8] |
| Mild to Moderate Pain | 200 mg | Every 4 to 6 hours | Not specified | [3][8][9] |
Table 2: Exemplary Preclinical Experimental Doses
| Model System | Dosage / Concentration | Observed Effect | Citation |
| Rat (Collagen-Induced Arthritis) | 40 mg/kg/day (oral) | Partial suppression of paw swelling | [1] |
| Rabbit (Experimental Uveitis) | 1% solution (topical) | Efficacious anti-inflammatory effect | [10] |
| HT-29 Human Colon Cancer Cells | IC50: 240 µM | Modest antiproliferative activity | [1] |
| DID-1 Human Colon Cancer Cells | IC50: 300 µM | Modest antiproliferative activity | [1] |
| SW480 Human Colon Cancer Cells | IC50: 360 µM | Modest antiproliferative activity | [1] |
Visualizations
The following diagrams illustrate key pathways and workflows relevant to fenoprofen research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 3. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is Fenoprofen Calcium used for? [synapse.patsnap.com]
- 5. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
- 9. Fenoprofen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Ocular anti-inflammatory effect of fenoprofen. Dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Dissolution Rate of Fenoprofen Calcium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor dissolution rate of fenoprofen (B1672519) calcium in various formulations.
Frequently Asked Questions (FAQs)
1. Why does my fenoprofen calcium formulation exhibit a poor dissolution rate?
Fenoprofen calcium is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1][2][3] Its inherent poor aqueous solubility is the primary reason for low dissolution rates, which can consequently lead to variable and insufficient bioavailability.[3] The crystalline structure of the fenoprofen calcium dihydrate also contributes to its low solubility.[4]
2. What are the most common strategies to enhance the dissolution rate of fenoprofen calcium?
Several effective strategies can be employed to improve the dissolution rate of fenoprofen calcium. These primarily focus on increasing the drug's surface area and apparent solubility. Key approaches include:
-
Solid Dispersions: Dispersing fenoprofen calcium in a water-soluble carrier can enhance its dissolution.[1][3][5] This technique can convert the drug into an amorphous state, which is more soluble than its crystalline form.[5][6]
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug increases the surface area available for dissolution, leading to a faster dissolution rate.[7]
-
Use of Solubilizing Agents and Surfactants: Incorporating surfactants or other solubilizing agents in the formulation can improve the wettability and solubility of fenoprofen calcium.[8]
-
Formation of Complexes: Complexation with molecules like cyclodextrins can increase the apparent solubility of fenoprofen calcium.[5][9]
3. How do I choose the right carrier for a solid dispersion of fenoprofen calcium?
The choice of carrier is critical for the success of a solid dispersion formulation. Ideal carriers are water-soluble polymers that are chemically compatible with fenoprofen calcium. Commonly used and effective carriers include:
-
Polyethylene Glycols (PEGs): PEG 4000 is a hydrophilic polymer known for its chemical stability and low melting point, making it suitable for both solvent and fusion methods of solid dispersion preparation.[2][3]
-
Poloxamers: Poloxamer 407 is another hydrophilic polymer that has been shown to effectively enhance the solubility and dissolution of fenoprofen.[3][8]
-
Cyclodextrins: β-cyclodextrin can form inclusion complexes with fenoprofen calcium, thereby increasing its solubility.[5]
-
Other Excipients: Skimmed milk powder has also been used in combination with β-cyclodextrin in spray-dried solid dispersions to improve solubility.[5]
The optimal carrier and its ratio to the drug should be determined through experimental screening.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low Dissolution Rate Despite Using Solid Dispersion | Incomplete conversion to amorphous form. | Optimize the preparation method (e.g., increase cooling rate in fusion method, use a more volatile solvent in the solvent evaporation method). Characterize the solid dispersion using DSC or XRD to confirm the physical state of the drug. |
| Inappropriate drug-to-carrier ratio. | Experiment with different drug-to-carrier ratios. Ratios of 1:1, 1:2, and 1:3 (drug:carrier) are common starting points.[3] | |
| Poor wettability of the solid dispersion. | Consider adding a surfactant (e.g., Tween 60) to create a ternary solid dispersion.[8] | |
| Variability in Dissolution Profiles Between Batches | Inconsistent particle size distribution. | If using micronization, ensure the process parameters are tightly controlled. For solid dispersions, ensure consistent processing conditions (e.g., drying time, temperature). |
| Inhomogeneous mixing of drug and carrier. | Ensure thorough mixing of the drug and carrier in the molten state (fusion method) or in the solvent (solvent evaporation method). | |
| Drug Recrystallization During Storage | The amorphous form is thermodynamically unstable. | Select a carrier that has a high glass transition temperature (Tg) to inhibit molecular mobility and prevent recrystallization. Store the formulation in a low-humidity environment. |
| Incompatible excipients. | Conduct compatibility studies with all formulation excipients. |
Quantitative Data Summary
Table 1: Effect of Solid Dispersion Composition and Preparation Method on Fenoprofen Calcium Dissolution
| Formulation Type | Carrier(s) | Drug:Carrier Ratio | Preparation Method | Key Finding | Reference |
| Binary Solid Dispersion | PEG 4000 | 1:1, 1:2, 1:3 | Solvent & Fusion | Dissolution rate increased with increasing carrier concentration. The solvent method showed a faster dissolution rate than the fusion method. | [3] |
| Binary Solid Dispersion | Poloxamer 407 | 1:1, 1:2, 1:3 | Solvent & Fusion | Poloxamer 407 showed higher solubility and a faster dissolution profile compared to PEG 4000. The optimal ratio was 1:2. | [3][8] |
| Ternary Solid Dispersion | Poloxamer 407, Tween 60 | 1:2:1 | Solvent | The addition of Tween 60 further improved the dissolution rate compared to the binary system. | [8] |
| Spray-Dried Solid Dispersion | β-cyclodextrin, Skimmed Milk Powder | Not specified | Spray Drying | Improved the solubility of poorly water-soluble fenoprofen calcium dihydrate. | [5] |
Experimental Protocols
Protocol 1: Preparation of Fenoprofen Calcium Solid Dispersion by Solvent Evaporation Method
-
Dissolution of Components: Accurately weigh fenoprofen calcium and the chosen carrier (e.g., Poloxamer 407) in the desired ratio (e.g., 1:2 w/w). Dissolve both components in a suitable solvent, such as a mixture of dichloromethane (B109758) and methanol. Fenoprofen calcium is soluble in organic solvents like DMSO and dimethyl formamide.[3]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in an airtight container in a cool, dry place.
Protocol 2: Preparation of Fenoprofen Calcium Solid Dispersion by Fusion (Melting) Method
-
Melting the Carrier: Accurately weigh the carrier (e.g., PEG 4000) and melt it in a porcelain dish on a hot plate at a temperature just above its melting point (e.g., 60-65°C for PEG 4000).[2][3]
-
Drug Incorporation: Add the accurately weighed fenoprofen calcium to the molten carrier and stir continuously until a homogenous mixture is obtained.
-
Cooling and Solidification: Rapidly cool the molten mixture by placing the dish on an ice bath to solidify the mass.
-
Sizing: Pulverize the solidified mass and sieve it to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in an airtight container in a cool, dry place.
Protocol 3: In-Vitro Dissolution Testing of Fenoprofen Calcium Formulations
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.[1][10]
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium. A common medium is phosphate (B84403) buffer at pH 6.8 or 7.4.[1][10]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[1]
-
Sample Introduction: Place a tablet or a quantity of the formulation equivalent to a specific dose of fenoprofen calcium into each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[11] Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of fenoprofen calcium using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of approximately 270-272 nm.[1][10]
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Troubleshooting Logic for Poor Dissolution.
References
- 1. journals.uran.ua [journals.uran.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Formulation of mouth-dissolving tablets containing a spray-dried solid dispersion of poorly water-soluble fenoprofen calcium dihydrate and its characterization | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 6. kinampark.com [kinampark.com]
- 7. Dissolution enhancement of fenofibrate by micronization, cogrinding and spray-drying: comparison with commercial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veterinaria.org [veterinaria.org]
- 9. rjptonline.org [rjptonline.org]
- 10. researchtrend.net [researchtrend.net]
- 11. uspnf.com [uspnf.com]
Fenoprofen calcium hydrate solution stability for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of fenoprofen (B1672519) calcium hydrate (B1144303) solutions for long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of fenoprofen calcium hydrate?
A1: this compound is soluble in organic solvents like DMSO and dimethylformamide at approximately 33 mg/mL.[1] It is sparingly soluble in aqueous buffers. For long-term storage, it is recommended to prepare stock solutions in an appropriate organic solvent.
Storage Recommendations for Stock Solutions:
| Storage Condition | Duration | Solvent |
|---|---|---|
| -80°C | Up to 1 year | DMSO |
| -20°C | Up to 1 month | DMSO |
| Room Temperature | Not Recommended | Aqueous solutions |
Aqueous solutions are not recommended for storage for more than one day.[1] For in vivo studies, if a mixed solvent system is used (e.g., DMSO, propylene (B89431) glycol, Tween 80, D5W), the solution should be used immediately.[2]
Q2: What are the primary known mechanisms of action for fenoprofen?
A2: Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) with a well-established primary mechanism of action and a more recently discovered secondary pathway.
-
COX Inhibition: Fenoprofen non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4][5] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][6]
-
Melanocortin Receptor Modulation: Fenoprofen acts as a positive allosteric modulator at melanocortin receptors 3, 4, and 5 (MC3R, MC4R, MC5R).[7][8] It selectively activates the ERK1/2 signaling cascade without engaging the canonical cAMP pathway, indicating biased signaling.[7]
Q3: What analytical methods can be used to assess the concentration and purity of my fenoprofen solution?
A3: Several validated methods are available to quantify fenoprofen in solution:
-
UV-Spectrophotometry: A simple and rapid method where the absorbance of the solution is measured. The maximum absorbance (λmax) for fenoprofen calcium in phosphate (B84403) buffer (pH 6.8) is at 270 nm.[9] This method is linear over a concentration range of 10-80 µg/mL.[9]
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): These are highly sensitive and specific methods for separating fenoprofen from its potential degradation products.[10][11] A common mobile phase consists of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric or acetic acid, with detection at 270 nm.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1] Prepare fresh aqueous solutions daily. |
| Loss of drug activity in long-term experiments | Degradation of fenoprofen. Potential degradation pathways for NSAIDs include oxidation, hydroxylation, and cleavage of aromatic rings. | Store stock solutions at -80°C for long-term storage (up to 1 year in DMSO).[2] Protect solutions from light and extreme temperatures. Periodically check the concentration and purity of your solution using HPLC or UV-spectrophotometry. |
| Inconsistent experimental results | Inaccurate solution concentration or degradation of the compound. | Validate the concentration of your stock solution before starting a new set of experiments. Use a validated analytical method like UV-spectrophotometry or HPLC. Ensure proper storage conditions are maintained throughout the experimental period. |
| Unexpected biological effects | Formation of active degradation products. | If you suspect degradation, use HPLC or UPLC to check for the presence of new peaks that could represent degradation products. The major metabolite of fenoprofen is 4'-hydroxyfenoprofen.[4] |
Experimental Protocols
Protocol: Stability Assessment of this compound Solution via UV-Spectrophotometry
-
Preparation of Standard Solutions:
-
Prepare a stock solution of fenoprofen calcium in DMSO (e.g., 1 mg/mL).
-
Create a series of standard solutions with concentrations ranging from 10 to 80 µg/mL by diluting the stock solution with phosphate buffer (pH 6.8).[9]
-
-
Preparation of Test Solution:
-
Prepare a this compound solution at the desired concentration for your experiment in the chosen solvent.
-
Store the solution under the intended experimental conditions (e.g., specific temperature, light exposure).
-
-
UV-Spectrophotometric Analysis:
-
At specified time points (e.g., 0, 24, 48 hours, 1 week, etc.), take an aliquot of the test solution and dilute it with phosphate buffer (pH 6.8) to fall within the linear range of the assay (10-80 µg/mL).
-
Measure the absorbance of the diluted sample and the standard solutions at 270 nm using a UV-Vis spectrophotometer.[9]
-
Use the calibration curve generated from the standard solutions to determine the concentration of fenoprofen in your test sample at each time point.
-
-
Data Analysis:
-
Calculate the percentage of fenoprofen remaining at each time point relative to the initial concentration.
-
Plot the percentage of fenoprofen remaining versus time to assess the stability of the solution under the tested conditions.
-
Visualizations
Caption: Dual signaling pathways of Fenoprofen.
Caption: Experimental workflow for stability assessment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Fenoprofen-An Old Drug Rediscovered as a Biased Allosteric Enhancer for Melanocortin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Analysis of Fenoprofen Calcium Hydrate and Ibuprofen in the Management of Soft-Tissue Rheumatism
A comprehensive review of the available clinical data on fenoprofen (B1672519) calcium hydrate (B1144303) versus ibuprofen (B1674241) for the treatment of soft-tissue rheumatism reveals comparable efficacy in pain and inflammation management, with subtle differences in specific outcomes. This guide synthesizes the findings from key clinical trials, delves into the pharmacological mechanisms, and presents a detailed comparison of their performance based on experimental data.
Efficacy in Soft-Tissue Rheumatism: A Head-to-Head Comparison
A pivotal double-blind, crossover study provides the most direct evidence for comparing fenoprofen calcium and ibuprofen in the treatment of soft-tissue rheumatism.[1] Fifty patients received either fenoprofen calcium at a daily dose of 2400 mg (600 mg, four times daily) or ibuprofen at a daily dose of 1600 mg (400 mg, four times daily) over a two-week period.[1]
After the first seven days of treatment, no statistically significant difference was observed between the two drugs in improving 'pain at rest', 'pain on movement', 'tenderness', or 'sleep disturbance'. However, fenoprofen demonstrated a significant advantage over ibuprofen in improving 'limitation of movement' and in the 'physician's assessment of the severity of the condition'.[1]
When the data from the full 14 days of treatment were analyzed, fenoprofen showed significant improvements across all assessed parameters. In contrast, ibuprofen did not lead to a significant improvement in 'pain at rest', although it did show efficacy in the other measured outcomes.[1]
Table 1: Comparative Efficacy of Fenoprofen Calcium vs. Ibuprofen in Soft-Tissue Rheumatism [1]
| Efficacy Parameter | Fenoprofen Calcium (2400 mg/day) | Ibuprofen (1600 mg/day) |
| Week 1 | ||
| Pain at Rest | No significant difference | No significant difference |
| Pain on Movement | No significant difference | No significant difference |
| Tenderness | No significant difference | No significant difference |
| Sleep Disturbance | No significant difference | No significant difference |
| Limitation of Movement | Significantly better | |
| Physician's Assessment | Significantly better | |
| Week 2 (Combined Data) | ||
| All Parameters | Significant improvement | Significant improvement (except 'Pain at Rest') |
Experimental Protocols
The primary clinical trial comparing fenoprofen and ibuprofen in soft-tissue rheumatism employed a double-blind, crossover design.[1] This methodology is crucial for minimizing bias as neither the patients nor the investigators knew which treatment was being administered at any given time. The crossover nature of the study allowed each patient to serve as their own control, further strengthening the validity of the results.
Patient Population: The study enrolled fifty adult patients diagnosed with soft-tissue rheumatism. While specific inclusion and exclusion criteria from this particular study are not detailed in the available abstract, clinical trials for rheumatic conditions typically include patients with a confirmed diagnosis based on physical examination and medical history.[1][2] Common exclusion criteria often involve a history of gastrointestinal ulcers, renal disease, or hypersensitivity to nonsteroidal anti-inflammatory drugs (NSAIDs).
Assessment of Efficacy: The clinical assessment of soft-tissue rheumatism in trials of this era typically relied on a combination of patient-reported outcomes and physician assessments.[3]
-
Pain Assessment: Pain at rest and on movement were likely evaluated using a visual analog scale (VAS) or a numerical rating scale, where patients would rate their pain intensity.[4]
-
Tenderness: Tenderness was likely assessed by the physician applying pressure to specific points in the affected soft tissues and grading the patient's response.
-
Limitation of Movement: This would have been evaluated by assessing the range of motion of the affected joints and surrounding tissues, likely measured in degrees or on a graded scale.[5]
-
Physician's Global Assessment: The physician's overall assessment of the severity of the condition would be a subjective evaluation based on the combination of the above parameters and their clinical judgment.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both fenoprofen and ibuprofen belong to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and share a common mechanism of action. They exert their analgesic, anti-inflammatory, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, fenoprofen and ibuprofen reduce the production of prostaglandins, thereby alleviating the symptoms of soft-tissue rheumatism.
Adverse Effects
The adverse effect profiles of fenoprofen and ibuprofen are generally similar to other NSAIDs. The most commonly reported side effects are gastrointestinal in nature.
Fenoprofen Calcium: In clinical trials, the most frequent adverse reactions were dyspepsia (10.3%), nausea (7.7%), constipation (7%), vomiting (2.6%), and abdominal pain (2%).[7] Serious gastrointestinal events such as bleeding and ulceration can occur, though less frequently.[8] Other potential side effects include skin reactions, and caution is advised for patients with impaired hearing.[8]
Ibuprofen: The most common side effects of ibuprofen include gastric discomfort, nausea, and vomiting.[6] While generally considered to have a favorable safety profile at over-the-counter doses, higher prescription doses used for rheumatic conditions increase the risk of gastrointestinal toxicity.[6][9]
A direct comparison of the incidence of adverse effects in the head-to-head trial for soft-tissue rheumatism is not available in the published abstract. However, another clinical trial comparing several NSAIDs in rheumatoid arthritis found that both fenoprofen and ibuprofen were better tolerated than aspirin.[10][11]
Table 2: Common Adverse Effects of Fenoprofen Calcium and Ibuprofen
| Adverse Effect Category | Fenoprofen Calcium | Ibuprofen |
| Gastrointestinal | Dyspepsia, nausea, constipation, vomiting, abdominal pain[7] | Gastric discomfort, nausea, vomiting[6] |
| Serious GI Events | Risk of bleeding and ulceration[8] | Risk of bleeding and ulceration, particularly at higher doses[6] |
| Other | Skin reactions, potential effects on hearing[8] | Generally well-tolerated at lower doses |
Conclusion
Both fenoprofen calcium hydrate and ibuprofen are effective options for the symptomatic treatment of soft-tissue rheumatism. The available evidence from a direct comparative clinical trial suggests that fenoprofen may offer a slight advantage in improving the limitation of movement and the overall physician-assessed severity of the condition.[1] However, for general pain relief, both drugs demonstrate comparable efficacy. The choice between these two agents may be guided by individual patient response, tolerability, and the specific clinical presentation of soft-tissue rheumatism. As with all NSAIDs, the potential for adverse effects, particularly gastrointestinal, should be carefully considered, and the lowest effective dose for the shortest duration should be utilized. Further large-scale, detailed comparative studies would be beneficial to delineate more subtle differences in their efficacy and safety profiles for this indication.
References
- 1. Comparison between fenoprofen and ibuprofen in the treatment of soft-tissue rheumatism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soft-tissue rheumatism: diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. The effect of mobilization with movement on pain, joint distance, effusion area, and inflammation in rheumatoid arthritis: a double-blind randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Fenoprofen: Package Insert / Prescribing Information [drugs.com]
- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 10. Clinical comparison of ibuprofen, fenoprofen calcium, naproxen and tolmetin sodium in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical comparison of ibuprofen, fenoprofen calcium, naproxen and tolmetin sodium in rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Fenoprofen and Aspirin for the Treatment of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of fenoprofen (B1672519) and aspirin (B1665792) in the management of rheumatoid arthritis, drawing upon data from key clinical studies. The information presented is intended to support research and development efforts in the field of rheumatology and anti-inflammatory drug design.
Efficacy and Safety: A Tabular Comparison
The following tables summarize the quantitative data on the efficacy and safety of fenoprofen versus aspirin in patients with rheumatoid arthritis, as reported in several comparative clinical trials.
Table 1: Efficacy Outcomes
| Efficacy Parameter | Fenoprofen | Aspirin | Study Details |
| Reduction in Swollen Joints | Superior to aspirin (p < 0.05) | - | 216 patients, 26-week, double-blind, parallel study (2.4 g/day fenoprofen vs. 3.9 g/day aspirin)[1] |
| Improvement in Grip Strength | Statistically significant increase; Superior to aspirin (p < 0.05) | Statistically significant increase | 60 patients, double-blind, cross-over trial; 216 patients, 26-week, double-blind, parallel study[1] |
| Reduction in Morning Stiffness | Statistically highly significant reduction | Statistically highly significant reduction | 60 patients, double-blind, cross-over trial |
| Pain Reduction | Statistically highly significant reduction | Statistically highly significant reduction | 60 patients, double-blind, cross-over trial |
| Articular Index | Statistically highly significant reduction | Statistically highly significant reduction | 60 patients, double-blind, cross-over trial |
| Patient Preference | Preferred over aspirin (p < 0.05) | - | 216 patients, 26-week, double-blind, parallel study[1] |
| Overall Efficacy | As effective as aspirin | As effective as fenoprofen | 116 patients, 16-week, double-blind, crossover study (2.4 g/day fenoprofen vs. 4.0 g/day aspirin)[2] |
Table 2: Safety and Tolerability
| Adverse Effect Profile | Fenoprofen | Aspirin | Study Details |
| Overall Side Effects | Strikingly fewer side effects; Fewer side effects observed | More frequent and numerous complaints | 60-patient comparative study; 116-patient crossover study[2] |
| Patient Withdrawals (due to adverse reactions) | 23 of 107 patients (21.5%) | 34 of 109 patients (31.2%) | 216 patients, 26-week, double-blind, parallel study[1] |
| Gastrointestinal Complaints | Fewer and milder side-effects | - | Published data suggests fenoprofen has a better GI tolerability profile[3] |
| Tinnitus and Deafness | Not reported as a major issue | Almost half of patients on an average of 4 g/day complained of tinnitus and deafness | 6-month comparative study |
| Abnormal SGOT Levels | Lower incidence | Higher incidence | 216 patients, 26-week, double-blind, parallel study[1] |
Experimental Protocols
The clinical trials referenced in this guide employed rigorous methodologies to compare the effects of fenoprofen and aspirin. Below are summaries of the key experimental designs.
Protocol 1: Double-Blind, Crossover, Multi-Center Study (Gum OB, 1976)
-
Objective: To compare the efficacy and safety of fenoprofen and aspirin in active rheumatoid arthritis.
-
Study Design: A 16-week, multi-clinic, double-blind, crossover study.
-
Patient Population: 116 patients with active rheumatoid arthritis.[2]
-
Dosing Regimen:
-
Outcome Measures:
-
Efficacy: Standard objective and subjective parameters to evaluate rheumatic activity were used.
-
Safety: Side effects were monitored through daily telephone interviews, and laboratory tests were performed during weekly outpatient evaluations.[2]
-
Protocol 2: Randomized, Double-Blind, Parallel Study (Sigler JW, et al., 1976)
-
Objective: To compare the benefit-to-risk ratios of fenoprofen and aspirin.
-
Study Design: A 26-week, randomized, double-blind, parallel study.
-
Patient Population: 216 patients with rheumatoid arthritis.[1]
-
Dosing Regimen:
-
Outcome Measures:
Protocol 3: Double-Blind, Group-Comparative Study (Huskisson EC, et al., 1974)
-
Objective: To compare the efficacy and tolerability of fenoprofen with aspirin.
-
Study Design: A double-blind, group-comparative study.
-
Patient Population: Patients with rheumatoid arthritis.
-
Dosing Regimen: The average dose for aspirin was 4 g daily. The specific dosage for fenoprofen in the comparative part of the study is not detailed in the abstract but was compared against the aforementioned aspirin dose.
-
Outcome Measures:
-
Efficacy: Relief of symptoms of rheumatoid arthritis.
-
Safety: Incidence of side effects, with a focus on tinnitus and deafness, and overall drug tolerance over a six-month period.
-
Mechanism of Action and Signaling Pathways
Both fenoprofen and aspirin are non-steroidal anti-inflammatory drugs (NSAIDs) that exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
The diagram below illustrates the general mechanism of action for NSAIDs in the context of the arachidonic acid cascade.
Caption: General mechanism of action for Fenoprofen and Aspirin.
The following workflow outlines the typical patient evaluation process in the comparative clinical trials.
Caption: Generalized workflow for the comparative clinical trials.
Conclusion
Based on the available clinical trial data, fenoprofen demonstrates comparable efficacy to aspirin in alleviating the symptoms of rheumatoid arthritis.[2] Notably, fenoprofen appears to have a more favorable safety profile, with a lower incidence of side effects and better patient tolerance, particularly concerning gastrointestinal issues and central nervous system effects like tinnitus.[1][2] These findings suggest that fenoprofen is a valuable therapeutic alternative to aspirin for the management of rheumatoid arthritis, especially for patients who may not tolerate aspirin well. Further research into the long-term outcomes and a more detailed comparison of their effects on specific inflammatory biomarkers would be beneficial for a more comprehensive understanding.
References
- 1. Comparison of benefit-to-risk ratios of aspirin and fenoprofen: controlled multicentre study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of rheumatoid arthritis with fenoprofen: comparison with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Fenoprofen Calcium and Naproxen in the Management of Sports-Related Injuries
In the realm of sports medicine, the timely and effective management of soft tissue injuries is paramount to ensure athletes' swift recovery and return to peak performance. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment for such injuries, with fenoprofen (B1672519) calcium and naproxen (B1676952) being two commonly prescribed options. This guide provides a detailed, evidence-based comparison of the efficacy of these two drugs in the context of sports injuries, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both fenoprofen and naproxen are classified as non-selective cyclooxygenase (COX) inhibitors.[1] Their primary mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes.[1] These enzymes are critical in the inflammatory cascade, specifically in the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.[1] By blocking this pathway, both drugs effectively reduce the production of pro-inflammatory prostaglandins at the site of injury, leading to their analgesic and anti-inflammatory effects.[1]
The inhibition of COX-1, which is involved in protecting the gastric lining, can lead to gastrointestinal side effects, a characteristic shared by many non-selective NSAIDs.[1]
Head-to-Head Clinical Efficacy in Sports Injuries
A key double-blind, randomized clinical trial directly compared the efficacy of fenoprofen calcium and naproxen sodium in 77 patients with soft tissue sports injuries.[2] The findings of this study are summarized below.
| Parameter | Fenoprofen Calcium | Naproxen Sodium | Outcome |
| Dosage | 400 mg, 3 times daily | 250 mg, 3 times daily | - |
| Treatment Duration | 7 days | 7 days | - |
| Pain at Night | Significant Improvement | Significant Improvement | No significant difference |
| Swelling/Bruising | Significant Improvement | Significant Improvement | No significant difference |
| Pain and Mobility | Significant Improvement | Significant Improvement | No significant difference |
| Tolerability | Well tolerated | Well tolerated | Few drug-related side-effects reported for both |
Table 1: Summary of a Comparative Clinical Trial of Fenoprofen Calcium vs. Naproxen Sodium in Soft Tissue Sports Injuries.[2]
The study concluded that both fenoprofen calcium and naproxen sodium are effective in treating soft tissue sporting injuries, with no statistically significant differences in the response between the two groups.[2] Both treatments were also well tolerated by the patients.[2]
Individual Efficacy Data in Sports-Related Injuries
While direct comparative data is limited, individual studies provide further insight into the efficacy of each drug.
Fenoprofen Calcium
A study comparing fenoprofen calcium to ibuprofen (B1674241) in soft-tissue rheumatism found that after 7 days of treatment, fenoprofen was significantly better in improving "limitation of movement" and the "physician's assessment of the severity of the condition".
Naproxen
Naproxen has been more extensively studied in the context of sports injuries. One study on exercise-induced muscle injury provided quantitative data on its effects.
| Outcome Measure | Naproxen Sodium Group | Placebo Group | p-value |
| Concentric 1RM (Day 10) | 16% below baseline | 26% below baseline | p = 0.0001 |
| Quadriceps Femoris CSA Increase (Day 4) | 5% | 8% | p ≤ 0.0129 |
| Quadriceps Femoris T2 Increase (Day 4) | 15% | 26% | p ≤ 0.0129 |
| Thigh Soreness (Day 4) | Lower | Higher | p = 0.0087 |
Table 2: Efficacy of Naproxen Sodium in Exercise-Induced Muscle Dysfunction and Soreness.[3]
These results suggest that naproxen sodium can improve recovery after eccentrically biased exercise, likely by mitigating the inflammatory response to muscle injury.[3] Another study found that in the treatment of moderate to severe soft-tissue injuries in football players, the naproxen sodium group returned to training approximately one day sooner than the dextropropoxyphene napsylate group.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. The protocols for the key cited studies are outlined below.
Mann (1983): Fenoprofen Calcium vs. Naproxen Sodium in Soft Tissue Sports Injuries
-
Study Design: A double-blind, randomized, comparative clinical trial.[2]
-
Participants: 77 patients with soft tissue sporting injuries.[2]
-
Intervention:
-
Duration: 7 days.[2]
-
Assessments: Conducted at the start of the trial and after 7 days of treatment.[2]
-
Primary Outcome Measures: Pain at night, swelling/bruising, and pain and mobility.[2]
Dudley et al. (1997): Efficacy of Naproxen Sodium for Exercise-Induced Muscle Injury
-
Study Design: A double-blind, crossover study.[3]
-
Participants: Eight healthy young adult males.[3]
-
Intervention:
-
Main Outcome Measures:
-
Concentric 1RM.[3]
-
Cross-sectional area (CSA) and spin-spin relaxation time (T2) of the quadriceps femoris (measured pre-exercise and 1, 4, and 10 days post-exercise).[3]
-
Subjective rating of thigh soreness (measured pre-exercise and 1, 4, and 10 days post-exercise).[3]
-
Subjective rating of ability to sleep or perform morning activities (daily during recovery).[3]
-
Conclusion
Based on the available direct comparative evidence, fenoprofen calcium and naproxen demonstrate equivalent efficacy and tolerability in the short-term treatment of soft tissue sports injuries.[2] Both drugs act through the same mechanism of non-selective COX inhibition to exert their anti-inflammatory and analgesic effects.[1] While naproxen has a broader evidence base in sports-related injuries, including quantitative data demonstrating its effectiveness in reducing muscle soreness and improving recovery from exercise-induced muscle damage, fenoprofen also shows significant benefits in improving mobility.[3] The choice between these two agents may therefore be guided by factors such as clinician experience, patient-specific factors, and cost-effectiveness, as the current clinical data does not suggest the superiority of one over the other in the general management of sports injuries. Further head-to-head trials with detailed quantitative outcome measures would be beneficial to delineate any subtle differences in their performance profiles.
References
- 1. A comparison between fenoprofen calcium and naproxen sodium in the treatment of soft tissue sports injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piroxicam and naproxen in acute sports injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fenoprofen: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Fenoprofen In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of fenoprofen (B1672519) with other non-steroidal anti-inflammatory drugs (NSAIDs). The information is compiled from various preclinical studies to aid in the evaluation and selection of anti-inflammatory compounds for further investigation.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Fenoprofen, a propionic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Like other NSAIDs, it non-selectively inhibits both COX-1 and COX-2. This action blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin synthesis leads to decreased edema, pain, and other signs of inflammation.
Fenoprofen calcium vs. other NSAIDs in COX-1/COX-2 inhibition selectivity
A detailed comparison of Fenoprofen (B1672519) calcium's cyclooxygenase (COX) inhibition selectivity against other common non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and protocols.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that regulate physiological processes such as gastric mucosal protection and platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[1][2] The relative inhibition of these two isoforms, known as COX selectivity, is a critical determinant of an NSAID's efficacy and side-effect profile. Fenoprofen, a propionic acid derivative, is a non-selective NSAID that inhibits both COX-1 and COX-2.[1][3][4] This guide provides a comparative analysis of the COX-1/COX-2 inhibition selectivity of fenoprofen calcium against other widely used NSAIDs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Comparative Analysis of COX Inhibition
The selectivity of NSAIDs for COX-1 versus COX-2 is typically quantified by determining the 50% inhibitory concentration (IC50) for each enzyme isoform. The ratio of these values (IC50 COX-2 / IC50 COX-1 or IC50 COX-1 / IC50 COX-2) provides a selectivity index. A lower ratio generally indicates a preference for COX-2 inhibition.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-2/COX-1) | Predominant Selectivity |
| Fenoprofen | N/A | N/A | 5.14[5] | COX-1 |
| Ibuprofen | 1.69[5] | N/A | 1.69[5] | Non-selective |
| Naproxen | 1.79[5] | N/A | 1.79[5] | Non-selective |
| Diclofenac | 0.05[5] | N/A | 0.05[5] | COX-2 |
| Celecoxib (B62257) | 0.11[5] | N/A | 0.11[5] | COX-2 |
| Meloxicam | 0.09[5] | N/A | 0.09[5] | COX-2 |
| Indomethacin | 1.78[5] | N/A | 1.78[5] | Non-selective |
| Piroxicam | 0.79[5] | N/A | 0.79[5] | Non-selective |
| Aspirin | 3.12[5] | N/A | 3.12[5] | COX-1 |
| Ketorolac | 1.64[5] | N/A | 1.64[5] | Non-selective |
Note: The selectivity ratio is expressed as the 50 percent inhibitory concentration of cyclooxygenase-2 to the 50 percent inhibitory concentration of cyclooxygenase-1 in whole blood. NSAIDs with a ratio of <1 indicate selectivity for cyclooxygenase-2.[5] N/A indicates that the specific data was not available in the cited sources.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition selectivity is crucial for characterizing NSAIDs. The human whole blood assay is a widely accepted method for this purpose as it reflects a more physiologically relevant environment, taking into account factors like plasma protein binding.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of an NSAID for the inhibition of COX-1 and COX-2 in a human whole blood matrix.
Principle:
-
COX-1 Activity: Measured by the production of thromboxane (B8750289) B2 (TXB2), a stable metabolite of thromboxane A2, during blood clotting. This process is primarily driven by platelet COX-1.
-
COX-2 Activity: Measured by the production of prostaglandin (B15479496) E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation. LPS induces the expression of COX-2 in monocytes within the whole blood.
Detailed Methodology:
-
Blood Collection: Fresh venous blood is drawn from healthy human volunteers who have abstained from NSAID use for at least two weeks. The blood is collected into tubes containing an anticoagulant (e.g., heparin) for the COX-2 assay, while no anticoagulant is used for the COX-1 assay to allow for clotting.
-
COX-1 Inhibition Assay (TXB2 Measurement):
-
Aliquots of whole blood are incubated with various concentrations of the test NSAID or vehicle control.
-
The blood is then allowed to clot at 37°C for a specified duration (e.g., 1 hour) to induce platelet aggregation and subsequent TXB2 production via COX-1.
-
The reaction is terminated by placing the samples on ice and centrifuging to separate the serum.
-
The serum is collected and stored at -80°C until analysis.
-
TXB2 levels in the serum are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
COX-2 Inhibition Assay (PGE2 Measurement):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test NSAID or vehicle control.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.
-
The blood is incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 induction and PGE2 synthesis.
-
The reaction is stopped by centrifugation to separate the plasma.
-
The plasma is collected and stored at -80°C until analysis.
-
PGE2 levels in the plasma are quantified using a validated immunoassay (ELISA or RIA).[6][7][8][9]
-
-
Data Analysis:
-
The concentration of the test NSAID that produces 50% inhibition of prostanoid (TXB2 or PGE2) production is determined and expressed as the IC50 value.
-
The COX selectivity ratio is then calculated by dividing the IC50 for COX-2 by the IC50 for COX-1.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: COX Inhibition Pathway by NSAIDs.
Caption: COX Inhibition Assay Workflow.
Conclusion
The COX selectivity of an NSAID is a critical factor influencing its therapeutic window. Fenoprofen calcium, with a reported COX-2/COX-1 selectivity ratio of 5.14, is classified as a non-selective NSAID with a preference for COX-1 inhibition. This profile is distinct from COX-2 selective inhibitors like celecoxib and diclofenac. The human whole blood assay provides a robust and physiologically relevant method for determining the COX inhibition profile of NSAIDs, offering valuable data for researchers and drug development professionals. Understanding these differences in COX selectivity is paramount for the rational selection and development of NSAIDs with optimized efficacy and safety profiles.
References
- 1. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 (PGE2) and thromboxane A2 (TXA2) synthesis is regulated by conjugated linoleic acids (CLA) in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenoprofen's Efficacy in Arthritis: A Review of Double-Blind, Crossover Trials
Fenoprofen (B1672519), a nonsteroidal anti-inflammatory drug (NSAID), has been evaluated in several double-blind, crossover trials for its efficacy in managing symptoms of arthritis, primarily rheumatoid arthritis and osteoarthritis. These studies consistently demonstrate that fenoprofen is significantly more effective than placebo in reducing pain and improving function. When compared to aspirin (B1665792), fenoprofen offers comparable efficacy with a generally more favorable side effect profile.
Efficacy in Rheumatoid Arthritis
Clinical trials in patients with rheumatoid arthritis have shown that fenoprofen provides a statistically significant reduction in pain, duration of morning stiffness, and the need for analgesics when compared to a placebo.[1][2] An increase in grip strength has also been observed as a notable improvement.[1][2] In a double-blind, crossover study involving 60 patients, these effects were highly significant.[1][2]
When compared with aspirin, fenoprofen has been found to be equally effective in relieving the symptoms of rheumatoid arthritis.[1][3] However, fenoprofen is associated with strikingly fewer side effects.[1] This makes it a valuable alternative for patients who cannot tolerate aspirin or other more toxic anti-inflammatory drugs.[1] In a multi-center, 16-week double-blind, crossover study with 116 patients, both fenoprofen and aspirin were significantly more effective than placebo in controlling rheumatoid activity, with no significant differences in efficacy noted between the two active drugs at the dosages used.[3]
A study focusing on patients with active rheumatoid arthritis on maintenance corticosteroids demonstrated that fenoprofen had a significantly greater effect than placebo on several subjective and objective measurements.[4] Furthermore, patients were able to reduce their corticosteroid dosage to a significantly lower level during the fenoprofen treatment periods.[4]
Efficacy in Osteoarthritis
In patients with osteoarthritis, fenoprofen has been shown to be comparable to aspirin in controlling measures of disease activity.[5] It has demonstrated effectiveness in reducing tenderness, night pain, stiffness, and swelling.[6]
Safety and Side Effect Profile
Across various studies, fenoprofen has been associated with fewer and milder side effects compared to aspirin, particularly gastrointestinal reactions like nausea and dyspepsia, as well as tinnitus.[3][5] While fenoprofen is generally well-tolerated, gastrointestinal complaints can occur.[4] In one trial, three patients dropped out due to such complaints, although only one was considered drug-related.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited clinical trials.
Table 1: Efficacy of Fenoprofen vs. Placebo in Rheumatoid Arthritis
| Parameter | Outcome with Fenoprofen | Statistical Significance | Reference |
| Pain | Highly significant reduction | p < 0.001 | [1][2] |
| Morning Stiffness | Highly significant reduction in duration | p < 0.001 | [1][2] |
| Analgesic Requirement | Highly significant reduction | p < 0.001 | [1][2] |
| Articular Index | Highly significant reduction | p < 0.001 | [1][2] |
| Grip Strength | Increase | Statistically significant | [1][2] |
| Joint Size | No significant reduction | - | [1][2] |
| Joint Temperature | No significant reduction | - | [1][2] |
Table 2: Comparison of Fenoprofen and Aspirin in Rheumatoid Arthritis
| Parameter | Fenoprofen | Aspirin | Conclusion | Reference |
| Efficacy | Effective in relieving symptoms | Effective in relieving symptoms | Comparable efficacy | [1][3] |
| Side Effects | Strikingly fewer | More frequent | Fenoprofen better tolerated | [1] |
Experimental Protocols
The methodologies of the cited double-blind, crossover trials share a common structure designed to minimize bias and isolate the effects of the treatments.
Study Design: Double-Blind, Crossover Trial
A double-blind, crossover design is a robust method for comparing treatments. In this design, each participant serves as their own control.
-
Participants : Patients with a confirmed diagnosis of active rheumatoid arthritis or osteoarthritis were recruited.
-
Randomization : Patients were randomly assigned to an initial treatment group, either fenoprofen or a placebo (or aspirin in comparative trials).
-
Treatment Periods : Each treatment was administered for a predefined period, for instance, six weeks.[3]
-
Washout Period : Between treatment periods, there was a "washout" phase where no study medication was given to eliminate the effects of the previous treatment.
-
Crossover : After the washout period, patients were switched to the alternate treatment.
-
Blinding : To prevent bias, neither the patients nor the investigators knew which treatment was being administered at any given time (double-blind).
-
Outcome Measures : A range of subjective and objective parameters were used to evaluate the activity of the arthritis. These included patient-reported pain levels, duration of morning stiffness, number of analgesic tablets consumed, articular index (a measure of joint tenderness), and grip strength.[1][2]
-
Data Collection : Side effects were monitored through regular patient interviews and laboratory tests were performed at scheduled evaluations.[3]
Experimental Workflow
Caption: Double-blind, crossover trial workflow.
References
- 1. Treatment of Rheumatoid Arthritis with Fenoprofen: Comparison with Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of rheumatoid arthritis with fenoprofen: comparison with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenoprofen in rheumatoid arthritis: a controlled crossover multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenoprofen calcium in steroid treated rheumatoid arthritis: efficacy, safety, and steroid-sparing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Fenoprofen, Ibuprofen, Naproxen, and Tolmetin in the Management of Rheumatoid Arthritis
For researchers and drug development professionals navigating the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs) for rheumatoid arthritis (RA), a clear understanding of the comparative efficacy and safety of established treatments is paramount. This guide provides an objective comparison of four commonly prescribed NSAIDs: fenoprofen (B1672519), ibuprofen (B1674241), naproxen (B1676952), and tolmetin (B1215870), supported by data from clinical trials.
Executive Summary
Clinical evidence suggests that fenoprofen, ibuprofen, naproxen, and tolmetin exhibit comparable efficacy in the management of rheumatoid arthritis. A head-to-head, double-blind, crossover trial involving 89 patients with RA found no statistically significant differences among the four drugs for any efficacy measurements. However, patient and physician preference rankings from the same study indicated a slight preference for naproxen and ibuprofen over fenoprofen and tolmetin. The primary mechanism of action for these agents involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain in RA. Tolerability profiles, particularly concerning gastrointestinal side effects, show some variation among the drugs.
Data Presentation: Efficacy and Safety
The following tables summarize the available quantitative data from comparative clinical trials and prescribing information. It is important to note that while direct comparative efficacy data is limited in terms of specific quantitative values from head-to-head trials, the general consensus is of comparable therapeutic effect.
Table 1: Comparative Efficacy in Rheumatoid Arthritis
| Efficacy Parameter | Fenoprofen | Ibuprofen | Naproxen | Tolmetin | Citation |
| Overall Efficacy | Comparable to other three NSAIDs | Comparable to other three NSAIDs | Comparable to other three NSAIDs | Comparable to other three NSAIDs | [1] |
| Patient Preference Ranking | 3rd | 2nd | 1st | 4th | [1] |
| Physician Preference Ranking | 3rd | 2nd | 1st | 4th | [1] |
Note: Rankings are based on a study comparing the four NSAIDs and aspirin (B1665792).[1]
Table 2: Comparative Safety and Tolerability
| Adverse Event | Fenoprofen | Ibuprofen | Naproxen | Tolmetin | Citation |
| Dyspepsia | 10.3% | Data not directly comparable from head-to-head trials | Data not directly comparable from head-to-head trials | ~11% (Nausea) | |
| Nausea | 7.7% | Data not directly comparable from head-to-head trials | Data not directly comparable from head-to-head trials | ~11% | |
| Constipation | 7.0% | Data not directly comparable from head-to-head trials | Data not directly comparable from head-to-head trials | Data not specified | |
| Vomiting | 2.6% | Data not directly comparable from head-to-head trials | Data not directly comparable from head-to-head trials | Data not specified | |
| Abdominal Pain | 2.0% | Data not directly comparable from head-to-head trials | Data not directly comparable from head-to-head trials | Data not specified | |
| Diarrhea | 1.8% | Data not directly comparable from head-to-head trials | Data not directly comparable from head-to-head trials | Data not specified |
Experimental Protocols
The primary source of comparative data for these four NSAIDs comes from a double-blind, crossover clinical trial. A detailed, standardized protocol for such a trial is outlined below, based on common practices for NSAID evaluation in rheumatoid arthritis during the period these studies were conducted.
Objective: To compare the efficacy and tolerability of fenoprofen, ibuprofen, naproxen, and tolmetin in patients with active rheumatoid arthritis.
Study Design: A multicenter, randomized, double-blind, four-way crossover study.
Patient Population:
-
Inclusion Criteria:
-
Adult patients (typically 18 years or older) with a confirmed diagnosis of classical or definite rheumatoid arthritis according to the American Rheumatism Association (ARA) criteria.
-
Active disease at baseline, often defined by a minimum number of tender and swollen joints, and a specified duration of morning stiffness.
-
Patients must have been on a stable dose of a baseline therapy, such as aspirin, which is then washed out before the trial begins.
-
-
Exclusion Criteria:
-
History of hypersensitivity to aspirin or other NSAIDs.
-
Active peptic ulcer disease or a recent history of gastrointestinal bleeding.
-
Significant renal or hepatic disease.
-
Concomitant use of other anti-inflammatory or immunosuppressive drugs.
-
Pregnancy or lactation.
-
Treatment Protocol:
-
Baseline Phase: Patients undergo a washout period from their regular NSAID therapy and are often stabilized on a standard dose of aspirin for a defined period.
-
Randomization: Patients are randomly assigned to one of four treatment sequences, with each sequence consisting of four treatment periods.
-
Treatment Periods: Each treatment period typically lasts for four weeks. Patients receive one of the four study drugs (fenoprofen, ibuprofen, naproxen, or tolmetin) in a double-blind manner. The starting dose is usually the manufacturer's recommended dose, with a potential for a single dose escalation within the first two weeks if the initial response is inadequate.
-
Crossover: At the end of each treatment period, there is a washout period to minimize carryover effects before patients cross over to the next assigned drug in their sequence.
-
Concomitant Medications: Use of other analgesics or anti-inflammatory agents is generally prohibited.
Efficacy Assessments: Efficacy is typically assessed at baseline and at the end of each treatment period using a combination of objective and subjective measures, including:
-
Number of tender joints
-
Number of swollen joints
-
Duration of morning stiffness
-
Grip strength
-
Patient and physician global assessments of disease activity
-
Pain intensity, often measured on a visual analog scale (VAS)
Safety Assessments: Safety is monitored throughout the study by:
-
Recording all adverse events, with a particular focus on gastrointestinal symptoms.
-
Performing regular laboratory tests, including complete blood count, liver function tests, and renal function tests.
-
Physical examinations.
Statistical Analysis: The crossover design allows for within-patient comparisons of the four treatments. Statistical analyses are typically performed to compare the mean changes from baseline for each efficacy parameter across the four drug treatment groups.
Signaling Pathways and Experimental Workflows
Mechanism of Action: COX Inhibition
The anti-inflammatory and analgesic effects of fenoprofen, ibuprofen, naproxen, and tolmetin are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. In rheumatoid arthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate synovial cells to produce high levels of COX-2. This enzyme then catalyzes the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is further converted to various prostaglandins, most notably prostaglandin E2 (PGE2). PGE2 is a potent mediator of inflammation, contributing to vasodilation, increased vascular permeability, edema, and pain sensitization. By inhibiting COX-2, these NSAIDs reduce the production of PGE2, thereby alleviating the signs and symptoms of rheumatoid arthritis.
Caption: Mechanism of Action of NSAIDs in Rheumatoid Arthritis.
Experimental Workflow: Double-Blind Crossover Trial
The experimental workflow for a typical double-blind, four-way crossover trial designed to compare these NSAIDs is illustrated below. This design allows each patient to serve as their own control, which can increase the statistical power of the study.
Caption: Experimental Workflow of a Double-Blind Crossover Trial.
Conclusion
Fenoprofen, ibuprofen, naproxen, and tolmetin are established NSAIDs with comparable efficacy in the symptomatic management of rheumatoid arthritis. While direct head-to-head quantitative efficacy data is limited, patient and physician preferences suggest a slight advantage for naproxen and ibuprofen. The choice of a specific NSAID for an individual patient may be guided by factors such as tolerability, dosing frequency, and cost. All four drugs share a common mechanism of action by inhibiting COX enzymes and reducing prostaglandin synthesis. Future research could focus on direct, large-scale comparative trials with standardized endpoints to provide more definitive guidance on the relative merits of these agents.
References
Steroid-Sparing Effect of Fenoprofen Calcium in Rheumatoid Arthritis: A Comparative Guide
For researchers and drug development professionals in the field of rheumatology, identifying therapeutic agents that can reduce or eliminate the need for long-term corticosteroid use in patients with rheumatoid arthritis (RA) is a critical goal. This guide provides a comparative analysis of the steroid-sparing effect of fenoprofen (B1672519) calcium, a nonsteroidal anti-inflammatory drug (NSAID), and contrasts its efficacy and mechanism of action with modern steroid-sparing alternatives.
Fenoprofen Calcium: A Historical Perspective on Steroid-Sparing
Mechanism of Action
Fenoprofen, a propionic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain. By reducing the underlying inflammatory process, fenoprofen can help to control disease activity, thereby potentially lessening the reliance on corticosteroids for symptom management.
Comparative Analysis: Fenoprofen Calcium vs. Modern Steroid-Sparing Agents
The landscape of rheumatoid arthritis treatment has evolved significantly since the introduction of fenoprofen. The current standard of care emphasizes the use of disease-modifying antirheumatic drugs (DMARDs), including conventional synthetic DMARDs (csDMARDs), biologic DMARDs (bDMARDs), and targeted synthetic DMARDs (tsDMARDs), which have demonstrated more profound and sustained steroid-sparing effects.
| Therapeutic Agent | Class | Mechanism of Action | Steroid-Sparing Efficacy |
| Fenoprofen Calcium | NSAID | Non-selective COX-1 and COX-2 inhibitor | Statistically significant reduction in corticosteroid dose compared to placebo in a 1976 study.[1] Specific quantitative data on the extent of reduction is not detailed in the available literature. |
| Methotrexate (B535133) | csDMARD | Dihydrofolate reductase inhibitor, leading to inhibition of purine (B94841) synthesis and T-cell activation. | Long-term prospective studies have demonstrated a sustained corticosteroid-sparing effect.[2] In one study, the mean dose of prednisolone (B192156) fell from 26mg to 1.63mg after one year of methotrexate treatment.[3] |
| TNF Inhibitors (e.g., Adalimumab, Etanercept) | bDMARD | Monoclonal antibodies or fusion proteins that bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α). | Highly effective in reducing RA symptoms and slowing disease progression, often leading to significant steroid dose reduction or discontinuation.[4][5] |
| IL-6 Inhibitors (e.g., Tocilizumab) | bDMARD | Monoclonal antibodies that block the interleukin-6 (IL-6) receptor. | Have been shown to be effective in reducing the need for corticosteroids.[6] |
| JAK Inhibitors (e.g., Tofacitinib) | tsDMARD | Inhibit Janus kinase enzymes, which are involved in the signaling pathways of several pro-inflammatory cytokines. | Can lead to a reduction in the required corticosteroid dose. |
Experimental Protocols
Fenoprofen Calcium in Steroid-Treated Rheumatoid Arthritis (Blechman and Zane, 1976)
Based on the available abstract, the following details of the experimental protocol can be inferred:
-
Study Design: A double-blind, crossover clinical trial.[1]
-
Participants: Twenty-one patients with active rheumatoid arthritis who were on maintenance corticosteroid therapy.[1]
-
Intervention: Patients received fenoprofen calcium and a placebo during different periods of the trial.[1] The specific dosage of fenoprofen calcium and the duration of the treatment and placebo periods are not specified in the abstract.
-
Primary Outcome: The ability of patients to reduce their maintenance dose of corticosteroids.[1]
-
Secondary Outcomes: Subjective and objective measurements of RA disease activity.[1]
Methotrexate as a Steroid-Sparing Agent (Illustrative Protocol)
A representative study on the steroid-sparing effect of methotrexate would typically involve the following:
-
Study Design: An open-label, prospective, interventional study.[3]
-
Participants: Patients with a confirmed diagnosis of rheumatoid arthritis, often based on the American College of Rheumatology (ACR) criteria, who are on corticosteroid therapy.
-
Intervention: Initiation of methotrexate at a starting dose (e.g., 7.5 mg/week), with gradual dose escalation based on clinical response and tolerability.[3] Concomitant corticosteroid doses are tapered down as clinically appropriate.
-
Data Collection: Regular monitoring of disease activity scores (e.g., DAS28), inflammatory markers (e.g., ESR, CRP), and corticosteroid dosage at baseline and follow-up visits.
-
Primary Outcome: The change in the mean daily corticosteroid dose from baseline to the end of the study period (e.g., 12 months).[3]
Visualizing the Inflammatory Pathway and Drug Targets
The following diagrams illustrate the general inflammatory pathway in rheumatoid arthritis and the points of intervention for fenoprofen and modern steroid-sparing agents.
Caption: Mechanism of Action of Fenoprofen.
Caption: Targets of Modern Steroid-Sparing Agents in RA.
Conclusion
While fenoprofen calcium demonstrated an early promise as a steroid-sparing agent in rheumatoid arthritis, the therapeutic landscape has since been revolutionized by the development of DMARDs. For researchers and drug development professionals, the focus has shifted from the modest steroid-sparing effects of NSAIDs to the more profound and disease-modifying benefits offered by methotrexate, biologic agents, and JAK inhibitors. These modern therapies not only provide superior control of inflammation but also have a more significant and sustained impact on reducing and often eliminating the need for long-term corticosteroid use, thereby mitigating the associated adverse effects. Future research and development will likely continue to focus on more targeted therapies that can induce and maintain remission without the need for corticosteroids.
References
- 1. Fenoprofen calcium in steroid treated rheumatoid arthritis: efficacy, safety, and steroid-sparing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of methotrexate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid sparing effect of Methotrexate and its hepatotoxicity in Rheumatoid Arthritis. | [Journal of Rawalpindi Medical College • 2004] | PSA • ID 24675 [psa.pastic.gov.pk]
- 4. The Use of Biologics in Rheumatoid Arthritis: Current and Emerging Paradigms of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nras.org.uk [nras.org.uk]
- 6. Biologic agents in rheumatoid arthritis: an update for managed care professionals - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenoprofen Calcium's Influence on Rheumatoid Factor: A Comparative Analysis
For researchers and professionals in drug development, understanding the nuanced effects of anti-inflammatory agents on key serological markers is paramount. This guide provides a comparative analysis of fenoprofen (B1672519) calcium's effect on rheumatoid factor (RF) levels, contextualized with other treatment modalities for rheumatoid arthritis (RA).
A key study investigating fenoprofen calcium's impact on RF levels in 18 patients with rheumatoid arthritis revealed a notable, albeit transient, reduction. In this open-label study, 88.9% of participants experienced a mean decrease in their RF titre from baseline levels during the treatment period. However, a follow-up conducted three months to a year later showed a uniform increase in RF titre, returning to or exceeding baseline levels.[1]
Comparative Effects on Rheumatoid Factor Levels
The following table summarizes the observed effects of fenoprofen calcium and other common RA treatments on rheumatoid factor levels.
| Treatment Class | Specific Agent(s) | Effect on Rheumatoid Factor (RF) Levels | Supporting Evidence |
| NSAID | Fenoprofen Calcium | Transient decrease observed in a clinical study.[1] | In one study, 88.9% of 18 patients showed a mean titre decrease, which later returned to baseline or higher.[1] |
| NSAIDs | Indomethacin, Carprofen | Inhibition of IgM RF production in vitro and reduction of serum IgM RF in vivo. | Studies have demonstrated that these NSAIDs can directly impact the production of rheumatoid factor. |
| csDMARDs | Methotrexate, Gold Salts | Can lead to a decrease in RF levels, which is often associated with a positive clinical response. | Disease-modifying anti-rheumatic drugs are known to impact the underlying disease process, which can be reflected in RF levels. |
| bDMARDs | TNF-alpha inhibitors | Shown to decrease IgM, IgG, and IgA RF titres, with reductions linked to clinical improvement. | Biologic therapies that target specific inflammatory pathways can lead to significant reductions in autoantibody levels. |
Experimental Protocols
The measurement of rheumatoid factor is crucial for the diagnosis and monitoring of rheumatoid arthritis. Several laboratory methods are employed for its quantification.
Methods for Quantifying Rheumatoid Factor
-
Nephelometry: This is a widely used method that measures the turbidity or cloudiness created in a sample when RF antibodies cause the aggregation of IgG-coated particles. A laser is passed through the sample, and the amount of light scattered by the immune complexes is proportional to the RF concentration.[2] The results are typically reported in International Units per milliliter (IU/mL).[2]
-
Turbidimetry: Similar to nephelometry, this method also relies on the agglutination of latex particles coated with human gamma globulin in the presence of RF. The agglutination is proportional to the RF concentration and is measured by the decrease in light transmission through the sample.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA tests are highly sensitive and can be used to detect different isotypes of rheumatoid factor (e.g., IgM, IgG, IgA). In this assay, the Fc portion of human IgG is coated onto a microtiter plate. The patient's serum is added, and if RF is present, it will bind to the IgG. A secondary antibody conjugated to an enzyme is then added, which binds to the RF. Finally, a substrate is introduced that produces a colored product when acted upon by the enzyme, and the intensity of the color is proportional to the amount of RF present.[2][3]
-
Latex Agglutination: This is a more qualitative or semi-quantitative method where latex particles coated with human IgG are mixed with the patient's serum on a slide.[4] Visible clumping (agglutination) indicates the presence of RF.[4] The titre can be determined by serially diluting the serum and identifying the highest dilution that still causes agglutination.[5]
Visualizing the Mechanisms and Experimental Design
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the inflammatory pathway targeted by fenoprofen, the experimental workflow for assessing its effect on RF, and a logical comparison with other treatments.
References
Fenoprofen Demonstrates Superiority Over Placebo in Alleviating Primary Dysmenorrhea
For researchers, scientists, and drug development professionals, clinical evidence underscores the efficacy of fenoprofen (B1672519), a non-steroidal anti-inflammatory drug (NSAID), in the management of primary dysmenorrhea compared to placebo. Multiple studies confirm that fenoprofen significantly reduces pain intensity and improves daily functioning in women experiencing menstrual cramps.
Primary dysmenorrhea is characterized by painful uterine contractions, largely driven by an overproduction of prostaglandins (B1171923) in the endometrium. Fenoprofen exerts its therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, key players in the prostaglandin (B15479496) synthesis pathway, thereby reducing the underlying cause of menstrual pain.
Clinical trials have consistently shown that fenoprofen is statistically superior to placebo in providing pain relief.[1][2] The efficacy of fenoprofen has been evaluated based on several key metrics, including pain intensity scores, the need for rescue medication, and the ability to carry out daily activities.
Quantitative Analysis of Clinical Trial Data
While full-text access to primary clinical trial data is limited, the available information from abstracts and systematic reviews allows for a qualitative and semi-quantitative comparison.
| Outcome Measure | Fenoprofen | Placebo | Significance |
| Pain Relief | Significantly greater pain relief reported.[1][2] | Lower levels of pain relief.[1] | p < 0.01 to p < 0.05[1][2] |
| Restriction of Daily Activity | Less restriction of daily activities noted. | Greater restriction of daily activities. | Fenoprofen is superior. |
| Need for Rescue Analgesics | Reduced need for additional pain medication. | Higher use of rescue analgesics. | Fenoprofen is superior. |
| Adverse Events | Overall incidence of adverse events is generally low, with gastrointestinal effects being the most common for NSAIDs.[1] | Adverse events are also reported but are generally fewer than with active treatment. | While some studies show no statistically significant difference in the overall number of adverse reactions between fenoprofen and placebo, NSAIDs as a class are associated with more adverse effects. |
A comprehensive Cochrane review of NSAIDs for dysmenorrhea, which included trials of fenoprofen, found that NSAIDs as a class are significantly more effective for pain relief than placebo.[1]
Experimental Protocols in Clinical Trials
The clinical trials assessing the efficacy of fenoprofen in primary dysmenorrhea have generally followed a robust, double-blind, placebo-controlled design.
Study Design: The majority of studies employ a double-blind, randomized, placebo-controlled methodology.[1][2] Both parallel-group and crossover designs have been utilized.
Participant Population: Participants are typically healthy, non-pregnant women of reproductive age with a history of primary dysmenorrhea, characterized by moderate to severe menstrual pain in the absence of any underlying pelvic pathology.
Intervention:
-
Fenoprofen Group: Administered fenoprofen calcium at doses typically ranging from 200 mg to 400 mg.[2]
-
Placebo Group: Administered a pharmacologically inert substance identical in appearance to the fenoprofen tablets.
Outcome Measures:
-
Primary Endpoint: The primary outcome is typically the assessment of pain intensity, often measured using a validated pain scale such as the Visual Analog Scale (VAS) or a categorical pain intensity scale (e.g., none, mild, moderate, severe).
-
Secondary Endpoints: These often include:
-
The degree of restriction of daily activities.
-
The number of rescue analgesic doses required.
-
Global assessment of treatment efficacy by both the patient and the investigator.
-
Monitoring and recording of any adverse events.
-
Data Collection: Pain scores and other assessments are typically recorded by the participants in a diary at specified time points throughout the menstrual period.
Visualizing the Mechanism and Experimental Process
To further elucidate the role of fenoprofen and the design of the clinical trials, the following diagrams are provided.
Caption: A typical experimental workflow for a clinical trial comparing fenoprofen and placebo.
References
A Comparative Analysis of Fenoprofen Calcium and Other Propionic Acid Derivatives
For researchers and professionals in drug development, understanding the nuanced differences between nonsteroidal anti-inflammatory drugs (NSAIDs) within the same class is critical for targeted therapeutic design. This guide provides an objective comparison of fenoprofen (B1672519) calcium with other prominent propionic acid derivatives, namely ibuprofen (B1674241), naproxen (B1676952), ketoprofen, and flurbiprofen. The comparison focuses on their performance, supported by experimental data on their mechanism of action, potency, selectivity, and pharmacokinetic profiles.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary therapeutic effect of propionic acid derivatives stems from their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal blood flow, while COX-2 is induced during inflammation.[1] The anti-inflammatory and analgesic effects of these drugs are largely attributed to COX-2 inhibition, whereas the common gastrointestinal side effects are linked to the inhibition of COX-1.[1]
The following diagram illustrates the central role of COX enzymes in the prostaglandin (B15479496) synthesis pathway and the inhibitory action of propionic acid derivatives.
Comparative Efficacy and Selectivity
The potency and selectivity of propionic acid derivatives against COX-1 and COX-2 are critical determinants of their therapeutic window. These are often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 values for COX-1 to COX-2 provides a measure of the drug's selectivity.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Fenoprofen | 5.14 | N/A | N/A |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | N/A | N/A | 1.79 |
| Ketoprofen | N/A | N/A | N/A |
| Flurbiprofen | N/A | N/A | N/A |
| Note: A complete set of directly comparable IC50 values from a single study is not available in the public literature. The presented values are compiled from different sources and should be interpreted with caution. N/A indicates data not readily available in a comparable format. |
From the available data, ibuprofen shows a preference for COX-1 inhibition.[2] Fenoprofen and naproxen are considered non-selective inhibitors.[3] The selectivity of these drugs can influence their side-effect profile, particularly concerning gastrointestinal issues.
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion of these drugs influence their dosing regimens and clinical utility. All are well-absorbed orally and are highly bound to plasma proteins.[4]
| Parameter | Fenoprofen Calcium | Ibuprofen | Naproxen | Ketoprofen | Flurbiprofen |
| Plasma Half-life (hours) | ~3 | 2-4 | 12-17 | ~2 | ~3.5 |
| Bioavailability (%) | High | >80 | >95 | ~90 | ~100 |
| Protein Binding (%) | >99 | >99 | >99 | >99 | >99 |
| Note: Values are approximate and can vary based on formulation and patient-specific factors. |
Naproxen's longer half-life allows for less frequent dosing, which can be advantageous for chronic conditions.[5] In contrast, the shorter half-lives of ibuprofen and fenoprofen may be suitable for acute pain management.[4]
Safety and Tolerability
The primary adverse effects associated with propionic acid derivatives are gastrointestinal and cardiovascular events.[6]
-
Gastrointestinal Effects: Inhibition of COX-1 in the gastric mucosa can lead to dyspepsia, ulcers, and bleeding.[3] While all drugs in this class carry this risk, the degree can vary. In some studies, fenoprofen has been shown to cause fewer and milder side effects than aspirin (B1665792) at comparable doses.[7]
-
Cardiovascular Risk: NSAIDs can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke. This risk may be present early in treatment and may increase with the duration of use. Naproxen is often considered to have a more favorable cardiovascular risk profile compared to other non-selective NSAIDs.
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay provides a physiologically relevant model for assessing the COX-1 and COX-2 inhibitory activity of compounds.
Objective: To determine the IC50 values of propionic acid derivatives for COX-1 and COX-2 in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.
-
The blood is allowed to clot, which stimulates platelet COX-1 to produce thromboxane (B8750289) A2, which is rapidly converted to the stable metabolite thromboxane B2 (TXB2).
-
Serum is separated, and TXB2 levels are measured by enzyme immunoassay (EIA).
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Whole blood is treated with an irreversible COX-1 inhibitor (e.g., aspirin) to block platelet COX-1 activity.
-
Lipopolysaccharide (LPS) is added to induce COX-2 expression in monocytes.
-
The blood is then incubated with various concentrations of the test compound.
-
Plasma is separated, and prostaglandin E2 (PGE2) levels, a major product of the COX-2 pathway, are quantified by EIA.
-
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is plotted against the concentration of the test compound to determine the IC50 value.
In Vivo Analgesic and Anti-inflammatory Assays
1. Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)
This is a widely used model to assess the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound (e.g., fenoprofen calcium) or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar surface of the animal's hind paw.
-
Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema in the treated group is calculated relative to the vehicle-treated control group.
2. Randall-Selitto Paw Withdrawal Test (Analgesic Activity)
This test measures the response to a mechanical noxious stimulus and is used to evaluate the analgesic effects of compounds.
Methodology:
-
Animal Model: Rats are commonly used.
-
Compound Administration: The test compound or vehicle is administered.
-
Application of Pressure: At predetermined time points after drug administration, a uniformly increasing mechanical pressure is applied to the dorsal surface of the animal's paw using a specialized apparatus.
-
Measurement of Pain Threshold: The pressure at which the animal withdraws its paw is recorded as the pain threshold.
-
Data Analysis: An increase in the pain threshold in the treated group compared to the control group indicates an analgesic effect.
Conclusion
Fenoprofen calcium is a non-selective propionic acid derivative with a pharmacokinetic profile that makes it suitable for the management of acute and chronic inflammatory conditions.[6][7] While direct, comprehensive comparative data for all performance metrics against other propionic acid derivatives is not always available from a single standardized study, the existing literature suggests that its efficacy is comparable to that of other drugs in its class, such as ibuprofen and naproxen. However, there are notable differences in their pharmacokinetic profiles and COX selectivity, which can influence the choice of agent for specific clinical scenarios. For researchers, the selection of a particular propionic acid derivative should be guided by the specific requirements of the study, considering the desired duration of action and the relative importance of COX-1 versus COX-2 inhibition.
References
- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. korambiotech.com [korambiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Fenoprofen Calcium Hydrate: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Fenoprofen Calcium hydrate (B1144303), understanding the correct disposal procedures is essential to ensure compliance with regulations and to minimize environmental impact. This guide provides a comprehensive overview of the recommended disposal practices for Fenoprofen Calcium hydrate, presented in a clear, step-by-step format to facilitate safe and responsible laboratory operations.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. Key agencies at the federal level in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][2] Additionally, many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1]
In 2019, the EPA enacted Subpart P of the RCRA regulations, which provides specific standards for the management of hazardous waste pharmaceuticals by healthcare facilities.[2][3] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2]
Disposal Procedures for this compound
Based on available Safety Data Sheets (SDS), this compound should be disposed of in accordance with local regulations.[4][5] While the SDS for this compound does not classify it as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, 29 CFR 1910.1200, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate disposal pathway based on your specific location and the quantities of waste generated.
The recommended disposal method for chemical waste is often incineration in a permitted hazardous waste incinerator, especially for materials that are not suitable for landfill or sewer disposal.[2][6][7] Non-hazardous pharmaceutical waste may be sent to a solid waste landfill or incinerated in a solid waste incinerator, in line with state and local regulations.[7]
Here is a step-by-step decision-making process for the proper disposal of this compound:
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Solutions for Sewer Disposal | Adjust to a pH between 5 and 9 before flushing with copious amounts of water. | [8] |
| Small Quantities of Solid Chemicals for Trash Disposal | Generally, less than five pounds of a non-hazardous chemical may be considered for landfill disposal, but always confirm with the local Hazardous Waste Coordinator. | [8] |
| Extremely Hazardous Waste Accumulation Limit | For substances classified as "extremely hazardous," accumulation of up to 1 quart may be allowed before collection is required. | [9] |
Note: It is imperative to verify these guidelines with your institution's EHS department as they may have specific quantity limits and procedures.
Experimental Protocols for Waste Management
Currently, there are no widely published, specific experimental protocols for the degradation or neutralization of this compound in a laboratory setting for disposal purposes. The standard industry practice and regulatory guidance point towards disposal through a licensed waste management company rather than on-site treatment.
In the event of a small spill, the following general cleanup procedure should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[4]
-
Containment: Prevent further spread of the spill.[4]
-
Cleanup: For solid material, carefully sweep or vacuum the spilled substance, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the cleanup materials and the contained substance as chemical waste, following the procedures outlined above.
Best Practices for Unused and Expired Medications
For unused or expired medications in a non-laboratory setting, such as a household, the following are recommended disposal methods:
-
Drug Take-Back Programs: The most preferred method is to utilize a drug take-back program.[1][10] These programs provide a safe and environmentally sound way to dispose of unwanted medicines.
-
Household Trash Disposal: If a take-back program is not available, the medication can be disposed of in the household trash by following these steps:
-
Remove the medicine from its original container.
-
Mix the medicine (do not crush tablets or capsules) with an undesirable substance such as used coffee grounds, dirt, or cat litter.[11]
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[11]
-
Dispose of the container in your household trash.[11]
-
Scratch out all personal information on the prescription label before discarding the empty container.[11]
-
Flushing of medications is generally not recommended unless specifically stated on the product label. [1][10]
By adhering to these guidelines and consulting with institutional safety professionals, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, the community, and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Disposal of Other Wastes - Environmental Policies - UW-Green Bay [uwgb.edu]
- 9. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Comprehensive Safety and Handling Guide for Fenoprofen Calcium Hydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Fenoprofen Calcium hydrate (B1144303), a nonsteroidal anti-inflammatory drug (NSAID). Adherence to these procedures is critical to minimize exposure and mitigate potential health risks.
Fenoprofen Calcium hydrate is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, stringent safety protocols must be followed during its handling and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Data Source(s) |
| Weighing and Compounding | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator, Tightly fitting safety goggles with side-shields, Protective gloves (inspected prior to use), Impervious clothing/laboratory coat | [2][3] |
| Handling Solutions | Tightly fitting safety goggles with side-shields, Protective gloves, Laboratory coat | [1][2] |
| Cleaning Spills | Full personal protective equipment including: Self-contained breathing apparatus (for large spills), Impervious clothing, Protective gloves, Safety goggles with side-shields | [1][2] |
| General Laboratory Use | Safety goggles with side-shields, Protective gloves, Laboratory coat | [1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][4]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Store locked up.[1]
2. Handling Procedures:
-
All handling should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Prevent the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
3. Experimental Use:
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing and aerosol generation.
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.
-
Have an accessible safety shower and eye wash station in the immediate work area.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of excess or expired this compound by offering it to a licensed hazardous material disposal company.[2] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Materials: All contaminated materials, such as gloves, filter paper, and containers, should be disposed of as hazardous waste in accordance with federal, state, and local regulations.[2][4]
-
Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.[2]
Emergency Spill Response Workflow
In the event of a spill, a clear and immediate response is critical to contain the material and protect laboratory personnel. The following diagram outlines the logical workflow for handling a chemical spill of this compound.
Caption: Workflow for a chemical spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
